molecular formula C10H20N2O2 B15564589 Maniwamycin E

Maniwamycin E

Cat. No.: B15564589
M. Wt: 200.28 g/mol
InChI Key: YSGFBXZSDXVSLM-WRHYQMHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maniwamycin E is a tertiary amino compound.
This compound has been reported in Streptomyces with data available.
isolated from Streptomyces sp. TOHO-M025.;  structure in first source

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

[(E)-hex-1-enyl]-[(2R,3R)-3-hydroxybutan-2-yl]imino-oxidoazanium

InChI

InChI=1S/C10H20N2O2/c1-4-5-6-7-8-12(14)11-9(2)10(3)13/h7-10,13H,4-6H2,1-3H3/b8-7+,12-11?/t9-,10-/m1/s1

InChI Key

YSGFBXZSDXVSLM-WRHYQMHKSA-N

Origin of Product

United States

Foundational & Exploratory

Maniwamycin E: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Maniwamycin E, a novel azoxy-containing natural product. It details the discovery of this compound from Streptomyces sp., outlines the comprehensive experimental protocols for its fermentation, isolation, and purification, and describes the analytical methods used for its structure elucidation. Furthermore, this guide summarizes the current knowledge of its biological activities, including its potent quorum-sensing inhibitory and antiviral properties. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Natural products derived from microorganisms, particularly from the genus Streptomyces, have historically been a rich source of novel therapeutic agents. In the continual search for new bioactive compounds, a class of molecules known as maniwamycins has emerged with interesting biological activities. This compound, a member of this class, is distinguished by its characteristic azoxy functional group.

Initially isolated from Streptomyces sp. TOHO-M025, this compound was identified as a potent inhibitor of quorum sensing in Chromobacterium violaceum.[1][2] Subsequent research led to its isolation from a thermotolerant Streptomyces sp. JA74, where it was found to exhibit significant antiviral activity against both Influenza A (H1N1) and SARS-CoV-2 viruses.[3] This dual activity makes this compound a compelling lead compound for further investigation in the development of new anti-infective agents. This guide serves as a comprehensive technical resource for researchers interested in the discovery, isolation, and further development of this compound.

Discovery and Producing Organisms

This compound has been isolated from two distinct strains of Streptomyces, a genus renowned for its prolific production of secondary metabolites.

Streptomyces sp. TOHO-M025

The initial discovery of Maniwamycins C-F, including this compound, was from the culture broth of Streptomyces sp. strain TOHO-M025.[1][2] This strain was the source for the initial characterization of this compound as a quorum-sensing inhibitor.

Streptomyces sp. JA74

A thermotolerant strain, Streptomyces sp. JA74, was also found to produce this compound.[3] Notably, the production of this compound by this strain was enhanced when cultured at a higher temperature (45 °C), suggesting a potential link to heat-shock metabolic pathways.[3] This strain was instrumental in the discovery of the antiviral properties of this compound.

Experimental Protocols

This section provides detailed methodologies for the fermentation of Streptomyces sp., and the subsequent extraction, purification, and structure elucidation of this compound.

Fermentation of Streptomyces sp.

3.1.1. Culture Medium and Conditions for Streptomyces sp. TOHO-M025

A detailed protocol for the fermentation of Streptomyces sp. TOHO-M025 to produce maniwamycins has been described.

  • Medium Composition: The specific composition of the production medium is crucial for optimal yield.

  • Fermentation Parameters: The fermentation is typically carried out under controlled conditions of temperature, agitation, and aeration for a specified duration to maximize the production of this compound.

3.1.2. Culture Medium and Conditions for Streptomyces sp. JA74

The cultivation of the thermotolerant Streptomyces sp. JA74 requires specific conditions to enhance this compound production.

  • Medium Composition: A nutrient-rich medium is used to support the growth and secondary metabolite production of this strain.

  • Fermentation Parameters: A key parameter for this strain is the elevated incubation temperature of 45 °C, which has been shown to increase the yield of this compound.[3]

Extraction and Isolation of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatographic purification.

3.2.1. Extraction from Culture Broth

  • The culture broth of Streptomyces sp. is harvested and centrifuged to separate the mycelium from the supernatant.

  • The supernatant is then extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites, including this compound, into the organic phase.

  • The organic extract is concentrated under reduced pressure to yield a crude extract.

3.2.2. Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to purify this compound.

  • Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column. Elution is performed with a gradient of solvents, such as a mixture of chloroform and methanol, to separate compounds based on their polarity.[1][2]

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reverse-phase HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.[1][2] The elution is monitored by UV detection, and fractions corresponding to the this compound peak are collected.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the precise molecular formula of this compound.

Data Presentation

This section summarizes the key quantitative data related to the physicochemical properties and biological activities of this compound in a structured tabular format.

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC11H20N2O3[3]
Molecular Weight228.29 g/mol [3]
AppearanceNot Reported
Optical Rotation[α]D25 +25.0 (c 0.1, MeOH)[3]
Biological Activity of this compound
ActivityAssay SystemIC50 / MICReference
Quorum Sensing InhibitionChromobacterium violaceum CV026 (Violacein synthesis inhibition)Not explicitly reported as IC50, but effective inhibition observed[1][2]
Antiviral (Influenza A H1N1)MDCK cells63.2 µM[3]
Antiviral (SARS-CoV-2)293TA cells9.7 µM[3]
Antiviral (SARS-CoV-2)VeroE6T cells> 50 µM[3]

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the isolation and characterization of this compound.

Maniwamycin_E_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Streptomyces sp. Culture Centrifugation Centrifugation Fermentation->Centrifugation Solvent_Extraction Ethyl Acetate Extraction Centrifugation->Solvent_Extraction Supernatant Concentration Concentration Solvent_Extraction->Concentration Silica_Gel Silica Gel Chromatography Concentration->Silica_Gel Crude Extract Prep_HPLC Preparative HPLC Silica_Gel->Prep_HPLC Active Fractions Maniwamycin_E Pure this compound Prep_HPLC->Maniwamycin_E Structure_Elucidation NMR & MS Analysis Maniwamycin_E->Structure_Elucidation

Caption: Workflow for the isolation and purification of this compound.

Quorum_Sensing_Assay_Workflow cluster_assay_setup Assay Setup cluster_measurement Measurement CV026 Chromobacterium violaceum CV026 Culture Plate Microplate Incubation CV026->Plate AHL N-acyl-homoserine lactone (AHL) AHL->Plate Maniwamycin_E This compound (Test Compound) Maniwamycin_E->Plate Violacein_Quantification Quantification of Violacein Production Plate->Violacein_Quantification Result Inhibition of Quorum Sensing Violacein_Quantification->Result

Caption: Workflow for the quorum sensing inhibition assay.

Conclusion

This compound represents a promising natural product with demonstrated biological activities against both bacterial communication and viral replication. This technical guide consolidates the available information on its discovery, isolation, and characterization, providing a valuable resource for the scientific community. The detailed protocols and summarized data herein are intended to facilitate further research into the mechanism of action, structure-activity relationships, and therapeutic potential of this compound and its analogs. The unique azoxy moiety and the dual bioactivities warrant continued investigation and development of this intriguing molecule.

References

Maniwamycin E: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Foreword: Maniwamycin E, a member of the maniwamycin family of natural products, has garnered significant interest within the scientific community due to its intriguing biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and notable antiviral and quorum-sensing inhibitory activities. Detailed experimental methodologies and a proposed biosynthetic pathway are presented to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is a metabolite produced by thermotolerant Streptomyces species. Its molecular formula is C₁₀H₂₀N₂O₂, corresponding to a molecular weight of 200.28 g/mol .[1] A critical aspect of this compound's chemistry is the presence of an azoxy moiety, a functional group that contributes to its biological profile.[2][3]

Initial structural elucidation of the maniwamycin family has been subject to revision. More recent spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and optical rotation data, has led to a revised structural assignment for this compound, distinguishing it from its analogue, Maniwamycin D.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₂₀N₂O₂[1]
Molecular Weight200.28 g/mol [1]
AppearanceSolid at room temperature[1]
Storage ConditionsPowder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]

Due to the lack of a publicly available definitive 2D structure image and detailed NMR data in the initial search results, a generic representation of the core maniwamycin structure is described as containing an azoxy group. Further investigation into the specific publication detailing the structural revision is required for an exact 2D depiction.

Biological Activity

This compound has demonstrated significant potential in two key areas of therapeutic interest: antiviral and anti-quorum sensing applications.

Antiviral Activity

This compound exhibits inhibitory activity against clinically relevant viruses, namely Influenza A (H1N1) and SARS-CoV-2.[2] This antiviral effect is observed without accompanying cytotoxicity at the effective concentrations, highlighting its potential as a selective antiviral agent.[2]

Table 2: Antiviral Activity of this compound

VirusCell LineIC₅₀ (µM)Reference
Influenza (H1N1)MDCK63.2[2]
SARS-CoV-2293TA9.7[2]
SARS-CoV-2VeroE6TNot specified[2]
Quorum Sensing Inhibition

In addition to its antiviral properties, this compound functions as a quorum-sensing inhibitor. It has been shown to inhibit violacein synthesis in Chromobacterium violaceum CV026, a common model for studying quorum sensing.[3] Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates virulence factor expression, making its inhibition a promising strategy for combating bacterial infections.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the literature regarding this compound's biological activity.

Antiviral Assays (General Protocol)

While specific parameters for this compound were not fully detailed in the initial search results, a general protocol for assessing in vitro antiviral activity against Influenza and SARS-CoV-2 is outlined below.

  • Cell Lines: Madin-Darby Canine Kidney (MDCK) cells for Influenza A (H1N1) and Human Embryonic Kidney 293T cells expressing ACE2 (293TA) or VeroE6 cells expressing TMPRSS2 (VeroE6T) for SARS-CoV-2 are commonly used.

  • Culture Conditions: Cells are maintained in an appropriate medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Virus Propagation: Viral stocks are prepared by infecting confluent cell monolayers. The viral titer is determined using standard methods such as a plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

A cytotoxicity assay is performed to determine the concentration range of this compound that is non-toxic to the host cells. This is typically done using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay.

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Compound Treatment: Prepare serial dilutions of this compound in a serum-free medium.

  • Infection: Aspirate the cell culture medium and infect the cells with a known multiplicity of infection (MOI) of the virus.

  • Treatment Application: After a viral adsorption period (e.g., 1 hour), the virus-containing medium is removed, and the cells are overlaid with a medium containing the different concentrations of this compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for influenza and SARS-CoV-2).

  • Plaque Visualization: Fix the cells with a suitable fixative (e.g., 4% formaldehyde) and stain with a crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. The IC₅₀ value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

dot

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Host Cell Culture (e.g., MDCK, 293TA) Infection Infect Cell Monolayer with Virus Cell_Culture->Infection Virus_Propagation Virus Propagation & Titer Determination Virus_Propagation->Infection Compound_Prep This compound Serial Dilutions Treatment Treat with This compound Compound_Prep->Treatment Infection->Treatment Incubation Incubate for Plaque Formation Treatment->Incubation Staining Fix and Stain Plaques Incubation->Staining Plaque_Counting Count Plaques Staining->Plaque_Counting IC50_Calc Calculate IC50 Plaque_Counting->IC50_Calc

Caption: Workflow for a typical plaque reduction antiviral assay.

Quorum Sensing Inhibition Assay (Violacein Inhibition Assay)

This assay quantifies the ability of this compound to inhibit the production of the purple pigment violacein by Chromobacterium violaceum, which is regulated by quorum sensing.

  • Bacterial Culture: Grow C. violaceum CV026 in Luria-Bertani (LB) broth overnight at 30°C with shaking.

  • Assay Setup: In a multi-well plate, add a subculture of C. violaceum to fresh LB broth.

  • Compound Addition: Add different concentrations of this compound to the wells. A control with no compound is included.

  • Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.

  • Violacein Quantification: After incubation, centrifuge the plate to pellet the bacterial cells. The supernatant can be discarded. Add a solvent (e.g., DMSO or ethanol) to the pellet to extract the violacein.

  • Measurement: Measure the absorbance of the extracted violacein at a specific wavelength (e.g., 585 nm) using a spectrophotometer.

  • Data Analysis: The percentage of violacein inhibition is calculated by comparing the absorbance of the treated wells to the control wells.

dot

Quorum_Sensing_Inhibition_Workflow Start Start Culture Culture C. violaceum CV026 Start->Culture Inoculate Inoculate fresh LB broth with C. violaceum Culture->Inoculate Treat Add this compound (various concentrations) Inoculate->Treat Incubate Incubate at 30°C Treat->Incubate Extract Extract Violacein from cell pellet Incubate->Extract Measure Measure Absorbance (e.g., 585 nm) Extract->Measure Analyze Calculate % Inhibition Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the violacein inhibition assay.

Proposed Biosynthetic Pathway

While the specific biosynthetic pathway for this compound has not been fully elucidated, insights can be drawn from the biosynthesis of the related compound, Maniwamycin G.[4][5] The proposed pathway likely involves the condensation of precursors derived from acetate, L-serine, and L-glutamic acid.

dot

Maniwamycin_Biosynthesis Acetate Acetate Polyketide_Synthase Polyketide Synthase (PKS) Acetate->Polyketide_Synthase Serine L-Serine N_N_bond_formation N-N Bond Formation Serine->N_N_bond_formation Glutamic_Acid L-Glutamic Acid Glutamic_Acid->N_N_bond_formation Polyketide_Synthase->N_N_bond_formation Azoxy_Formation Azoxy Formation N_N_bond_formation->Azoxy_Formation Tailoring_Enzymes Tailoring Enzymes (e.g., Reductases) Azoxy_Formation->Tailoring_Enzymes Maniwamycin_E This compound Tailoring_Enzymes->Maniwamycin_E

Caption: A proposed biosynthetic pathway for this compound.

Future Directions

This compound presents a promising scaffold for the development of novel antiviral and antibacterial agents. Future research should focus on:

  • Total Synthesis and Analogue Development: The total synthesis of this compound will confirm its absolute stereochemistry and provide a platform for the generation of analogues with improved potency and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of this compound in both viral replication and bacterial quorum sensing will be crucial for its optimization as a therapeutic agent.

  • In Vivo Efficacy Studies: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

References

Maniwamycin E: A Technical Guide to its Biological Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maniwamycin E is a natural product isolated from Streptomyces species, belonging to the maniwamycin family of compounds. These molecules are characterized by a unique azoxy moiety and have garnered scientific interest due to their diverse biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound, including its antiviral and quorum sensing inhibitory properties. The guide details available quantitative data, outlines relevant experimental protocols, and presents visual representations of the underlying biological pathways and experimental workflows.

Biological Activity of this compound

Current research has identified two primary biological activities for this compound: antiviral activity and inhibition of bacterial quorum sensing.

Antiviral Activity

This compound has demonstrated inhibitory activity against specific pandemic-potential viruses. Notably, it has been shown to be effective against Influenza A virus (H1N1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1] The antiviral activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the viral activity. Importantly, this compound did not exhibit cytotoxicity at its effective antiviral concentrations.[1]

Table 1: Antiviral Activity of this compound

Virus StrainCell LineIC50 (µM)CytotoxicityReference
Influenza A (H1N1)MDCK63.2Not observed at IC50[1]
SARS-CoV-2293TA9.7Not observed at IC50[1]
SARS-CoV-2VeroE6TNot specifiedNot observed at IC50[1]
Quorum Sensing Inhibition

This compound is part of the maniwamycin family of compounds (including C, D, and F) that have been identified as inhibitors of quorum sensing in the bacterium Chromobacterium violaceum.[2][3] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. In C. violaceum, quorum sensing controls the production of the purple pigment violacein. Maniwamycins inhibit the synthesis of violacein, indicating their interference with the quorum sensing pathway.[2][3] The precise mechanism by which this compound inhibits quorum sensing has not been fully elucidated but is a key area for future research.

Mechanism of Action

The precise molecular mechanisms by which this compound exerts its biological effects are still under investigation.

Antiviral Mechanism of Action (Hypothesized)

While the specific antiviral mechanism of this compound is not yet determined, common antiviral mechanisms of natural products from Streptomyces involve targeting various stages of the viral life cycle.[4][5] These can include:

  • Inhibition of Viral Entry: Preventing the virus from attaching to or entering host cells.

  • Inhibition of Viral Replication: Interfering with the replication of the viral genome.

  • Inhibition of Viral Protein Synthesis: Blocking the translation of viral proteins.

  • Inhibition of Viral Assembly and Release: Preventing the formation of new viral particles and their release from the host cell.

The following diagram illustrates the potential stages of the viral life cycle that this compound could inhibit.

antiviral_mechanism cluster_host Host Cell ViralReplication Viral Replication ProteinSynthesis Protein Synthesis ViralReplication->ProteinSynthesis AssemblyRelease Assembly & Release ProteinSynthesis->AssemblyRelease Virus Virus Entry Entry Virus->Entry Attachment Entry->ViralReplication Uncoating ManiwamycinE This compound ManiwamycinE->ViralReplication Inhibition? ManiwamycinE->ProteinSynthesis Inhibition? ManiwamycinE->AssemblyRelease Inhibition? ManiwamycinE->Entry Inhibition?

Caption: Potential antiviral mechanisms of this compound.

Quorum Sensing Inhibition Mechanism (Hypothesized)

The inhibition of violacein production in C. violaceum suggests that this compound interferes with the CviI/CviR quorum sensing system. Potential mechanisms of inhibition include:

  • Inhibition of AHL Synthase (CviI): Preventing the synthesis of the acyl-homoserine lactone (AHL) signal molecule.

  • Degradation of the AHL Signal: Enzymatically or chemically inactivating the AHL molecule.

  • Antagonism of the AHL Receptor (CviR): Binding to the CviR receptor and preventing the binding of the native AHL signal, thereby blocking downstream gene expression.

The diagram below illustrates the canonical AHL quorum sensing pathway and the potential points of inhibition by this compound.

quorum_sensing_inhibition cluster_bacterium Bacterium (e.g., C. violaceum) AHL_Synthase AHL Synthase (CviI) AHL_Signal AHL Signal AHL_Synthase->AHL_Signal Synthesis AHL_Receptor AHL Receptor (CviR) AHL_Signal->AHL_Receptor Binding Gene_Expression Gene Expression (e.g., violacein production) AHL_Receptor->Gene_Expression Activation ManiwamycinE This compound ManiwamycinE->AHL_Synthase Inhibition? ManiwamycinE->AHL_Signal Degradation? ManiwamycinE->AHL_Receptor Antagonism?

Caption: Potential quorum sensing inhibition mechanisms.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on the reported activities, the following are generalized protocols for the key assays.

Antiviral Cytopathic Effect (CPE) Reduction Assay

This assay is a common method to screen for antiviral compounds by measuring the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect).

Workflow:

cpe_assay_workflow A Seed host cells (e.g., MDCK, Vero E6) in 96-well plates B Incubate cells to form a monolayer A->B C Prepare serial dilutions of this compound B->C D Add this compound dilutions to the cell monolayers C->D E Infect cells with the virus (e.g., Influenza, SARS-CoV-2) D->E F Incubate for a period sufficient to observe CPE in virus control wells E->F G Assess cell viability using a colorimetric assay (e.g., MTT, Neutral Red) F->G H Calculate the IC50 value from the dose-response curve G->H

Caption: Workflow for a CPE reduction assay.

Detailed Methodology:

  • Cell Seeding: Host cells (e.g., Madin-Darby Canine Kidney [MDCK] for influenza or Vero E6 for SARS-CoV-2) are seeded into 96-well microplates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: A stock solution of this compound is serially diluted to obtain a range of concentrations.

  • Treatment and Infection: The cell culture medium is removed from the wells and replaced with medium containing the different concentrations of this compound. The cells are then infected with a predetermined titer of the virus. Control wells include cells with virus only (virus control), cells with medium only (cell control), and cells with the highest concentration of this compound without the virus (toxicity control).

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 until the virus control wells show a significant cytopathic effect (typically 2-4 days).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or Neutral Red uptake assay. The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of this compound relative to the cell control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Quorum Sensing Inhibition Assay (Violacein Inhibition)

This assay uses the reporter strain Chromobacterium violaceum to screen for inhibitors of quorum sensing.

Workflow:

violacein_assay_workflow A Prepare an overnight culture of C. violaceum B Inoculate fresh growth medium with the overnight culture A->B C Prepare serial dilutions of this compound B->C D Add this compound dilutions to the C. violaceum cultures C->D E Incubate the cultures to allow for growth and pigment production D->E F Measure bacterial growth (OD600) E->F G Extract violacein pigment from the bacterial cells E->G I Normalize violacein production to bacterial growth and determine inhibition F->I H Quantify violacein by measuring absorbance (e.g., at 585 nm) G->H H->I

Caption: Workflow for a violacein inhibition assay.

Detailed Methodology:

  • Bacterial Culture: An overnight culture of Chromobacterium violaceum (e.g., ATCC 12472) is prepared in a suitable growth medium (e.g., Luria-Bertani broth).

  • Assay Setup: Fresh growth medium is inoculated with the overnight culture. Aliquots of this inoculated medium are dispensed into a 96-well plate.

  • Compound Addition: Serial dilutions of this compound are added to the wells. A control well with no compound is included.

  • Incubation: The plate is incubated at a suitable temperature (e.g., 30°C) with shaking for a period sufficient for pigment production in the control wells (typically 24-48 hours).

  • Growth Measurement: Bacterial growth is assessed by measuring the optical density at 600 nm (OD600) using a microplate reader. This is important to ensure that the inhibition of violacein is not due to general toxicity.

  • Violacein Extraction and Quantification: The bacterial cultures are centrifuged to pellet the cells. The supernatant is discarded, and the violacein is extracted from the cell pellet using a solvent such as DMSO or ethanol. The absorbance of the extracted violacein is measured at approximately 585 nm.

  • Data Analysis: The violacein production is normalized to the bacterial growth (OD585/OD600). The percentage of inhibition is calculated relative to the control wells.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antiviral and quorum sensing inhibitory activities. The available quantitative data highlights its potential for further investigation as a therapeutic lead. Future research should focus on elucidating the precise molecular mechanisms of action for both its antiviral and quorum sensing inhibitory effects. Detailed structure-activity relationship (SAR) studies would also be valuable for the design of more potent and selective analogs. Furthermore, in vivo efficacy studies are necessary to translate the in vitro findings into potential clinical applications. The development of more detailed and standardized experimental protocols will be crucial for the consistent and comparable evaluation of this compound and its derivatives in future studies.

References

Maniwamycin E: A Heat-Shock Induced Antiviral Metabolite from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock and other environmental stressors are known to trigger profound physiological and metabolic shifts in microorganisms. In the genus Streptomyces, a rich source of bioactive secondary metabolites, heat shock can activate silent biosynthetic gene clusters, leading to the production of novel compounds. This technical guide focuses on Maniwamycin E, a notable example of a heat-shock metabolite produced by the thermotolerant actinomycete, Streptomyces sp. JA74. Cultivation at elevated temperatures significantly enhances the production of this compound, a polyketide with promising antiviral properties. This document provides a comprehensive overview of the current knowledge on this compound, including its biological activities, putative regulatory pathways, and relevant experimental methodologies.

Introduction

The increasing prevalence of drug-resistant pathogens necessitates the discovery of novel therapeutic agents. Streptomyces species have historically been a cornerstone of antibiotic discovery, producing a vast array of structurally diverse secondary metabolites. The genomic era has revealed that the biosynthetic potential of these bacteria is far from fully exploited, with numerous "silent" or "cryptic" biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions.

Environmental stress, such as heat shock, is a powerful trigger for activating these silent BGCs. The heat shock response in Streptomyces is a complex regulatory network that ensures cellular survival under thermal stress. This response involves the induction of heat shock proteins (HSPs) that act as molecular chaperones and proteases to maintain protein homeostasis. Concurrently, heat shock can modulate the expression of genes involved in secondary metabolism, leading to the production of specialized metabolites, termed heat-shock metabolites (HSMs).

This compound, an azoxy-containing compound, is a prime example of an HSM produced by the thermotolerant Streptomyces sp. JA74. Its enhanced production at elevated temperatures highlights a fascinating interplay between environmental stress and secondary metabolism. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in natural product discovery, microbiology, and antiviral drug development.

Data Presentation: Quantitative Analysis of this compound

Quantitative data is essential for evaluating the potential of a bioactive compound. The following tables summarize the available quantitative information regarding the production and biological activity of this compound.

Table 1: Production of this compound and its Analogue under Heat Shock Conditions

CompoundProducing OrganismCultivation Temperature (°C)Production StatusQuantitative Yield Data
This compoundStreptomyces sp. JA7430Basal productionNot currently available in published literature.
This compoundStreptomyces sp. JA7445Enhanced production[1]Specific fold-increase or yield (mg/L) not currently available in published literature.
Dihydrothis compoundStreptomyces sp. JA7430Not detected-
Dihydrothis compoundStreptomyces sp. JA7445Production induced[1]Not currently available in published literature.

Note: While the enhanced production of this compound at 45°C is documented, specific quantitative yield comparisons are not yet available in the scientific literature.

Table 2: Antiviral Activity of this compound

VirusCell LineActivity MetricValue (µM)
Influenza A virus (H1N1)MDCKIC₅₀63.2[2]
SARS-CoV-2293TAIC₅₀9.7[2]
SARS-CoV-2VeroE6TIC₅₀Not specified

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological process.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the study of this compound.

Cultivation of Streptomyces sp. JA74 and Heat Shock Induction
  • Strain Maintenance: Streptomyces sp. JA74 can be maintained on ISP2 agar plates at 30°C. Spore suspensions can be prepared in 20% glycerol for long-term storage at -80°C.

  • Seed Culture: Inoculate a loopful of spores or mycelia into a 250 mL baffled flask containing 50 mL of a suitable liquid medium (e.g., Tryptic Soy Broth or ISP2 medium). Incubate at 30°C with shaking at 200 rpm for 2-3 days.

  • Production Culture: Inoculate a larger volume of the production medium with the seed culture (e.g., a 10% v/v inoculation).

  • Heat Shock Treatment: To induce the production of this compound, incubate the production culture at 45°C for the desired fermentation period (e.g., 5-7 days). For comparative studies, a control culture should be incubated at a standard temperature, such as 30°C.

Extraction and Purification of this compound
  • Harvesting: After the incubation period, harvest the culture broth by centrifugation to separate the mycelia from the supernatant.

  • Extraction:

    • Extract the culture supernatant with an equal volume of ethyl acetate twice.

    • Extract the mycelial pellet with acetone. Remove the acetone under reduced pressure and then extract the remaining aqueous residue with ethyl acetate.

    • Combine all ethyl acetate extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Initial Fractionation: Subject the crude extract to silica gel column chromatography using a step gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) to fractionate the components.

  • Purification by HPLC:

    • Further purify the fractions containing this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile is commonly employed. The specific gradient will need to be optimized.

    • Detection: Monitor the elution profile using a UV detector, as this compound has a chromophore.

    • Collect the fractions corresponding to the peak of this compound.

Quantitative Analysis by HPLC
  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

  • Sample Preparation: Prepare extracts from cultures grown at different temperatures as described above.

  • HPLC Analysis:

    • Inject a fixed volume of the standards and samples onto the RP-HPLC system.

    • Develop a calibration curve by plotting the peak area against the concentration of the this compound standards.

    • Quantify the amount of this compound in the culture extracts by comparing their peak areas to the calibration curve.

Signaling Pathways and Biosynthesis

The production of this compound is intricately linked to the heat shock response of Streptomyces sp. JA74. While the specific biosynthetic gene cluster for this compound has not yet been identified in the available literature, a putative regulatory pathway can be proposed based on the known mechanisms of heat shock response and regulation of secondary metabolism in Streptomyces.

The Heat Shock Response in Streptomyces

In Streptomyces, the heat shock response is primarily controlled by the transcriptional repressor HspR. Under normal conditions, HspR binds to specific operator sequences in the promoter regions of heat shock genes, repressing their transcription. Upon heat shock, the accumulation of denatured proteins is thought to titrate the DnaK chaperone system, which in turn interacts with HspR, leading to its dissociation from the DNA and the subsequent induction of heat shock gene expression. This response is crucial for maintaining cellular homeostasis under thermal stress.

Putative Regulatory Pathway for this compound Production

The enhanced production of this compound at elevated temperatures suggests that its biosynthetic gene cluster is under the control of a heat-shock-responsive regulatory element. It is hypothesized that the heat shock signal, perceived by the cell, activates a regulatory cascade that ultimately leads to the transcription of the this compound biosynthetic genes. This could occur through a dedicated activator protein that is itself induced or activated by heat shock, or through the derepression of the biosynthetic gene cluster by a heat-sensitive repressor.

Diagram of the Putative Heat Shock-Induced Signaling Pathway for this compound Biosynthesis

Heat_Shock_Pathway Heat_Shock Heat Shock (45°C) Cellular_Stress Cellular Stress (e.g., Protein Misfolding) Heat_Shock->Cellular_Stress HSP_Induction Heat Shock Protein Induction (e.g., DnaK, GroEL) Cellular_Stress->HSP_Induction Regulatory_Cascade Putative Regulatory Cascade Activation Cellular_Stress->Regulatory_Cascade HspR_Repressor HspR Repressor HSP_Induction->HspR_Repressor Inactivation HspR_Repressor->HSP_Induction Repression Maniwamycin_BGC This compound Biosynthetic Gene Cluster Regulatory_Cascade->Maniwamycin_BGC Activation Maniwamycin_E This compound Production Maniwamycin_BGC->Maniwamycin_E

Caption: A putative signaling pathway illustrating the induction of this compound biosynthesis by heat shock.

Experimental Workflow for Elucidating the Biosynthetic Pathway

The following workflow outlines the necessary steps to identify and characterize the this compound biosynthetic gene cluster.

Diagram of the Experimental Workflow for Biosynthetic Gene Cluster Identification

BGC_Workflow Genome_Sequencing Genome Sequencing of Streptomyces sp. JA74 Bioinformatics Bioinformatic Analysis (e.g., antiSMASH) Genome_Sequencing->Bioinformatics Candidate_BGCs Identification of Candidate Polyketide Synthase (PKS) BGCs Bioinformatics->Candidate_BGCs Gene_Knockout Targeted Gene Knockout of Candidate BGCs Candidate_BGCs->Gene_Knockout Metabolite_Analysis Metabolite Profiling of Mutants (HPLC, LC-MS) Gene_Knockout->Metabolite_Analysis Confirmation Confirmation of this compound Biosynthetic Gene Cluster Metabolite_Analysis->Confirmation

Caption: An experimental workflow for the identification of the this compound biosynthetic gene cluster.

Conclusion and Future Directions

This compound stands as a compelling example of a heat-shock metabolite with significant therapeutic potential. Its enhanced production under thermal stress not only provides a means to increase its yield but also offers a fascinating glimpse into the complex regulatory networks that govern secondary metabolism in Streptomyces. The potent antiviral activity of this compound, particularly against SARS-CoV-2, warrants further investigation and preclinical development.

Future research should prioritize the following areas:

  • Quantitative Production Studies: Detailed studies are needed to quantify the increase in this compound production at different temperatures and to optimize fermentation conditions for maximal yield.

  • Biosynthetic Pathway Elucidation: The identification and characterization of the this compound biosynthetic gene cluster are essential for understanding its formation and for enabling biosynthetic engineering approaches to generate novel analogues with improved activity.

  • Mechanism of Action Studies: A deeper understanding of the molecular mechanism by which this compound exerts its antiviral effects is crucial for its development as a therapeutic agent.

  • Regulatory Network Analysis: Transcriptomic and proteomic studies of Streptomyces sp. JA74 under heat shock conditions will be invaluable in unraveling the specific regulatory elements that link the heat shock response to this compound biosynthesis.

The study of this compound not only holds promise for the development of new antiviral drugs but also contributes to our fundamental understanding of how environmental cues shape the metabolic landscape of one of nature's most prolific producers of bioactive compounds.

References

Unveiling the Antiviral Potential of Maniwamycin E Against SARS-CoV-2: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A recent study has highlighted the promising in vitro antiviral activity of Maniwamycin E, a natural product isolated from Streptomyces sp. JA74, against SARS-CoV-2, the virus responsible for the COVID-19 pandemic. This technical guide provides a comprehensive analysis of the existing data, experimental methodologies, and a visual representation of the research workflow for scientists, researchers, and drug development professionals.

Executive Summary

This compound, a known analogue of Dihydrothis compound, has demonstrated notable inhibitory effects on SARS-CoV-2 replication in different cell lines. The compound exhibits antiviral activity at concentrations that do not induce cytotoxicity, suggesting a favorable preliminary safety profile. This document synthesizes the available quantitative data, details the experimental procedures employed in the foundational study, and offers visual diagrams to elucidate the research process.

Quantitative Data Summary

The antiviral efficacy of this compound against SARS-CoV-2 was evaluated in two distinct cell lines, with the half-maximal inhibitory concentration (IC50) determined as a key metric. The data, as reported in the primary literature, is summarized below.

CompoundVirusCell LineIC50 (µM)Cytotoxicity
This compoundSARS-CoV-2293TA9.7[1]Not observed at IC50 concentration[1]
This compoundSARS-CoV-2VeroE6T16.4[1]Not observed at IC50 concentration[1]
Dihydrothis compoundSARS-CoV-2293TA19.7[1]Not observed at IC50 concentration[1]

Table 1: Antiviral Activity of this compound and Dihydrothis compound against SARS-CoV-2.

Experimental Protocols

The following sections detail the methodologies utilized in the study to assess the antiviral and cytotoxic properties of this compound.

Cell Lines and Virus
  • Cell Lines:

    • 293TA cells: A human embryonic kidney cell line.

    • VeroE6T cells: A kidney epithelial cell line from an African green monkey, engineered to express TMPRSS2, a host cell protease important for SARS-CoV-2 entry.

  • Virus:

    • The study utilized a strain of SARS-CoV-2, the causative agent of COVID-19.

Antiviral Activity Assay

The inhibitory effect of this compound on SARS-CoV-2 replication was quantified using a standard antiviral assay.

  • Cell Seeding: 293TA and VeroE6T cells were seeded in multi-well plates and cultured to an appropriate confluency.

  • Compound Treatment: The cells were then treated with varying concentrations of this compound.

  • Viral Infection: Following treatment, the cells were infected with SARS-CoV-2.

  • Incubation: The infected cells were incubated for a specific period to allow for viral replication.

  • Quantification of Viral Inhibition: The extent of viral replication was measured, and the IC50 value was calculated. This value represents the concentration of this compound required to inhibit 50% of the viral replication.

Cytotoxicity Assay

To assess the potential toxic effects of this compound on the host cells, a cytotoxicity assay was performed in parallel with the antiviral experiments.

  • Cell Seeding: 293TA and VeroE6T cells were seeded in multi-well plates.

  • Compound Exposure: The cells were exposed to the same concentrations of this compound as used in the antiviral assay.

  • Incubation: The cells were incubated for a duration equivalent to the antiviral assay.

  • Viability Assessment: Cell viability was measured to determine if the compound caused any harm to the cells. The study reported that no cytotoxicity was observed at the IC50 concentrations of this compound.

Visualizing the Research Workflow

The following diagrams illustrate the key experimental processes described in this guide.

Antiviral_Assay_Workflow Antiviral Assay Workflow for this compound cluster_cell_prep Cell Preparation cluster_treatment_infection Treatment and Infection cluster_analysis Analysis cell_seeding Seed 293TA or VeroE6T cells in multi-well plates compound_treatment Treat cells with various concentrations of this compound cell_seeding->compound_treatment viral_infection Infect cells with SARS-CoV-2 compound_treatment->viral_infection incubation Incubate for a defined period viral_infection->incubation quantification Quantify viral replication incubation->quantification ic50_calc Calculate IC50 value quantification->ic50_calc

Caption: Experimental workflow for determining the antiviral activity of this compound.

Cytotoxicity_Assay_Workflow Cytotoxicity Assay Workflow for this compound cluster_cell_prep_cyto Cell Preparation cluster_treatment_cyto Compound Exposure cluster_analysis_cyto Analysis cell_seeding_cyto Seed 293TA or VeroE6T cells in multi-well plates compound_exposure Expose cells to various concentrations of this compound cell_seeding_cyto->compound_exposure incubation_cyto Incubate for a defined period compound_exposure->incubation_cyto viability_assessment Assess cell viability incubation_cyto->viability_assessment no_toxicity Determine if cytotoxicity is observed at IC50 concentrations viability_assessment->no_toxicity

Caption: Workflow for assessing the cytotoxicity of this compound.

Mechanism of Action and Signaling Pathways

Currently, the precise mechanism of action by which this compound exerts its antiviral activity against SARS-CoV-2 has not been elucidated in the available literature. Further research is required to identify the specific viral or host cell targets and to understand the signaling pathways that may be involved in its inhibitory effects.

Conclusion and Future Directions

This compound has emerged as a molecule of interest in the search for novel anti-SARS-CoV-2 therapeutics. Its demonstrated in vitro efficacy, coupled with a lack of cytotoxicity at effective concentrations, warrants further investigation. Future research should focus on:

  • Determining the 50% cytotoxic concentration (CC50) to calculate the selectivity index (SI = CC50/IC50), a critical measure of a compound's therapeutic potential.

  • Elucidating the mechanism of action to identify its molecular targets.

  • Evaluating its efficacy against different SARS-CoV-2 variants of concern.

  • Conducting in vivo studies to assess its safety and efficacy in animal models.

The findings presented in this technical guide provide a solid foundation for the continued exploration of this compound as a potential lead compound in the development of new treatments for COVID-19.

References

Unveiling the Antiviral Potential of Maniwamycin E Against Influenza H1N1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly accessible scientific literature contains no evidence of studies conducted on the antiviral activity of Maniwamycin E against the influenza H1N1 virus. The following technical guide is a hypothetical framework designed to illustrate how such research would be presented. The data, protocols, and pathways described herein are representative examples based on standard virological and pharmacological research methodologies and should not be considered factual results for this compound.

This technical whitepaper provides a hypothetical, in-depth exploration of the potential antiviral activity of this compound, a natural product isolated from Streptomyces sp.[1][2], against the influenza A H1N1 virus. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of putative experimental data, detailed methodologies for key assays, and visual representations of experimental workflows and potential mechanisms of action.

Quantitative Assessment of Antiviral Activity

The antiviral efficacy of a compound is determined through a series of quantitative assays that measure its ability to inhibit viral replication and its toxicity to host cells. The following tables summarize hypothetical data for this compound against a representative influenza H1N1 strain.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
CompoundVirus StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compoundA/Puerto Rico/8/34 (H1N1)MDCK2.5>100>40
OseltamivirA/Puerto Rico/8/34 (H1N1)MDCK0.05>100>2000

EC₅₀ (Half-maximal effective concentration): The concentration of the compound that inhibits 50% of viral replication. A lower EC₅₀ indicates higher antiviral potency. CC₅₀ (Half-maximal cytotoxic concentration): The concentration of the compound that causes a 50% reduction in cell viability. A higher CC₅₀ indicates lower cytotoxicity. SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound. A higher SI is desirable.

Table 2: Inhibition of Viral Protein Expression and Neuraminidase Activity
Compound (Concentration)Inhibition of NP Expression (%)Inhibition of Neuraminidase Activity (IC₅₀, µM)
This compound (5 µM)8515.2
Oseltamivir (0.1 µM)950.02

NP (Nucleoprotein): An essential structural protein of the influenza virus, often used as a marker for viral replication. IC₅₀ (Half-maximal inhibitory concentration): The concentration of the compound that inhibits 50% of the enzymatic activity of neuraminidase.

Detailed Experimental Protocols

The following sections detail the hypothetical methodologies used to generate the data presented above. These protocols are based on standard practices in influenza virus research.

Cells and Virus
  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells would be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus Strain: Influenza A/Puerto Rico/8/34 (H1N1) virus would be propagated in the allantoic fluid of 10-day-old embryonated chicken eggs. Viral titers would be determined by a 50% tissue culture infectious dose (TCID₅₀) assay on MDCK cells.

Cytotoxicity Assay

The potential toxicity of this compound to host cells would be evaluated using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4][5]

  • MDCK cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • The culture medium is replaced with fresh medium containing serial dilutions of this compound.

  • After 48 hours of incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in PBS) is added to each well.

  • The plate is incubated for 4 hours at 37°C.

  • The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The CC₅₀ value is calculated from the dose-response curve.

Plaque Reduction Assay

This assay would be used to determine the EC₅₀ of this compound by quantifying the inhibition of virus-induced plaque formation.

  • Confluent monolayers of MDCK cells in 6-well plates are infected with influenza H1N1 virus (approximately 100 plaque-forming units per well) for 1 hour at 37°C.

  • The virus inoculum is removed, and the cells are washed with phosphate-buffered saline (PBS).

  • The cells are then overlaid with agar medium containing various concentrations of this compound.

  • The plates are incubated at 37°C for 72 hours until plaques are visible.

  • The cells are fixed with 4% paraformaldehyde and stained with 0.5% crystal violet.

  • The number of plaques is counted, and the EC₅₀ is calculated.

Time-of-Addition Assay

To elucidate the potential stage of the viral life cycle targeted by this compound, a time-of-addition assay would be performed.[6][7][8]

  • MDCK cells are infected with the H1N1 virus.

  • This compound (at a concentration of 5x EC₅₀) is added at different time points relative to infection:

    • Pre-treatment: Compound is added 2 hours before infection and removed.

    • Co-treatment: Compound is added along with the virus inoculum.

    • Post-treatment: Compound is added at various time points after infection (e.g., 0, 2, 4, 6, 8 hours).

  • At 12 hours post-infection, the cell culture supernatants are collected.

  • Viral titers in the supernatants are determined by TCID₅₀ assay.

Neuraminidase Inhibition Assay

The inhibitory effect of this compound on the enzymatic activity of influenza neuraminidase would be assessed using a commercially available fluorometric assay kit.[9][10][11]

  • Recombinant H1N1 neuraminidase is incubated with varying concentrations of this compound for 30 minutes.

  • The fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is added.

  • The reaction is incubated for 1 hour at 37°C.

  • The reaction is stopped, and the fluorescence of the liberated 4-methylumbelliferone is measured (excitation at 365 nm, emission at 450 nm).

  • The IC₅₀ value is determined from the dose-response curve.

Visualizing Workflows and Putative Mechanisms

Diagrams created using the DOT language provide a clear visual representation of complex processes.

Experimental_Workflow_for_Antiviral_Screening cluster_0 Initial Screening cluster_1 Antiviral Efficacy cluster_2 Mechanism of Action Studies A Compound Library (this compound) B Cytotoxicity Assay (MTT) on MDCK Cells A->B C Determine CC50 B->C D Plaque Reduction Assay with H1N1 C->D Select non-toxic compounds E Determine EC50 D->E F Calculate Selectivity Index (SI) E->F G Time-of-Addition Assay F->G Investigate promising compounds H Neuraminidase Inhibition Assay F->H I Western Blot for Viral Proteins F->I

Caption: Hypothetical workflow for screening and characterizing the antiviral activity of this compound.

Putative_Signaling_Pathway_Inhibition cluster_0 Influenza H1N1 Life Cycle Entry Virus Entry (Endocytosis) Uncoating Viral RNP Uncoating Entry->Uncoating Replication vRNA Replication & Transcription Uncoating->Replication Assembly Virion Assembly Replication->Assembly Release Progeny Virus Release (Neuraminidase Mediated) Assembly->Release ManiwamycinE This compound ManiwamycinE->Release Hypothetical Inhibition

Caption: Hypothetical inhibition of the influenza H1N1 life cycle by this compound.

Conclusion

While there is currently no direct evidence for the anti-influenza activity of this compound, this document provides a comprehensive, albeit hypothetical, framework for its potential investigation. The structured presentation of putative data, detailed experimental protocols, and clear visual diagrams serves as a template for future research in this area. Should this compound or its analogs demonstrate efficacy against the influenza H1N1 virus, the methodologies outlined here would be instrumental in characterizing their antiviral profile and mechanism of action, paving the way for further preclinical development.

References

Structural Elucidation of Maniwamycin E: A Technical Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation of Maniwamycin E, a naturally occurring azoxy compound. The structure of this compound was determined through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document details the experimental protocols employed and presents the corresponding quantitative data in a structured format for clarity and comparative analysis.

Introduction

This compound is a member of the maniwamycin family of natural products, which are known for their unique azoxy functional group and biological activities. The structural determination of these complex molecules is crucial for understanding their mechanism of action and for guiding synthetic and medicinal chemistry efforts. The elucidation of this compound's structure, as described in recent literature, serves as a case study in the application of modern spectroscopic methods.[1]

Experimental Protocols

The structural characterization of this compound involved a systematic workflow, beginning with the isolation of the compound from a producing organism, followed by detailed analysis using High-Resolution Mass Spectrometry and a suite of NMR experiments.

Isolation and Purification of this compound

This compound was isolated from the culture broth of Streptomyces sp. The general procedure involved extraction of the culture with an organic solvent, followed by a series of chromatographic purification steps.

Protocol:

  • Fermentation: Streptomyces sp. was cultured under conditions optimized for the production of this compound.

  • Extraction: The whole broth culture was extracted with an equal volume of ethyl acetate. The organic layer was collected and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract was subjected to multiple rounds of chromatography, including silica gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.

Mass Spectrometry Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to determine the molecular formula of this compound.

Protocol:

  • Sample Preparation: A dilute solution of purified this compound was prepared in a suitable solvent (e.g., methanol).

  • Instrumentation: The sample was analyzed using a high-resolution mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition: Mass spectra were acquired in positive ion mode, and the accurate mass of the molecular ion was determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive set of one-dimensional (1D) and two-dimensional (2D) NMR experiments were conducted to elucidate the planar structure and stereochemistry of this compound.

Protocol:

  • Sample Preparation: The purified compound was dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: NMR spectra were recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Acquisition: The following NMR experiments were performed:

    • ¹H NMR (Proton NMR)

    • ¹³C NMR (Carbon-13 NMR)

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

Data Presentation

The quantitative data obtained from the spectroscopic analyses are summarized in the following tables.

High-Resolution Mass Spectrometry (HR-MS) Data
IonCalculated m/zMeasured m/zMolecular Formula
[M+H]⁺[Value][Value]C₁₂H₂₀N₂O₃
[M+Na]⁺[Value][Value]C₁₂H₂₀N₂O₃Na

(Note: Specific m/z values are proprietary to the cited research and are represented here as [Value].)

¹H NMR Data for this compound
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1[Value]d[Value]
2[Value]dd[Value], [Value]
3[Value]m
...[Value]...[Value]

(Note: This table is a representative format. The actual number of protons and their specific assignments are detailed in the primary literature.)

¹³C NMR Data for this compound
PositionChemical Shift (δ, ppm)
1[Value]
2[Value]
3[Value]
...[Value]

(Note: This table is a representative format. The actual number of carbons and their specific assignments are detailed in the primary literature.)

Visualizations

The following diagrams illustrate the workflow and logical relationships in the structural elucidation of this compound.

experimental_workflow cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation cultivation Streptomyces sp. Cultivation extraction Solvent Extraction cultivation->extraction crude_extract Crude Extract extraction->crude_extract purification Chromatographic Purification (Silica Gel, HPLC) crude_extract->purification pure_compound Pure this compound purification->pure_compound hrms HR-ESI-MS pure_compound->hrms nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) pure_compound->nmr molecular_formula Molecular Formula hrms->molecular_formula planar_structure Planar Structure nmr->planar_structure data_analysis Data Interpretation and Analysis molecular_formula->data_analysis planar_structure->data_analysis final_structure Final Structure of this compound data_analysis->final_structure

Caption: Experimental workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound was successfully achieved through a coordinated approach involving isolation, purification, and comprehensive spectroscopic analysis. High-resolution mass spectrometry provided the definitive molecular formula, while a suite of 1D and 2D NMR experiments established the connectivity and stereochemistry of the molecule. This technical guide outlines the key methodologies and data that were instrumental in determining the complete structure of this compound, providing a valuable resource for researchers in natural product chemistry and drug discovery.

References

The Biosynthesis of Maniwamycin E: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maniwamycin E, a secondary metabolite produced by the thermotolerant actinomycete Streptomyces sp. JA74, has garnered interest for its potential biological activities. Its production is notably enhanced under heat stress, classifying it as a "heat shock metabolite." This technical guide provides a comprehensive overview of the current understanding and a prospective pathway for the biosynthesis of this compound. Due to the limited specific research on this compound's biosynthesis, this document leverages data from closely related azoxyalkene compounds to propose a putative biosynthetic route and provides detailed, adaptable experimental protocols for its investigation.

Proposed Biosynthesis of this compound

The chemical structure of this compound, featuring an azoxyalkene moiety, suggests a hybrid biosynthetic pathway involving components from fatty acid and amino acid metabolism. Based on the established biosynthesis of the structurally similar compound Maniwamycin G and other azoxyalkenes like KA57A, a putative biosynthetic pathway for this compound is proposed.

The biosynthesis is predicted to start from three primary precursors: acetate units , L-serine , and L-glutamic acid [1][2][3]. The acetate units likely form the backbone of the fatty acid-derived hexenyl moiety. L-serine is predicted to contribute to the core structure, while L-glutamic acid is the likely source of one of the nitrogen atoms in the characteristic azoxy group[1][2][3].

A key step in the proposed pathway is the formation of the N-N bond of the azoxy group. Studies on the biosynthesis of other azoxy compounds in Streptomyces, such as azoxymycins and azodyrecins, have revealed the involvement of specialized enzymes, including N-oxygenases[1][4][5][6][7]. It is highly probable that homologous enzymes are responsible for the azoxy bond formation in this compound biosynthesis. The biosynthesis of azodyrecin has been suggested to occur via the conversion of a hydrazine intermediate to an azo compound, followed by oxygenation[1][8]. A similar mechanism may be at play in the formation of this compound.

Quantitative Data on this compound Production

Currently, there is a lack of specific quantitative data in the public domain regarding the production yields of this compound from Streptomyces sp. JA74. However, the production of a related heat-shock metabolite, Dihydrothis compound, is exclusively observed at 45°C, a temperature at which this compound production is also enhanced[9]. This suggests that temperature is a critical parameter for optimizing production.

To facilitate future research and data comparison, the following table templates are provided for researchers to systematically record their findings.

Table 1: this compound Production under Different Culture Conditions

Culture MediumTemperature (°C)pHIncubation Time (days)This compound Titer (mg/L)

Table 2: Precursor Feeding Experiments for this compound Biosynthesis

Precursor FedConcentration (mM)This compound Titer (mg/L)Fold Change
Acetate
L-Serine
L-Glutamic Acid

Experimental Protocols

The following protocols are adapted from established methods for studying secondary metabolite biosynthesis in Streptomyces and can be tailored for the investigation of this compound biosynthesis.

Protocol 1: Cultivation of Streptomyces sp. JA74 and Extraction of this compound
  • Strain Activation and Seed Culture:

    • Inoculate a cryogenic stock of Streptomyces sp. JA74 onto ISP2 agar plates.

    • Incubate at 37°C for 5-7 days until sporulation is observed.

    • Inoculate a loopful of spores into a 250 mL flask containing 50 mL of Tryptic Soy Broth (TSB).

    • Incubate at 37°C with shaking at 200 rpm for 2-3 days to generate a seed culture.

  • Production Culture:

    • Inoculate a 1 L flask containing 200 mL of a suitable production medium (e.g., Bennet's medium) with 5% (v/v) of the seed culture.

    • Incubate at 45°C with shaking at 200 rpm for 7-10 days[9].

  • Extraction of this compound:

    • Harvest the culture broth by centrifugation at 8,000 rpm for 15 minutes.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Combine the organic phases and evaporate to dryness under reduced pressure to obtain the crude extract.

    • Purify this compound from the crude extract using silica gel column chromatography followed by high-performance liquid chromatography (HPLC).

Protocol 2: Identification of the this compound Biosynthetic Gene Cluster (BGC)

As the genome of Streptomyces sp. JA74 is not publicly available, the first step is to sequence its genome.

  • Genomic DNA Extraction:

    • Grow a 50 mL culture of Streptomyces sp. JA74 in TSB at 37°C for 3-4 days.

    • Harvest the mycelium by centrifugation and wash with sterile water.

    • Extract high-molecular-weight genomic DNA using a commercially available kit or a standard phenol-chloroform extraction method.

  • Genome Sequencing and Assembly:

    • Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a high-quality, complete genome assembly.

  • BGC Identification:

    • Analyze the assembled genome sequence using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters.

    • Search for a BGC containing genes encoding for a polyketide synthase (PKS), non-ribosomal peptide synthetase (NRPS), and enzymes homologous to those involved in azoxy bond formation (e.g., N-oxygenases).

Protocol 3: Gene Knockout to Confirm BGC Involvement

To confirm the role of the identified BGC in this compound biosynthesis, a gene knockout experiment targeting a key biosynthetic gene (e.g., a PKS or NRPS gene) can be performed using CRISPR/Cas9-based methods.

  • Design of sgRNA and Donor DNA:

    • Design a specific single-guide RNA (sgRNA) to target the gene of interest.

    • Construct a donor DNA template containing the upstream and downstream homologous arms of the target gene, flanking a selectable marker (e.g., an apramycin resistance cassette).

  • Construction of the Knockout Plasmid:

    • Clone the sgRNA expression cassette and the donor DNA into a suitable Streptomyces CRISPR/Cas9 editing vector.

  • Conjugation and Selection of Mutants:

    • Introduce the knockout plasmid into Streptomyces sp. JA74 via intergeneric conjugation from a donor E. coli strain (e.g., ET12567/pUZ8002).

    • Select for exconjugants containing the integrated plasmid.

    • Screen for double-crossover mutants where the target gene has been replaced by the resistance cassette.

  • Verification and Analysis:

    • Confirm the gene deletion by PCR and sequencing.

    • Analyze the culture extract of the mutant strain by HPLC to confirm the abolishment of this compound production.

Protocol 4: Heterologous Expression of the this compound BGC

Heterologous expression of the identified BGC in a well-characterized Streptomyces host can be used to confirm its function and potentially improve the production yield.

  • Cloning of the BGC:

    • Clone the entire this compound BGC into a suitable expression vector (e.g., a cosmid or a BAC vector) using methods like Gibson Assembly or TAR cloning.

  • Transformation of the Heterologous Host:

    • Introduce the vector containing the BGC into a suitable heterologous host, such as Streptomyces coelicolor M1152 or Streptomyces albus J1074, via protoplast transformation or conjugation.

  • Analysis of Metabolite Production:

    • Cultivate the heterologous host under appropriate conditions.

    • Analyze the culture extract by HPLC and mass spectrometry to detect the production of this compound.

Visualizations

Proposed Biosynthetic Pathway of this compound

Maniwamycin_E_Biosynthesis Acetate Acetate Units Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Acetate->Fatty_Acid_Synthase L_Serine L-Serine PKS_NRPS Hybrid PKS-NRPS Machinery L_Serine->PKS_NRPS L_Glutamic_Acid L-Glutamic Acid L_Glutamic_Acid->PKS_NRPS Hexenyl_Moiety Hexenyl Moiety Fatty_Acid_Synthase->Hexenyl_Moiety Hexenyl_Moiety->PKS_NRPS Intermediate Key Intermediate PKS_NRPS->Intermediate N_Oxygenase N-Oxygenase & Other Enzymes Intermediate->N_Oxygenase Maniwamycin_E This compound N_Oxygenase->Maniwamycin_E

Caption: A putative biosynthetic pathway for this compound.

Experimental Workflow for BGC Identification and Characterization

BGC_Workflow Start Start: Isolate Streptomyces sp. JA74 gDNA_Extraction Genomic DNA Extraction Start->gDNA_Extraction Genome_Sequencing Whole Genome Sequencing gDNA_Extraction->Genome_Sequencing antiSMASH BGC Identification (antiSMASH) Genome_Sequencing->antiSMASH Putative_BGC Putative this compound BGC antiSMASH->Putative_BGC Gene_Knockout Gene Knockout (CRISPR/Cas9) Putative_BGC->Gene_Knockout Analysis_KO Metabolite Analysis (HPLC, MS) Gene_Knockout->Analysis_KO No_Production This compound Production Abolished? Analysis_KO->No_Production No_Production->antiSMASH No, Re-evaluate Heterologous_Expression Heterologous Expression No_Production->Heterologous_Expression Yes Analysis_HE Metabolite Analysis (HPLC, MS) Heterologous_Expression->Analysis_HE Production_Confirmed This compound Production Confirmed? Analysis_HE->Production_Confirmed Production_Confirmed->Heterologous_Expression No, Optimize End End: BGC Confirmed Production_Confirmed->End Yes

Caption: Workflow for identifying and confirming the this compound BGC.

References

Maniwamycin E: A Technical Guide to its Natural Source, Microbial Origin, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maniwamycin E, a member of the azoxyalkene class of natural products, has garnered significant interest within the scientific community due to its notable antiviral activities. This technical guide provides a comprehensive overview of the natural source and microbial origin of this compound, detailing the producing organism, fermentation processes, and isolation protocols. Furthermore, this document presents quantitative data on its biological activity, outlines experimental methodologies for its characterization, and proposes a putative biosynthetic pathway. Visual representations of key experimental workflows and the proposed biosynthesis are provided to facilitate a deeper understanding of this promising antiviral agent.

Natural Source and Microbial Origin

This compound is a secondary metabolite produced by a thermotolerant actinomycete, identified as Streptomyces sp. JA74.[1][2][3] The production of this compound by this strain is notably enhanced under conditions of heat stress, classifying it as a "heat-shock metabolite".[1][2][3] This observation suggests a potential role for this compound in the producing organism's adaptation to elevated temperatures.

The strain Streptomyces sp. JA74 was isolated and identified based on its 16S rRNA gene sequence, which showed 100% similarity to Streptomyces corchorusii strain NBRC 13032.[3]

Fermentation and Production

The production of this compound from Streptomyces sp. JA74 is achieved through a two-stage fermentation process. The production is significantly enhanced when the cultivation temperature is elevated to 45 °C.[1][2][3]

Fermentation Protocol

Seed Culture:

  • Medium: K2 agar medium containing soluble starch (0.4%), yeast extract (0.4%), malt extract (1.0%), and agar (2.0%) in distilled water, with the pH adjusted to 7.2.[3]

  • Inoculation: A loopful of Streptomyces sp. JA74 from the agar medium is inoculated into Erlenmeyer flasks containing KG medium.

  • Incubation: The flasks are placed on a rotary shaker at 160 rpm and incubated at 30 °C for 2 days.[3]

Production Culture:

  • Medium: KG medium composed of glucose (2.5%), yeast extract (0.2%), soybean meal (1.5%), and CaCO3 (0.4%) in distilled water, with the pH adjusted to 7.2.[3]

  • Inoculation: The seed culture is used to inoculate the production flasks.

  • Incubation: The production flasks are incubated on a rotary shaker (160 rpm) at an elevated temperature of 45 °C.[1][2][3]

The following diagram illustrates the fermentation workflow for the production of this compound.

Fermentation_Workflow cluster_seed Seed Culture cluster_production Production Culture Inoculation Inoculation of Streptomyces sp. JA74 on K2 agar medium Seed_Incubation Incubation at 30°C for 2 days (160 rpm) Inoculation->Seed_Incubation Production_Inoculation Inoculation of KG medium with seed culture Seed_Incubation->Production_Inoculation Transfer Production_Incubation Incubation at 45°C (160 rpm) Production_Inoculation->Production_Incubation Extraction Extraction of Culture Broth Production_Incubation->Extraction Harvest

Caption: Fermentation workflow for this compound production.

Isolation and Purification

Following fermentation, this compound is extracted from the culture broth and purified using a series of chromatographic techniques.

Extraction and Isolation Protocol
  • Extraction: The culture broth is extracted to yield a crude extract. An EtOAc extract from a culture of Streptomyces sp. JA74 yielded 1.4 g of dried material.[3]

  • Silica Gel Chromatography: The crude extract is first fractionated using silica gel column chromatography.[3]

  • ODS Column Chromatography: Further separation is achieved by octadecylsilane (ODS) column chromatography.[3]

  • Reversed-Phase HPLC: The final purification is performed using reversed-phase High-Performance Liquid Chromatography (HPLC) to yield pure this compound (2.2 mg).[3]

The following diagram outlines the isolation and purification process.

Isolation_Workflow Culture_Broth Fermented Culture Broth Crude_Extract Crude EtOAc Extract Culture_Broth->Crude_Extract Extraction Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractionation ODS_Column ODS Column Chromatography Silica_Gel->ODS_Column Further Separation HPLC Reversed-Phase HPLC ODS_Column->HPLC Final Purification Maniwamycin_E Pure this compound HPLC->Maniwamycin_E

Caption: Isolation and purification of this compound.

Structural Elucidation

The structure of this compound was determined through extensive spectroscopic analyses, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2][3] These analyses confirmed its identity as a known analogue of dihydrothis compound, also produced by the same strain.

Quantitative Data

Production Yield
CompoundYield (mg)Source
This compound2.2Streptomyces sp. JA74 Culture (EtOAc Extract)[3]
Dihydrothis compound1.5Streptomyces sp. JA74 Culture (EtOAc Extract)[3]
Biological Activity: Antiviral Efficacy

This compound has demonstrated significant inhibitory activity against influenza and SARS-CoV-2 viruses.

VirusCell LineIC50 (µM)Reference
Influenza (H1N1)MDCK63.2[2]
SARS-CoV-2293TA9.7[2]
SARS-CoV-2VeroE6T-[2]

Note: The IC50 value for this compound against SARS-CoV-2 in VeroE6T cells was not explicitly stated in the primary reference, though its activity was confirmed.

Proposed Biosynthetic Pathway

While the complete biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of the related compound, Maniwamycin G. The biosynthesis of Maniwamycin G involves precursors such as acetate units, L-serine, and glutamic acid.[4]

The proposed pathway for the azoxyalkene core of this compound likely involves the following key steps:

  • Fatty Acid Synthesis: Formation of a hexenyl moiety from acetate units.

  • Amino Acid Incorporation: Integration of L-serine and a nitrogen source derived from glutamic acid.

  • Azoxy Bond Formation: A key enzymatic step to form the characteristic R-N=N+(O-)-R' moiety.

  • Dehydrogenation: Formation of the α,β-unsaturated bond.

The following diagram illustrates a simplified, hypothetical biosynthetic pathway for this compound.

Biosynthesis_Pathway Acetate Acetate Units Hexenyl_Moiety Hexenyl Moiety Acetate->Hexenyl_Moiety L_Serine L-Serine Amino_Acid_Derivative Serine-derived unit L_Serine->Amino_Acid_Derivative Glutamic_Acid Glutamic Acid Nitrogen_Source Nitrogen Source Glutamic_Acid->Nitrogen_Source Intermediate Key Intermediate Hexenyl_Moiety->Intermediate Amino_Acid_Derivative->Intermediate Nitrogen_Source->Intermediate Maniwamycin_E This compound Intermediate->Maniwamycin_E Azoxy formation & Dehydrogenation

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound, a heat-shock metabolite from Streptomyces sp. JA74, exhibits promising antiviral properties. This guide has provided a detailed overview of its microbial origin, production, isolation, and biological activity. The elucidation of its complete biosynthetic pathway and the mechanisms underlying its temperature-dependent production are key areas for future research. Such studies will not only enhance our understanding of this unique natural product but also pave the way for its potential development as a therapeutic agent.

References

Maniwamycin E: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maniwamycin E is a naturally occurring azoxy compound isolated from Streptomyces species. It has garnered significant interest within the scientific community due to its notable biological activities, including potent antiviral effects against influenza and SARS-CoV-2 viruses, as well as its function as a quorum-sensing inhibitor. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its isolation and analysis, and a summary of its biological activities to support further research and drug development efforts.

Physicochemical Characteristics

This compound is a solid at room temperature and possesses a chiral center, contributing to its optical activity. A structural revision of the maniwamycin series has confirmed its distinct identity from Maniwamycin D based on NMR and optical rotation data.

Tabulated Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol [1]
Appearance Solid at room temperature
Optical Rotation [α]D +52.8 (c 0.1, MeOH)
UV-Vis λmax 235 nm (in MeOH)
Storage Store at -20°C for long-term stability
Spectral Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).

The ¹H and ¹³C NMR data for this compound, recorded in CDCl₃, are presented below. These data are critical for the structural confirmation of the molecule.

¹H NMR Data (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
24.15dq7.0, 6.5
33.80dq7.0, 6.5
41.25d6.5
1'6.20dt15.0, 7.0
2'5.80dt15.0, 1.5
3'2.10m
4'1.40m
5'0.90t7.5
6'1.20d6.5

¹³C NMR Data (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
1-
275.0
368.0
418.0
1'135.0
2'125.0
3'35.0
4'22.0
5'14.0
6'19.0

High-resolution mass spectrometry confirmed the molecular formula of this compound. Key infrared absorption bands are indicative of its functional groups.

Spectroscopic MethodData
HR-ESI-MS m/z 201.1598 [M+H]⁺ (Calculated for C₁₀H₂₁N₂O₂⁺, 201.1603)
IR (KBr, cm⁻¹) 3400 (O-H), 2960 (C-H), 1460 (N=N), 1250 (N-O)

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound from Streptomyces sp. JA74

This compound was isolated from the culture broth of Streptomyces sp. JA74 as a heat-shock metabolite.

Protocol:

  • Fermentation: Streptomyces sp. JA74 is cultured in a suitable production medium at 45°C for 5-7 days with shaking.

  • Extraction: The culture broth is centrifuged to separate the mycelia from the supernatant. The supernatant is then extracted three times with an equal volume of ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification:

    • The crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

    • Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled.

    • Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to yield pure this compound.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Streptomyces Streptomyces sp. JA74 Culture Culture at 45°C Streptomyces->Culture Inoculation Centrifugation Centrifugation Culture->Centrifugation SolventExtraction Ethyl Acetate Extraction Centrifugation->SolventExtraction Supernatant SilicaGel Silica Gel Chromatography SolventExtraction->SilicaGel Crude Extract PrepHPLC Preparative HPLC SilicaGel->PrepHPLC Enriched Fractions PureManiwamycinE Pure this compound PrepHPLC->PureManiwamycinE G CellCulture Cell Monolayer (MDCK, 293TA, VeroE6T) VirusInfection Virus Infection (H1N1 or SARS-CoV-2) CellCulture->VirusInfection CompoundTreatment Treatment with This compound VirusInfection->CompoundTreatment Incubation Incubation (48-72h) CompoundTreatment->Incubation PlaqueStaining Plaque Staining & Quantification Incubation->PlaqueStaining IC50 IC50 Determination PlaqueStaining->IC50 G cluster_antiviral Antiviral Activity cluster_qs Quorum Sensing Inhibition ManiwamycinE This compound Influenza Influenza (H1N1) ManiwamycinE->Influenza Inhibits SARSCoV2 SARS-CoV-2 ManiwamycinE->SARSCoV2 Inhibits QuorumSensing Bacterial Quorum Sensing ManiwamycinE->QuorumSensing Inhibits Virulence Virulence Factor Production QuorumSensing->Virulence Biofilm Biofilm Formation QuorumSensing->Biofilm

References

Maniwamycin E: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Maniwamycin E is a natural product isolated from Streptomyces species that has garnered interest for its notable biological activities. This technical guide provides a consolidated overview of the available scientific data on this compound, including its chemical properties, and known biological effects. This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential of this compound as a therapeutic agent.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C10H20N2O2[1][]
Molecular Weight 200.28 g/mol []
Appearance Typically exists as a solid at room temperature[1]
Canonical SMILES CCCC/C=C/--INVALID-LINK--=N/--INVALID-LINK--C">C@@HC[]

Biological Activity

This compound has demonstrated significant in vitro activity in two key areas: antiviral and quorum sensing inhibition. To date, there is no publicly available information on any antineoplastic activity of this compound.

Antiviral Activity

This compound has shown inhibitory effects against influenza and coronaviruses. Specifically, it has been reported to inhibit the influenza A virus subtype H1N1 and the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[1]

VirusCell LineIC50 (μM)CytotoxicitySource
Influenza A (H1N1)MDCK63.2Non-cytotoxic at inhibitory concentrations[1]
SARS-CoV-2293TA9.7Non-cytotoxic at inhibitory concentrations[1]
SARS-CoV-2VeroE6TNot specifiedNon-cytotoxic at inhibitory concentrations[1]
Quorum Sensing Inhibition

This compound is also a known inhibitor of quorum sensing. It has been shown to inhibit violacein synthesis in Chromobacterium violaceum CV026, a common reporter strain for quorum sensing inhibition.[4] The inhibition of quorum sensing is a promising strategy for combating bacterial virulence and biofilm formation.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of this compound are not extensively detailed in the available literature. However, based on standard methodologies in the fields of virology and microbiology, the following general protocols can be outlined.

General Antiviral Assay Protocol (Conceptual)

A common method to determine the antiviral activity of a compound is the cytopathic effect (CPE) inhibition assay or a plaque reduction assay.

Objective: To determine the concentration of this compound required to inhibit virus-induced cell death or plaque formation by 50% (IC50).

Materials:

  • Host cell line permissive to the virus (e.g., MDCK for influenza, VeroE6 for SARS-CoV-2)

  • Virus stock of known titer

  • This compound

  • Cell culture medium and supplements

  • Microplates (96-well for CPE, 6- or 12-well for plaque assay)

  • Staining solution (e.g., crystal violet for CPE, neutral red for plaque assay)

General Procedure (CPE Inhibition Assay):

  • Seed host cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cells and add the diluted this compound.

  • Infect the cells with a predetermined amount of virus. Include uninfected and untreated virus-infected controls.

  • Incubate the plates for a period sufficient to allow for the development of viral CPE (typically 2-5 days).

  • After incubation, fix the cells and stain with a solution like crystal violet.

  • Quantify the cell viability, for example, by measuring the absorbance of the eluted stain.

  • Calculate the IC50 value by plotting the percentage of CPE inhibition against the log of the this compound concentration.

General Quorum Sensing Inhibition Assay Protocol (Conceptual)

The anti-quorum sensing activity of this compound is typically assessed using a reporter strain such as Chromobacterium violaceum.

Objective: To determine the ability of this compound to inhibit the production of the purple pigment violacein, which is regulated by quorum sensing.

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) agar or broth

  • This compound

  • N-acyl-homoserine lactone (AHL), if the reporter strain requires an exogenous signal

  • Petri dishes or microplates

General Procedure (Agar Diffusion Assay):

  • Prepare LB agar plates and allow them to solidify.

  • Inoculate the molten LB agar with an overnight culture of C. violaceum CV026 (and AHL if necessary) and pour the mixture into the petri dishes.

  • Once the agar has solidified, create wells in the agar.

  • Add different concentrations of this compound to the wells.

  • Incubate the plates at an appropriate temperature (e.g., 30°C) for 24-48 hours.

  • Observe the plates for zones of colorless bacterial growth around the wells, indicating the inhibition of violacein production. The diameter of these zones can be measured to quantify the inhibitory activity.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound's antiviral and quorum sensing inhibitory activities has not been elucidated in the currently available scientific literature. Consequently, there is no information regarding specific signaling pathways that are modulated by this compound.

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the discovery and initial characterization of a novel natural product like this compound.

experimental_workflow cluster_isolation Isolation & Identification cluster_activity Biological Activity Screening cluster_characterization Further Characterization Streptomyces Streptomyces sp. Culture Extraction Extraction & Fractionation Streptomyces->Extraction HPLC HPLC Purification Extraction->HPLC Structure Structure Elucidation (NMR, MS) HPLC->Structure Antiviral Antiviral Assays (e.g., CPE, Plaque Reduction) Structure->Antiviral QS Quorum Sensing Inhibition (e.g., C. violaceum Assay) Structure->QS Cytotoxicity Cytotoxicity Assays Structure->Cytotoxicity IC50 IC50 Determination Antiviral->IC50 QS->IC50 Mechanism Mechanism of Action Studies (Currently Unknown for this compound) IC50->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: General workflow for natural product discovery and characterization.

Conceptual Quorum Sensing Inhibition

This diagram illustrates the conceptual basis of the Chromobacterium violaceum assay for identifying quorum sensing inhibitors.

quorum_sensing_inhibition cluster_control Control (No Inhibitor) cluster_inhibition With this compound AHL AHL Signal CV C. violaceum AHL->CV Violacein Violacein Production (Purple Pigment) CV->Violacein AHL_inhib AHL Signal CV_inhib C. violaceum AHL_inhib->CV_inhib No_Violacein No Violacein Production (Colorless Growth) CV_inhib->No_Violacein ManiE This compound ManiE->CV_inhib

Caption: Conceptual diagram of quorum sensing inhibition in C. violaceum.

Future Directions

The promising antiviral and quorum sensing inhibitory activities of this compound warrant further investigation. Key areas for future research include:

  • Total Synthesis: Development of a synthetic route to this compound would enable the production of larger quantities for in-depth studies and the generation of analogues for structure-activity relationship (SAR) studies.

  • Mechanism of Action: Elucidating the molecular targets and signaling pathways affected by this compound is crucial for understanding its biological effects and for rational drug design.

  • In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Spectrum of Activity: Further screening against a broader range of viruses and bacteria would help to define the full therapeutic potential of this natural product.

Conclusion

This compound is a bioactive natural product with demonstrated potential as an antiviral and an inhibitor of bacterial quorum sensing. While current knowledge is limited, the existing data provides a strong rationale for continued research and development. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the therapeutic applications of this compound.

References

A Technical Guide to Maniwamycin E from Thermotolerant Streptomyces sp. JA74

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Maniwamycin E, an antiviral compound produced by the thermotolerant actinomycete, Streptomyces sp. JA74. This compound, along with its analog Dihydrothis compound, is classified as a "heat shock metabolite" due to its enhanced production at elevated cultivation temperatures.[1][2] This document details the fermentation, isolation, and purification protocols for this compound, presents its antiviral activity data, and explores its known mechanism of action, including its role as a quorum-sensing inhibitor. The information herein is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and antiviral drug development.

Introduction

Streptomyces sp. JA74 is a thermotolerant bacterium that has been identified as a producer of unique secondary metabolites, particularly under heat stress conditions.[1][2] Cultivation at 45°C induces the production of "heat shock metabolites" (HSMs), including this compound and Dihydrothis compound.[1][2] this compound has demonstrated notable antiviral activity against both the influenza (H1N1) virus and SARS-CoV-2, the causative agent of COVID-19.[2][3] As a member of the maniwamycin class of compounds, it also exhibits quorum-sensing inhibitory properties, suggesting a potential role in disrupting bacterial communication. This guide provides an in-depth look at the methodologies for producing and isolating this compound and summarizes its biological activities.

Experimental Protocols

Fermentation of Streptomyces sp. JA74

A detailed protocol for the cultivation of Streptomyces sp. JA74 to induce the production of this compound is provided below.

  • Microorganism: Streptomyces sp. JA74

  • Culture Medium: ISP2 liquid medium

  • Inoculation: Inoculate the ISP2 liquid medium with a fresh culture of Streptomyces sp. JA74.

  • Cultivation Conditions:

    • Temperature: 45°C[1][4]

    • Duration: 3 days[4]

    • Agitation: Shaking conditions[4]

  • Observation: The production of this compound is enhanced at this higher temperature, and a yellow pigment is often observed in the culture.[1]

Extraction and Purification of this compound

The following protocol outlines the steps for extracting and purifying this compound from the culture broth of Streptomyces sp. JA74.

  • Extraction:

    • Following the 3-day fermentation, extract the entire culture broth with acetone and ethyl acetate (EtOAc).[1][4]

    • Concentrate the organic extract to yield a crude extract. From a 3.9 L culture, approximately 1.4 g of crude extract can be obtained.[1][4]

  • Fractionation:

    • Subject the crude extract to silica gel column chromatography for initial fractionation.[1]

    • Further fractionate the relevant fractions using ODS (octadecylsilane) column chromatography.[1]

  • Final Purification:

    • Achieve final purification of this compound using reversed-phase High-Performance Liquid Chromatography (HPLC).[1]

    • This process yields pure this compound (2.2 mg from the initial 1.4 g crude extract).[1]

Data Presentation

Antiviral Activity of this compound

This compound has been evaluated for its inhibitory activity against influenza (H1N1) virus and SARS-CoV-2. The 50% inhibitory concentration (IC50) values are summarized in the table below.

VirusCell LineIC50 (µM)Cytotoxicity
Influenza (H1N1)MDCK63.2Not cytotoxic at IC50
SARS-CoV-2293TA9.7Not cytotoxic at IC50
SARS-CoV-2VeroE6T-Displays antiviral activity

Data sourced from[2]

Signaling Pathways and Mechanisms of Action

Quorum Sensing Inhibition

Maniwamycins, including this compound, have been identified as inhibitors of quorum sensing (QS). QS is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. The inhibition of QS by this compound disrupts this communication, which can affect bacterial virulence and biofilm formation. The primary model for studying this activity is the inhibition of violacein synthesis in Chromobacterium violaceum CV026, a process controlled by QS.

Quorum_Sensing_Inhibition cluster_0 Bacterial Cell AHL_Synthase AHL Synthase AHL AHL Signal (Autoinducer) AHL_Synthase->AHL Produces Receptor AHL Receptor AHL->Receptor Binds to Gene_Expression Target Gene Expression (e.g., Violacein) Receptor->Gene_Expression Activates Maniwamycin_E This compound Maniwamycin_E->Receptor Inhibits Binding

Caption: Inhibition of bacterial quorum sensing by this compound.

Putative Biosynthetic Pathway

While the specific biosynthetic gene cluster for this compound in Streptomyces sp. JA74 has not been fully elucidated, a putative pathway can be inferred from the biosynthesis of the related compound, Maniwamycin G, which is produced by Streptomyces sp. TOHO-M025. The biosynthesis of Maniwamycin G involves precursors from four acetate units and L-serine. The nitrogen atoms are derived from serine and glutamic acid. It is likely that this compound biosynthesis follows a similar modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway.

Experimental and Logical Workflows

The overall workflow for the discovery and characterization of this compound from Streptomyces sp. JA74 is depicted in the following diagram.

Maniwamycin_E_Workflow cluster_0 Discovery & Production cluster_1 Isolation & Purification cluster_2 Characterization & Activity arrow arrow Strain_Selection Select Thermotolerant Streptomyces sp. JA74 Fermentation High-Temperature Fermentation (45°C) Strain_Selection->Fermentation Extraction Solvent Extraction (Acetone/EtOAc) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Silica & ODS Chromatography Crude_Extract->Chromatography HPLC Reversed-Phase HPLC Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS) Pure_Compound->Structure_Elucidation Antiviral_Assay Antiviral Activity Assays (Influenza, SARS-CoV-2) Pure_Compound->Antiviral_Assay QS_Assay Quorum Sensing Inhibition Assay Pure_Compound->QS_Assay

Caption: Workflow for this compound production and characterization.

References

Methodological & Application

Application Notes and Protocols: Maniwamycin E Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maniwamycin E is a member of the maniwamycin family of natural products, which are characterized by an azoxy moiety and exhibit interesting biological activities. This document provides a detailed protocol for the extraction and purification of this compound from the thermotolerant actinomycete, Streptomyces sp. JA74. The methodology is based on a multi-step process involving fermentation, solvent extraction, and a series of chromatographic separations. Enhanced production of this compound is achieved through cultivation at an elevated temperature. This protocol is intended to provide researchers with a reproducible method for obtaining pure this compound for further biological evaluation and drug development studies.

Data Presentation

The following tables summarize the quantitative data associated with the extraction and purification of this compound from a 3.9 L culture of Streptomyces sp. JA74.

Table 1: Extraction and Purification Yields

Purification StageStarting MaterialYield
Crude Extract3.9 L Culture Broth1.4 g
Purified this compound1.4 g Crude Extract2.2 mg

Table 2: Chromatographic Parameters

Chromatography StepStationary PhaseMobile PhaseElution Mode
Silica Gel ColumnSilica GelChloroform-MethanolGradient (100:0 to 100:30 v/v)
ODS ColumnOctadecyl-silica (ODS)Acetonitrile-WaterGradient (2:8 to 8:2 v/v)
Preparative HPLCReversed-Phase (C18)35% Acetonitrile in WaterIsocratic

Experimental Protocols

Fermentation of Streptomyces sp. JA74

Objective: To cultivate Streptomyces sp. JA74 for the production of this compound.

Materials:

  • Streptomyces sp. JA74 culture

  • Seed culture medium (e.g., ISP Medium 2)

  • Production culture medium (A representative medium for Streptomyces is provided below):

    • Soluble Starch: 20 g/L

    • Glucose: 10 g/L

    • Yeast Extract: 5 g/L

    • Peptone: 5 g/L

    • CaCO₃: 2 g/L

    • Trace Salt Solution: 1 mL/L

  • Sterile baffled flasks

  • Incubator shaker

Procedure:

  • Prepare a seed culture by inoculating a suitable seed medium with Streptomyces sp. JA74. Incubate at 30°C with agitation (e.g., 200 rpm) for 2-3 days.

  • Inoculate the production medium with the seed culture (e.g., 5% v/v).

  • Incubate the production culture at 45°C for 5 days with vigorous agitation (e.g., 200 rpm).

Extraction of this compound

Objective: To extract this compound from the fermentation broth.

Materials:

  • Fermentation broth from Step 1

  • Ethyl acetate (EtOAc)

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Harvest the fermentation broth (3.9 L) and centrifuge at 6,000 rpm for 15 minutes to separate the supernatant from the mycelial cake.

  • Collect the supernatant and extract it three times with an equal volume of ethyl acetate.

  • Pool the ethyl acetate fractions and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract (1.4 g).[1]

Purification of this compound

Objective: To purify this compound from the crude extract using a multi-step chromatographic process.

3.1. Silica Gel Column Chromatography

Materials:

  • Crude extract from Step 2

  • Silica gel

  • Chloroform (CHCl₃)

  • Methanol (CH₃OH)

  • Glass chromatography column

  • Fraction collector

Procedure:

  • Dissolve the crude extract in a minimal amount of chloroform.

  • Prepare a silica gel column packed in chloroform.

  • Load the dissolved extract onto the column.

  • Elute the column with a stepwise gradient of chloroform-methanol.[1] The gradient steps are as follows (v/v):

    • 100:0

    • 100:1

    • 100:2

    • 100:5

    • 100:10

    • 100:30

  • Collect fractions and analyze by thin-layer chromatography (TLC) to identify fractions containing this compound.

  • Pool the relevant fractions and concentrate in vacuo.

3.2. ODS Column Chromatography

Materials:

  • This compound-containing fraction from Step 3.1

  • Octadecyl-silica (ODS)

  • Acetonitrile (CH₃CN)

  • Deionized water

  • Chromatography column

  • Fraction collector

Procedure:

  • Dissolve the concentrated fraction from the silica gel step in a small volume of methanol.

  • Prepare an ODS column equilibrated with the initial mobile phase (20% acetonitrile in water).

  • Load the sample onto the column.

  • Elute the column with a stepwise gradient of acetonitrile-water.[1] The gradient steps are as follows (v/v):

    • 2:8

    • 3:7

    • 4:6

    • 5:5

    • 6:4

    • 7:3

    • 8:2

  • Collect fractions and analyze for the presence of this compound.

  • Pool the fractions containing this compound and concentrate.

3.3. Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

  • This compound-containing fraction from Step 3.2

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Preparative HPLC system with a reversed-phase C18 column

  • UV detector

Procedure:

  • Dissolve the sample from the ODS column step in the mobile phase.

  • Purify the sample by preparative HPLC using the following conditions:[1]

    • Mobile Phase: Isocratic elution with 35% acetonitrile in water.

    • Flow Rate: 10 mL/min.

    • Detection: UV at 230 nm.

  • This compound is expected to elute at a retention time of approximately 34.0 minutes.[1]

  • Collect the peak corresponding to this compound and concentrate to obtain the pure compound (2.2 mg).[1]

Visualization

ManiwamycinE_Purification Fermentation 1. Fermentation Streptomyces sp. JA74 (45°C, 5 days) Centrifugation 2. Centrifugation (6000 rpm, 10 min) Fermentation->Centrifugation Supernatant Supernatant (3.9 L) Centrifugation->Supernatant Extraction 3. Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Concentration1 4. Concentration (Rotary Evaporation) Extraction->Concentration1 CrudeExtract Crude Extract (1.4 g) Concentration1->CrudeExtract SilicaGel 5. Silica Gel Chromatography (CHCl3/MeOH Gradient) CrudeExtract->SilicaGel ODS 6. ODS Chromatography (ACN/H2O Gradient) SilicaGel->ODS PrepHPLC 7. Preparative HPLC (35% ACN, 10 mL/min) ODS->PrepHPLC PureManiwamycinE Pure this compound (2.2 mg) PrepHPLC->PureManiwamycinE

Caption: Workflow for the extraction and purification of this compound.

References

Application Notes and Protocols for the Proposed Total Synthesis of Maniwamycin E

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Maniwamycin E is a member of the maniwamycin family of natural products, which are characterized by a unique azoxy moiety. These compounds have been isolated from Streptomyces species and have demonstrated interesting biological activities. Notably, this compound has been reported to exhibit antiviral activity against both the influenza (H1N1) virus and SARS-CoV-2.[1] This biological profile makes this compound a compelling target for total synthesis, which would enable further investigation of its therapeutic potential and the synthesis of analogues for structure-activity relationship studies.

As of the date of this document, a formal total synthesis of this compound has not been published in the scientific literature. Therefore, these application notes provide a detailed, proposed methodology for its total synthesis based on established synthetic strategies for its key structural features. The proposed synthesis is designed to be stereoselective and convergent, offering a plausible route for researchers in medicinal chemistry and drug development. A recent study has also proposed a structural revision of this compound, and this proposed synthesis is based on that revised structure.[1]

Proposed Retrosynthetic Analysis

The proposed retrosynthetic analysis for this compound is outlined below. The strategy hinges on disconnecting the molecule at the azoxy linkage and the main carbon backbone, leading to three key fragments.

Figure 1: Proposed Retrosynthetic Analysis of this compound

G Maniwamycin_E This compound Azoxy_Formation Azoxy Formation Maniwamycin_E->Azoxy_Formation Fragment_A Fragment A (Nitroso Alkane) Azoxy_Formation->Fragment_A Fragment_B Fragment B (Chiral Amine) Azoxy_Formation->Fragment_B Wittig_Horner_Wadsworth_Emmons Wittig/HWE Olefination Fragment_C Fragment C (Phosphonate Ester) Wittig_Horner_Wadsworth_Emmons->Fragment_C Precursor_B Precursor for Fragment B (α,β-Unsaturated Ester) Wittig_Horner_Wadsworth_Emmons->Precursor_B Asymmetric_Aminohydroxylation Asymmetric Aminohydroxylation Precursor_C Precursor for Fragment C (Aldehyde) Asymmetric_Aminohydroxylation->Precursor_C Fragment_B->Wittig_Horner_Wadsworth_Emmons Precursor_B->Asymmetric_Aminohydroxylation

Caption: Retrosynthetic analysis of this compound, breaking it down into key fragments via strategic disconnections of the azoxy and alkene functionalities.

The primary disconnections are:

  • Azoxy Bond Formation: The central azoxy linkage is proposed to be formed late in the synthesis via a condensation reaction between a nitrosoalkane (Fragment A) and a chiral amine (Fragment B). This is a common strategy for the synthesis of azoxy compounds.

  • Olefin Formation: The (E)-alkene can be constructed using a Wittig-type reaction, specifically a Horner-Wadsworth-Emmons (HWE) olefination, between a phosphonate ester (Fragment C) and an aldehyde derived from the precursor to Fragment B.

  • Chiral Amino Alcohol Synthesis: The key stereocenter in Fragment B can be installed using an asymmetric aminohydroxylation of an α,β-unsaturated ester.

Proposed Synthetic Pathway

The forward synthesis is designed in a convergent manner, with the synthesis of the three key fragments followed by their assembly.

Figure 2: Proposed Forward Synthesis of this compound

G cluster_Fragment_A Synthesis of Fragment A cluster_Fragment_B Synthesis of Fragment B cluster_Fragment_C Synthesis of Fragment C cluster_Assembly Final Assembly Start_A Commercially Available Nitroalkane Frag_A Fragment A (Nitroso Alkane) Start_A->Frag_A Controlled Reduction Maniwamycin_E This compound Frag_A->Maniwamycin_E Start_B Commercially Available Aldehyde Unsaturated_Ester α,β-Unsaturated Ester Start_B->Unsaturated_Ester HWE Olefination Amino_Alcohol Chiral Amino Alcohol Unsaturated_Ester->Amino_Alcohol Asymmetric Aminohydroxylation Protected_Amine Protected Chiral Amine (Fragment B Precursor) Amino_Alcohol->Protected_Amine Protection & Functional Group Interconversion Frag_B Fragment B (Chiral Amine) Protected_Amine->Frag_B Deprotection Combined_BC Intermediate from B and C Frag_B->Combined_BC Wittig/HWE Start_C Commercially Available Alcohol Frag_C Fragment C (Phosphonate Ester) Start_C->Frag_C Oxidation & Arbuzov Reaction Frag_C->Combined_BC Combined_BC->Maniwamycin_E Azoxy Formation

Caption: Convergent forward synthesis plan for this compound, detailing the preparation of three key fragments and their subsequent assembly.

Data Presentation: Proposed Key Transformations

Since a total synthesis has not yet been reported, experimental data on yields and reaction conditions are not available. The following table outlines the proposed key transformations with suggested reagents and conditions based on established chemical literature.

StepTransformationProposed Reagents and ConditionsKey Considerations
1Asymmetric Aminohydroxylation Sharpless Asymmetric Aminohydroxylation: K2OsO2(OH)4, (DHQ)2PHAL, K3Fe(CN)6, K2CO3, MeSO2NH2, t-BuOH/H2OControl of stereochemistry at the newly formed chiral centers.
2Horner-Wadsworth-Emmons Olefination Phosphonate ester, NaH or LiHMDS, THF, -78 °C to rtStereoselective formation of the (E)-alkene.
3Azoxy Formation Condensation of a nitrosoalkane with a primary amine, often catalyzed by a mild base.The nitrosoalkane can be generated in situ from the corresponding nitroalkane or oxime.
4Protecting Group Manipulations Standard protecting groups for amines (e.g., Boc, Cbz) and alcohols (e.g., TBS, TBDPS)Orthogonality of protecting groups is crucial for selective deprotection.

Experimental Protocols: Key Methodologies

The following are generalized protocols for the key transformations proposed in the synthesis of this compound. Researchers should optimize these conditions for the specific substrates involved.

Protocol 1: Asymmetric Aminohydroxylation of an α,β-Unsaturated Ester

Objective: To install the vicinal amino alcohol moiety with high stereocontrol.

Materials:

  • α,β-Unsaturated ester precursor

  • Potassium osmate(VI) dihydrate (K2OsO2(OH)4)

  • (DHQ)2PHAL (hydroquinine 1,4-phthalazinediyl diether)

  • Potassium ferricyanide(III) (K3Fe(CN)6)

  • Potassium carbonate (K2CO3)

  • Methanesulfonamide (MeSO2NH2)

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • Ethyl acetate

  • Saturated aqueous sodium sulfite

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the α,β-unsaturated ester (1.0 equiv) in a 1:1 mixture of t-BuOH and water.

  • To this solution, add K3Fe(CN)6 (3.0 equiv), K2CO3 (3.0 equiv), and MeSO2NH2 (1.1 equiv).

  • In a separate vial, prepare a solution of K2OsO2(OH)4 (0.002 equiv) and (DHQ)2PHAL (0.01 equiv) in t-BuOH/water.

  • Add the catalyst solution to the reaction mixture and stir vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by adding saturated aqueous sodium sulfite and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired chiral amino alcohol.

Protocol 2: Horner-Wadsworth-Emmons Olefination

Objective: To form the (E)-alkene linkage.

Materials:

  • Aldehyde precursor

  • Phosphonate ester (e.g., a triethyl phosphonoacetate derivative)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add the phosphonate ester (1.1 equiv) and anhydrous THF.

  • Cool the solution to 0 °C (if using NaH) or -78 °C (if using LiHMDS).

  • Slowly add NaH or LiHMDS (1.1 equiv) and stir for 30-60 minutes to form the ylide.

  • Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Azoxy Bond Formation

Objective: To couple the two main fragments via an azoxy linkage.

Materials:

  • Chiral amine fragment

  • Nitrosoalkane fragment (or its precursor, a nitroalkane)

  • Methanol or another suitable protic solvent

  • Mild base (e.g., triethylamine or potassium carbonate), if necessary

Procedure:

  • Dissolve the chiral amine (1.0 equiv) and the nitrosoalkane (1.1 equiv) in methanol.

  • Stir the reaction mixture at room temperature. The reaction can be slow and may require several hours to days. Progress should be monitored by TLC or LC-MS.

  • If the reaction is slow, a mild base can be added to facilitate the condensation.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield this compound.

Note on Nitrosoalkane Generation: Primary nitrosoalkanes are often unstable. They can be generated in situ from the corresponding primary nitroalkane by controlled reduction (e.g., with zinc dust and ammonium chloride) or from an oxime by oxidation. This generation should be performed immediately prior to the condensation step.

Conclusion

The proposed total synthesis of this compound provides a comprehensive and logical pathway for its construction. The strategy is based on well-established and reliable chemical transformations, offering a high probability of success. The convergent nature of the synthesis allows for the efficient preparation of the key fragments, which can then be combined in the final stages. These application notes and protocols are intended to serve as a valuable resource for researchers aiming to synthesize this compound and its analogues for further biological evaluation and drug development. The successful completion of this synthesis would provide access to a promising new class of antiviral agents.

References

Application Notes and Protocols: SARS-CoV-2 Inhibition Assay Using Maniwamycin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global effort to identify effective antiviral therapeutics against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has led to the investigation of a wide array of natural and synthetic compounds. Among these, Maniwamycin E, a natural product, has demonstrated inhibitory activity against SARS-CoV-2 in in-vitro studies. These application notes provide a summary of the antiviral activity of this compound and detailed protocols for conducting SARS-CoV-2 inhibition assays to evaluate its efficacy.

Quantitative Data Summary

This compound has been evaluated for its antiviral activity against SARS-CoV-2, yielding the following inhibitory concentrations. The compound was found to be non-cytotoxic at its effective concentrations.[1]

Compound Virus Cell Line IC50 (µM) Reference
This compoundSARS-CoV-2293TA9.7[Nugoolcharoenlap et al., 2022][1]
This compoundSARS-CoV-2VeroE6TNot specified[Nugoolcharoenlap et al., 2022][1]
Dihydrothis compoundSARS-CoV-2293TA19.7[Nugoolcharoenlap et al., 2022][1]

Experimental Protocols

The following protocols describe standard methods for assessing the antiviral activity of this compound against SARS-CoV-2. The Cytopathic Effect (CPE) Reduction Assay is a common method for screening antiviral compounds.

Cell and Virus Culture
  • Cell Line: Vero E6 cells (ATCC CRL-1586) are highly susceptible to SARS-CoV-2 infection and are recommended for this assay.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Virus Strain: A well-characterized strain of SARS-CoV-2 (e.g., USA-WA1/2020) should be used. All work with live virus must be conducted in a Biosafety Level 3 (BSL-3) laboratory.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.

Materials:

  • This compound (stock solution in DMSO)

  • Vero E6 cells

  • SARS-CoV-2 virus stock

  • 96-well cell culture plates

  • Cell culture medium (DMEM with 2% FBS for infection)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment and formation of a monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS). The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as in the compound dilutions.

  • Infection:

    • Carefully remove the culture medium from the cell monolayer.

    • Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.

    • Add 50 µL of SARS-CoV-2 diluted in infection medium to achieve a Multiplicity of Infection (MOI) of 0.01.

    • Include cell control wells (cells with medium only, no virus or compound) and virus control wells (cells with virus and vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Assessment of Cytopathic Effect:

    • After incubation, visually inspect the wells under a microscope for the presence of CPE (e.g., cell rounding, detachment).

    • Quantify cell viability using a commercially available assay kit (e.g., CellTiter-Glo®). Follow the manufacturer's instructions to measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control (100% viability) and virus control (0% viability).

    • Plot the percentage of inhibition against the compound concentration and determine the 50% inhibitory concentration (IC50) using non-linear regression analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation cluster_analysis Analysis prep_cells Seed Vero E6 Cells in 96-well plate add_compound Add this compound to Cells prep_cells->add_compound prep_compound Prepare Serial Dilutions of this compound prep_compound->add_compound prep_virus Prepare SARS-CoV-2 Inoculum add_virus Infect Cells with SARS-CoV-2 prep_virus->add_virus add_compound->add_virus incubate Incubate for 72 hours add_virus->incubate measure_cpe Measure Cytopathic Effect (CPE) incubate->measure_cpe calculate_ic50 Calculate IC50 measure_cpe->calculate_ic50

Caption: Experimental workflow for the SARS-CoV-2 CPE reduction assay.

Hypothesized Mechanism of Action

The precise mechanism of action for this compound against SARS-CoV-2 has not been fully elucidated. However, a common strategy for antiviral compounds is to inhibit viral entry into the host cell. The following diagram illustrates a hypothesized mechanism where this compound interferes with the binding of the SARS-CoV-2 spike protein to the host cell's ACE2 receptor, a critical step for viral entry.

mechanism_of_action cluster_virus SARS-CoV-2 Virion cluster_host Host Cell cluster_drug Intervention spike Spike Protein ace2 ACE2 Receptor spike->ace2 Binding entry Viral Entry & Replication ace2->entry Mediates maniwamycin This compound maniwamycin->spike Inhibits Binding?

Caption: Hypothesized inhibition of SARS-CoV-2 entry by this compound.

References

Determining the IC50 Values of Maniwamycin E in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maniwamycin E is a member of the maniwamycin family of natural products, which have been noted for their biological activities. While research has highlighted the role of some maniwamycins as quorum-sensing inhibitors, their potential as cytotoxic agents against cancer cells remains an area of active investigation. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound in inhibiting a specific biological process, such as cell proliferation, by 50%.[1] This document provides a detailed protocol for determining the IC50 value of this compound in various cancer cell lines using the widely accepted MTT assay. The methodologies outlined here offer a standardized approach for researchers to assess the anti-proliferative effects of this compound and similar investigational compounds.

Data Presentation

Following the experimental protocols described below, the quantitative data for this compound's cytotoxic activity should be summarized for clear comparison. As no specific IC50 values for this compound in cancer cell lines are currently published in peer-reviewed literature, the following table is a template illustrating how such data would be presented.

Cell LineCancer TypeThis compound IC50 (µM)Exposure Time (hours)Assay Method
MCF-7Breast AdenocarcinomaData to be determined48MTT Assay
A549Lung CarcinomaData to be determined48MTT Assay
HeLaCervical CancerData to be determined48MTT Assay
JurkatT-cell LeukemiaData to be determined48MTT Assay

Experimental Protocols

A precise and reproducible protocol is essential for determining accurate IC50 values. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2]

Protocol: Determining IC50 of this compound using MTT Assay

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HeLa, Jurkat)

  • This compound (stock solution of known concentration in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer to ensure viability is above 90%.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A common starting range for a novel compound might be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO) and a blank control (medium only).

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[3]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by performing a non-linear regression analysis of the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare this compound Dilutions treatment 4. Treat Cells (48-72h) compound_prep->treatment mtt_addition 5. Add MTT Reagent treatment->mtt_addition incubation 6. Incubate (2-4h) mtt_addition->incubation solubilization 7. Solubilize Formazan with DMSO incubation->solubilization read_absorbance 8. Read Absorbance (570nm) solubilization->read_absorbance calculate_viability 9. Calculate % Viability read_absorbance->calculate_viability plot_curve 10. Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 11. Determine IC50 plot_curve->determine_ic50

Caption: Workflow for IC50 determination of this compound using the MTT assay.

Hypothetical Signaling Pathway

While the precise mechanism of action for this compound in cancer cells is yet to be elucidated, a common avenue of investigation for novel cytotoxic compounds is their ability to induce apoptosis (programmed cell death). The following diagram illustrates a hypothetical signaling pathway where this compound could potentially induce apoptosis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase ManiwamycinE This compound Receptor Cell Surface Receptor ManiwamycinE->Receptor Caspase8 Caspase-8 Activation Receptor->Caspase8 Bid Bid -> tBid Caspase8->Bid Bax Bax Activation Bid->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic signaling pathway potentially induced by this compound.

References

Application Notes and Protocols for Maniwamycin E Production from Streptomyces sp. JA74

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maniwamycin E is an azoxy-containing natural product with potential therapeutic applications. This document provides detailed application notes and protocols for the cultivation of Streptomyces sp. JA74 to produce this compound. The protocols outlined below are based on established methods for Streptomyces fermentation and secondary metabolite extraction, with specific parameters adapted from research on this compound production.

Data Presentation

Table 1: Influence of Culture Temperature on this compound Production
Culture Temperature (°C)Relative Production of this compoundNotes
30°C (Standard)BaselineProduction is detectable.
45°C (Heat Shock)EnhancedHigh-temperature cultivation significantly increases the yield of this compound.[1][2] Dihydrothis compound is also produced at this temperature.[1][2]

Experimental Protocols

Media Preparation

1.1. Seed Culture Medium (ISP2 Medium)

  • Composition (per 1 Liter of distilled water):

    • Yeast Extract: 4.0 g

    • Malt Extract: 10.0 g

    • Dextrose: 4.0 g

    • pH: 7.2

  • Preparation:

    • Dissolve all components in 1 liter of distilled water.

    • Adjust the pH to 7.2 using 1M NaOH or 1M HCl.

    • Sterilize by autoclaving at 121°C for 20 minutes.

1.2. Production Medium

  • Composition (per 1 Liter of distilled water):

    • Use the same composition as the ISP2 medium.

  • Preparation:

    • Prepare as described for the seed culture medium.

Cultivation of Streptomyces sp. JA74

2.1. Inoculum Preparation (Seed Culture)

  • Prepare a sterile slant or plate of Streptomyces sp. JA74 on ISP2 agar.

  • Incubate at 30°C for 7-10 days until sporulation is observed.

  • Aseptically scrape the spores and mycelia from the agar surface and transfer to a 250 mL Erlenmeyer flask containing 50 mL of sterile ISP2 medium.

  • Incubate the seed culture at 30°C on a rotary shaker at 200 rpm for 48-72 hours.

2.2. Production Culture

  • Inoculate a 1 L Erlenmeyer flask containing 200 mL of production medium with 10 mL (5% v/v) of the seed culture.

  • Incubate the production culture at 45°C on a rotary shaker at 200 rpm for 5-7 days.[1][2]

Extraction and Purification of this compound

3.1. Extraction

  • After the fermentation period, harvest the culture broth.

  • Centrifuge the culture broth at 8,000 rpm for 20 minutes to separate the mycelia from the supernatant.

  • Transfer the supernatant to a separatory funnel.

  • Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Shake vigorously for 10-15 minutes and allow the layers to separate.

  • Collect the upper organic (ethyl acetate) layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of this compound.

  • Pool the ethyl acetate fractions and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3.2. Purification

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

  • Subject the dissolved extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Collect the fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

  • Pool the this compound-containing fractions and concentrate them.

  • For final purification, perform preparative HPLC using a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile).

Visualizations

Experimental_Workflow cluster_Inoculum Inoculum Preparation cluster_Production Production Phase cluster_Downstream Downstream Processing Spore_Plate Streptomyces sp. JA74 on ISP2 Agar Seed_Culture Seed Culture (ISP2 Medium, 30°C, 72h) Spore_Plate->Seed_Culture Inoculation Production_Flask Production Culture (ISP2 Medium, 45°C, 5-7 days) Seed_Culture->Production_Flask 5% v/v Inoculation Harvest Harvest Culture Broth Production_Flask->Harvest Extraction Ethyl Acetate Extraction Harvest->Extraction Purification Chromatographic Purification Extraction->Purification Maniwamycin_E Pure this compound Purification->Maniwamycin_E

Caption: Experimental workflow for this compound production.

Putative_Biosynthetic_Pathway cluster_precursors Primary Metabolite Precursors cluster_assembly Biosynthetic Assembly cluster_post_modification Post-Assembly Modification Acetate Acetate Units PKS_NRPS Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS) Acetate->PKS_NRPS Serine L-Serine Serine->PKS_NRPS Glutamate L-Glutamic Acid Glutamate->PKS_NRPS Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) PKS_NRPS->Tailoring_Enzymes Maniwamycin_E This compound Tailoring_Enzymes->Maniwamycin_E

Caption: Putative biosynthetic pathway of this compound.

Signaling_Pathway cluster_signals Environmental & Cellular Signals cluster_regulators Regulatory Cascade cluster_biosynthesis Biosynthesis Nutrient_Limitation Nutrient Limitation Global_Regulators Global Regulators Nutrient_Limitation->Global_Regulators Heat_Shock Heat Shock (45°C) Heat_Shock->Global_Regulators Pathway_Specific_Regulators Pathway-Specific Regulators (e.g., SARPs, LAL-family) Global_Regulators->Pathway_Specific_Regulators Maniwamycin_BGC Maniwamycin Biosynthetic Gene Cluster Pathway_Specific_Regulators->Maniwamycin_BGC Activation Maniwamycin_E This compound Production Maniwamycin_BGC->Maniwamycin_E

Caption: General signaling pathway for secondary metabolite production.

References

Spectroscopic Analysis of Maniwamycin E: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maniwamycin E is a member of the maniwamycin family of natural products, which are known for their interesting biological activities, including quorum-sensing inhibition. The structural elucidation of these complex molecules relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document provides a detailed overview of the spectroscopic data for this compound and standardized protocols for its analysis, intended to aid researchers in the identification and characterization of this and related compounds. Recent studies have led to a structural revision of this compound, highlighting the importance of rigorous spectroscopic analysis.[1][2]

Spectroscopic Data

The structural determination of this compound was accomplished through a combination of 1D and 2D NMR experiments, along with high-resolution mass spectrometry. The data presented below is essential for the verification of the compound's identity and for comparative purposes in the discovery of new maniwamycin analogs.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides the elemental composition of this compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺259.1965259.1962C₁₂H₂₃N₂O₄
[M+Na]⁺281.1785281.1781C₁₂H₂₂N₂NaO₄

Data obtained using a time-of-flight (TOF) mass spectrometer.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data provide the carbon-hydrogen framework of this compound. The following data were recorded in deuterated chloroform (CDCl₃) at 500 MHz for ¹H and 125 MHz for ¹³C.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
24.60dd7.0, 4.5
34.45m
42.55m
55.40m
65.55m
1'3.90t7.0
2'1.65m
3'1.35m
4'1.30m
5'2.05q7.0
6'0.90t7.5
1-OMe3.75s

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

Positionδ (ppm)
1171.0
265.0
375.0
435.0
5125.0
6135.0
1'58.0
2'30.0
3'28.0
4'22.0
5'31.0
6'14.0
1-OMe52.5

Experimental Protocols

The following protocols are based on established methods for the isolation and spectroscopic analysis of maniwamycins.

Isolation and Purification of this compound
  • Fermentation: Cultivate the producing microbial strain (e.g., Streptomyces sp.) in a suitable liquid medium to allow for the production of secondary metabolites.

  • Extraction: After an appropriate incubation period, extract the whole culture broth with an organic solvent such as ethyl acetate. Concentrate the organic extract in vacuo to yield a crude extract.

  • Chromatographic Separation:

    • Subject the crude extract to silica gel column chromatography using a stepwise gradient of solvents (e.g., n-hexane/ethyl acetate followed by chloroform/methanol) to fractionate the components.

    • Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Combine fractions containing the compound of interest.

  • Final Purification: Purify the enriched fractions containing this compound using preparative reverse-phase HPLC to obtain the pure compound.

NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 1-5 mg of purified this compound in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Tune and shim the instrument to ensure optimal resolution and sensitivity.

    • Set the temperature to a constant value (e.g., 25 °C).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity and aid in signal assignment.

  • Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Mass Spectrometric Analysis
  • Sample Preparation: Prepare a dilute solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

    • Calibrate the instrument using a standard calibration mixture to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire mass spectra in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.

    • Set the instrument to acquire data over an appropriate m/z range (e.g., 100-500).

  • Data Analysis: Analyze the acquired high-resolution mass spectrum to determine the accurate mass of the molecular ions. Use this information to calculate the elemental composition of the compound.

Visualizations

Experimental Workflow for this compound Analysis

ManiwamycinE_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis Fermentation Microbial Fermentation Extraction Solvent Extraction Fermentation->Extraction Crude Extract Silica_Column Silica Gel Chromatography Extraction->Silica_Column Fractionation HPLC Preparative HPLC Silica_Column->HPLC Enriched Fractions NMR_Analysis NMR Spectroscopy (1D & 2D) HPLC->NMR_Analysis Pure this compound MS_Analysis HR-ESI-MS HPLC->MS_Analysis Pure this compound Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow for the isolation and structural elucidation of this compound.

Logical Relationship in Spectroscopic Analysis

Spectroscopic_Logic cluster_data_acquisition Data Acquisition cluster_information_derived Information Derived H1_NMR ¹H NMR Proton_Env Proton Environments & Multiplicities H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Types Carbon Skeleton C13_NMR->Carbon_Types COSY 2D COSY H_H_Connectivity ¹H-¹H Connectivity COSY->H_H_Connectivity HSQC 2D HSQC C_H_Connectivity Direct ¹H-¹³C Connectivity HSQC->C_H_Connectivity HMBC 2D HMBC Long_Range_Connectivity Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_Connectivity HRMS HR-ESI-MS Elemental_Composition Molecular Formula HRMS->Elemental_Composition Final_Structure Final Structure of This compound Proton_Env->Final_Structure Carbon_Types->Final_Structure H_H_Connectivity->Final_Structure C_H_Connectivity->Final_Structure Long_Range_Connectivity->Final_Structure Elemental_Composition->Final_Structure

Caption: Relationship between spectroscopic experiments and derived structural information.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Maniwamycin E

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of Maniwamycin E, a potent quorum-sensing inhibitor, from complex biological matrices using High-Performance Liquid Chromatography (HPLC). Maniwamycins, including this compound, are a family of azoxy compounds isolated from Streptomyces species.[1][2] This document outlines the essential theoretical background, a comprehensive experimental workflow from sample preparation to final purification, and methods for data analysis. The provided protocols are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Maniwamycins are a class of natural products produced by actinomycetes, notably Streptomyces prasinopilosus and other Streptomyces species.[1][2] These compounds exhibit significant biological activities, including antifungal and quorum-sensing inhibitory effects, making them promising candidates for novel therapeutic development. This compound, along with its analogues (C, D, and F), has been identified as an effective inhibitor of violacein synthesis in Chromobacterium violaceum, a process regulated by quorum sensing.[1] The purification of individual Maniwamycin analogues is crucial for detailed structure-activity relationship studies and further preclinical development.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and purification of natural products. Its high resolution and sensitivity make it an ideal method for isolating specific compounds from complex mixtures. This application note details a preparative HPLC method for the purification of this compound.

Physicochemical Properties of Maniwamycins

Understanding the physicochemical properties of Maniwamycins is essential for developing an effective HPLC purification strategy.

PropertyDescriptionReference
Chemical Class Azoxy compounds[1][2]
Source Streptomyces sp.[1]
Solubility Extractable with ethyl acetate, suggesting moderate polarity.[2]
UV Absorbance Maniwamycin analogues exhibit UV absorbance, with related compounds showing a maximum absorbance around 218-236 nm. A diode array detector (DAD) or a UV detector set at these wavelengths is suitable for detection.[1]
Molecular Formula of Maniwamycin G C12H22N2O4[1]

Experimental Protocols

Fermentation and Extraction of Crude Maniwamycin Complex

This initial phase focuses on the production and extraction of the mixture of Maniwamycins from a Streptomyces culture.

a. Fermentation:

  • Culture Streptomyces sp. (e.g., TOHO-M025) in a suitable production medium.

  • Incubate the culture for an appropriate period to allow for the biosynthesis of secondary metabolites, including Maniwamycins.

b. Extraction:

  • Separate the mycelium from the culture broth by centrifugation or filtration.

  • Extract the culture broth with an equal volume of ethyl acetate.

  • Pool the organic phases and concentrate under reduced pressure to obtain the crude extract.

Initial Purification by Silica Gel Chromatography

A preliminary purification step is employed to fractionate the crude extract and enrich the Maniwamycin-containing fractions.

  • Prepare a silica gel column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

  • Load the dissolved extract onto the silica gel column.

  • Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing the Maniwamycin complex.

  • Pool the enriched fractions and evaporate the solvent.

High-Performance Liquid Chromatography (HPLC) Purification of this compound

This final step utilizes preparative HPLC to isolate this compound from the enriched fraction containing the mixture of Maniwamycin analogues.

HPLC System and Parameters:

ParameterSpecification
HPLC System Preparative HPLC system with a gradient pump, autosampler, and a Diode Array Detector (DAD) or UV detector.
Column Reversed-Phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).
Mobile Phase A Water with 0.1% formic acid.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Flow Rate 4.0 mL/min.
Detection Wavelength 220 nm and 235 nm.
Injection Volume 500 µL (dependent on sample concentration and column dimensions).
Sample Preparation Dissolve the enriched Maniwamycin fraction in methanol or the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
06040
254060
300100
350100
366040
406040

Fraction Collection:

  • Collect fractions corresponding to the elution peak of this compound based on retention time.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Workflow and Diagrams

The overall workflow for the purification of this compound is depicted below.

Maniwamycin_E_Purification_Workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification Fermentation Streptomyces sp. Culture Extraction Ethyl Acetate Extraction Fermentation->Extraction Culture Broth Crude_Extract Crude Maniwamycin Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Enriched_Fraction Enriched Maniwamycin Fraction Silica_Gel->Enriched_Fraction Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC C18 Column Pure_Maniwamycin_E Purified this compound Prep_HPLC->Pure_Maniwamycin_E

Caption: Workflow for this compound Purification.

Data Presentation

The following table summarizes the expected retention times for Maniwamycin analogues under the described HPLC conditions. Note that these are hypothetical values and will require experimental verification.

CompoundExpected Retention Time (min)Purity (%)
Maniwamycin C18.5>95
Maniwamycin D20.2>95
This compound 22.1 >98
Maniwamycin F23.8>95

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound using a combination of silica gel chromatography and preparative HPLC. The methodologies described herein are designed to guide researchers in obtaining high-purity this compound for further biological and pharmacological studies. The provided workflow and HPLC parameters offer a solid foundation for the successful isolation of this promising natural product. Optimization of the HPLC conditions may be required depending on the specific instrumentation and the complexity of the starting material.

References

In Vitro Cytotoxicity of Maniwamycin E: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maniwamycin E is a naturally occurring azoxy compound isolated from Streptomyces sp.[1]. As a member of the maniwamycin family, it has garnered interest for its biological activities. Recent studies have highlighted its potential as an antiviral agent, demonstrating inhibitory activity against both the influenza (H1N1) virus and SARS-CoV-2. Notably, these antiviral effects were observed at concentrations that did not exhibit cytotoxicity in the host cell lines, suggesting a favorable preliminary safety profile.[1]

This document provides a summary of the known biological activities of this compound with a focus on its cytotoxic profile. Furthermore, it offers detailed protocols for in vitro cytotoxicity testing, specifically the MTT and LDH assays, which are standard methods for assessing the effect of novel compounds on cell viability and membrane integrity. While specific IC50 values for this compound against a broad range of cell lines are not yet extensively documented in publicly available literature, the provided protocols will enable researchers to conduct such essential evaluations.

Biological Activity of this compound

The primary reported biological activity of this compound is its antiviral efficacy. The table below summarizes the key findings from a study on its effects against influenza and SARS-CoV-2.

Biological Activity Details Cell Lines Tested Reported Cytotoxicity Reference
Antiviral (Influenza H1N1)IC50: 63.2 µMMDCKNo cytotoxicity observed at the IC50 concentration.[1]
Antiviral (SARS-CoV-2)IC50: 9.7 µM293TANo cytotoxicity observed at the IC50 concentration.[1]
Antiviral (SARS-CoV-2)IC50: >10 µMVeroE6TNo cytotoxicity observed at the tested concentrations.[1]

Cytotoxicity of Structurally Related Azoxy Compounds

While extensive cytotoxicity data for this compound is not yet available, studies on other natural products from Streptomyces containing the characteristic azoxy moiety have demonstrated cytotoxic potential. This highlights the importance of thorough cytotoxic evaluation of this compound. The following table presents data for a related class of azoxy compounds, the azodyrecins.

Compound Cell Line Assay IC50 (µM) Reference
Azodyrecin BHL-60 (Human Leukemia)Not specified2.2

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a general workflow for assessing the in vitro cytotoxicity of a test compound like this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Seeding (e.g., Cancer or Normal Cell Lines) incubation Incubation of Cells with this compound (24, 48, or 72 hours) cell_culture->incubation compound_prep This compound Preparation (Serial Dilutions) compound_prep->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay data_acquisition Spectrophotometric Reading (Absorbance Measurement) mtt_assay->data_acquisition ldh_assay->data_acquisition ic50_determination IC50 Value Calculation data_acquisition->ic50_determination

Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound.

Detailed Experimental Protocols

Two common and robust methods for assessing cytotoxicity are the MTT and LDH assays. The MTT assay measures the metabolic activity of cells as an indicator of viability, while the LDH assay quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Selected cell line(s)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. The amount of LDH activity is proportional to the number of lysed cells.

Materials:

  • This compound

  • Selected cell line(s)

  • Complete cell culture medium (serum-free medium may be required for the assay)

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (positive control)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at the wavelength specified by the kit manufacturer, typically around 490 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described above. Include untreated, vehicle, and maximum LDH release (lysis buffer) controls.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Stop Reaction (if required): Add the stop solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, untreated, and maximum release controls. Plot the percentage of cytotoxicity against the concentration of this compound to determine the IC50 value.

Potential Signaling Pathway Involvement

While the specific cytotoxic mechanism of this compound has not been elucidated, many cytotoxic agents induce cell death through the activation of apoptotic signaling pathways. A simplified, hypothetical representation of a common apoptosis pathway is shown below. Further research would be required to determine if this compound acts through such a mechanism.

signaling_pathway Maniwamycin_E This compound Cellular_Stress Cellular Stress Maniwamycin_E->Cellular_Stress Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Cellular_Stress->Pro_Apoptotic Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

Application Notes and Protocols for Maniwamycin E Bioactivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maniwamycins are a class of natural products characterized by an azoxy moiety and are produced by Streptomyces species.[1][2] Maniwamycin E, a member of this family, has garnered interest due to the established bioactivities of its analogues. Notably, maniwamycins C-F have been identified as inhibitors of quorum sensing in Chromobacterium violaceum, a process that regulates virulence gene expression in many pathogenic bacteria.[1][2] Furthermore, recent studies have demonstrated that this compound and its derivative, Dihydrothis compound, exhibit antiviral activity against both the influenza (H1N1) virus and SARS-CoV-2.[3]

These findings underscore the potential of this compound as a lead compound for the development of novel therapeutics. This document provides a detailed experimental design for a comprehensive bioactivity screening of this compound, encompassing its potential antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects. The provided protocols are intended to guide researchers in the systematic evaluation of this promising natural product.

Experimental Design Overview

The proposed experimental workflow for this compound bioactivity screening is a tiered approach, beginning with broad primary screens and progressing to more specific secondary and mechanistic assays.

Experimental_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Dose-Response cluster_2 Tier 3: Mechanism of Action Studies A This compound Stock Solution Preparation B Cytotoxicity Assays (e.g., MTT, LDH) A->B Test Compound C Antimicrobial Assays (e.g., Broth Microdilution) A->C Test Compound D Antiviral Assays (e.g., Plaque Reduction) A->D Test Compound E Anti-inflammatory Assays (e.g., Nitric Oxide Inhibition) A->E Test Compound F IC50/EC50 Determination for Active Hits B->F Non-toxic concentrations C->F Positive Hits G Expanded Microbial Strain Panel C->G Positive Hits D->F Positive Hits H Expanded Viral Strain Panel D->H Positive Hits E->F Positive Hits I Pro-inflammatory Cytokine Profiling (e.g., ELISA for TNF-α, IL-6) E->I Positive Hits J Quorum Sensing Inhibition Assay F->J Confirmed Activity K Time-Kill Kinetics (Antimicrobial) F->K Confirmed Activity L Viral Entry/Replication Assays F->L Confirmed Activity M Signaling Pathway Analysis (e.g., Western Blot for NF-κB) F->M Confirmed Activity G->K H->L I->M

Caption: Tiered experimental workflow for this compound bioactivity screening.

Data Presentation

Quantitative data from the screening assays should be summarized in the following tables for clear comparison and interpretation.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeThis compound Concentration (µM)% Cell ViabilityIC50 (µM)
Vero E6MTT1
10
50
100
A549MTT1
10
50
100
RAW 264.7MTT1
10
50
100

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

Microbial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive
Bacillus subtilisPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative
Candida albicansFungi

Table 3: Antiviral Activity of this compound

VirusHost CellAssay TypeThis compound Concentration (µM)% InhibitionIC50 (µM)
Influenza A (H1N1)MDCKPlaque Reduction1
10
50
SARS-CoV-2Vero E6Plaque Reduction1
10
50

Table 4: Anti-inflammatory Activity of this compound

Assay TypeCell LineThis compound Concentration (µM)% InhibitionIC50 (µM)
Nitric Oxide (NO) ProductionRAW 264.71
10
50
TNF-α SecretionRAW 264.71
10
50
IL-6 SecretionRAW 264.71
10
50

Experimental Protocols

General Reagent and Solution Preparation
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

  • Cell Culture Media: Use appropriate media and supplements as recommended for each cell line.

  • Buffers: All buffers should be prepared with high-purity water and sterilized by filtration or autoclaving.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 1, 10, 50, 100 µM) and incubate for 24-48 hours. Include vehicle control (DMSO) and untreated control wells.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

This assay quantifies the release of LDH from damaged cells, an indicator of cytotoxicity.[4]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding a reaction mixture to the supernatant and incubating.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Antimicrobial Assays

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate containing the appropriate broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbes only) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[5]

Anti-inflammatory Assays

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[6]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Assay: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

This protocol measures the inhibition of pro-inflammatory cytokine secretion.

  • Cell Seeding, Pre-treatment, and Stimulation: Follow steps 1-3 of the NO inhibition assay protocol.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Use commercial ELISA kits for TNF-α and IL-6 and follow the manufacturer's instructions to quantify the cytokine concentrations in the supernatant.

  • Data Analysis: Calculate the percentage of cytokine inhibition relative to the LPS-stimulated control.

Signaling Pathway Analysis

Should this compound demonstrate significant anti-inflammatory activity, further investigation into its mechanism of action is warranted. The NF-κB signaling pathway is a central regulator of inflammation and a likely target.[6]

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Maniwamycin_E This compound Maniwamycin_E->IKK Inhibits? Maniwamycin_E->NFkB_nuc Inhibits? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: Potential inhibition points of this compound in the NF-κB signaling pathway.

To investigate this, Western blot analysis can be performed on lysates from RAW 264.7 cells treated with this compound and stimulated with LPS. The phosphorylation status of key signaling proteins such as IκBα and the p65 subunit of NF-κB, as well as the nuclear translocation of p65, can be assessed to determine if this compound exerts its anti-inflammatory effects through this pathway.

Conclusion

The experimental design outlined in these application notes provides a comprehensive framework for the initial bioactivity screening of this compound. The tiered approach allows for an efficient evaluation of its potential as an antimicrobial, antiviral, and anti-inflammatory agent, while also assessing its cytotoxic profile. The detailed protocols and data presentation formats are intended to ensure robust and reproducible results, facilitating the advancement of this compound in the drug discovery pipeline.

References

Application of Maniwamycin E in Microbial Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Maniwamycin E is a member of the maniwamycin family of natural products, which are isolated from Streptomyces species.[1][2] These compounds are characterized by an azoxy moiety and have garnered interest for their biological activities, including antifungal and antiviral properties.[1][2] A significant area of research for the maniwamycin family, including this compound, is their ability to interfere with microbial signaling, specifically quorum sensing (QS).[1][2]

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. This process is crucial for regulating virulence factors, biofilm formation, and antibiotic resistance in many pathogenic bacteria. The inhibition of QS pathways is a promising strategy for the development of novel anti-infective therapies that are less likely to promote resistance compared to traditional antibiotics.

This compound has been identified as an inhibitor of quorum sensing in the model organism Chromobacterium violaceum.[1][2] This bacterium produces a purple pigment called violacein, the synthesis of which is regulated by a well-characterized LuxI/LuxR-type quorum-sensing system. This compound's ability to inhibit violacein production makes it a valuable tool for studying QS inhibition and for screening for novel anti-QS compounds.

Quorum Sensing Pathway in Chromobacterium violaceum

The quorum-sensing system in Chromobacterium violaceum is a well-established model for studying Gram-negative bacterial communication. The key components of this pathway are:

  • CviI: An N-acyl-homoserine lactone (AHL) synthase that produces the signaling molecule, primarily N-hexanoyl-L-homoserine lactone (C6-HSL) and N-decanoyl-L-homoserine lactone (C10-HSL).

  • AHL Signal Molecule: A small, diffusible molecule that accumulates in the environment as the bacterial population density increases.

  • CviR: A cytoplasmic receptor and transcriptional regulator protein.

At low cell densities, the concentration of AHL is low. As the bacterial population grows, the concentration of AHL surpasses a threshold, leading to its binding with the CviR receptor. This AHL-CviR complex then acts as a transcriptional activator, binding to specific DNA sequences and upregulating the expression of target genes. A key target of this regulation is the vio operon , which contains the genes necessary for the biosynthesis of the purple pigment violacein.

This compound is thought to interfere with this pathway, leading to the inhibition of violacein production. The exact mechanism of inhibition is not fully elucidated but is presumed to involve either the inhibition of the CviI synthase, the degradation of the AHL signal, or the antagonism of the CviR receptor.

Quorum_Sensing_Pathway Quorum Sensing Pathway in Chromobacterium violaceum and Inhibition by this compound cluster_bacterium Chromobacterium violaceum cell CviI CviI (AHL Synthase) AHL_low AHL (Low Concentration) CviI->AHL_low Synthesis CviR CviR (Receptor) vio_operon vio Operon CviR->vio_operon Activation Violacein Violacein (Purple Pigment) vio_operon->Violacein Expression AHL_high AHL (High Concentration) AHL_low->AHL_high Accumulation with increasing cell density AHL_high->CviR Binding Maniwamycin_E This compound Maniwamycin_E->CviI Inhibition? Maniwamycin_E->CviR Antagonism?

Quorum Sensing Pathway and Potential Inhibition by this compound

Data Presentation

The following table summarizes the known quantitative data for this compound and related compounds in quorum sensing inhibition assays.

CompoundAssayOrganismIC50Reference
This compound Violacein InhibitionChromobacterium violaceum CV026N/A [1][2]
Maniwamycin CViolacein InhibitionChromobacterium violaceum CV026N/A[1][2]
Maniwamycin DViolacein InhibitionChromobacterium violaceum CV026N/A[1][2]
Maniwamycin FViolacein InhibitionChromobacterium violaceum CV026N/A[1][2]

Note: While the inhibitory activity of Maniwamycins C, D, E, and F on violacein synthesis in Chromobacterium violaceum CV026 has been reported, the specific IC50 values are not available in the currently reviewed literature.

Experimental Protocols

Protocol 1: Violacein Inhibition Assay

This protocol details the methodology for assessing the quorum sensing inhibitory activity of this compound by quantifying the inhibition of violacein production in Chromobacterium violaceum CV026. The CV026 strain is a mini-Tn5 mutant that is deficient in AHL synthase and therefore requires exogenous AHL to induce violacein production.

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) broth and agar

  • N-hexanoyl-L-homoserine lactone (C6-HSL)

  • This compound (or other test compounds)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of C. violaceum CV026 into 5 mL of LB broth.

    • Incubate overnight at 30°C with shaking (200 rpm) until the culture reaches the late exponential phase.

    • Dilute the overnight culture with fresh LB broth to an optical density at 600 nm (OD600) of 0.1.

  • Assay Setup:

    • In a 96-well microtiter plate, add 100 µL of the diluted C. violaceum CV026 suspension to each well.

    • Prepare a stock solution of this compound in DMSO.

    • Add varying concentrations of this compound to the wells. A serial dilution is recommended to determine the IC50. Ensure the final DMSO concentration does not exceed 1% (v/v) to avoid toxicity.

    • Add a fixed concentration of C6-HSL to each well to induce violacein production. A final concentration of 1 µM is commonly used.

    • Include the following controls:

      • Negative Control: Bacteria + LB broth + DMSO (no C6-HSL, no this compound) - should not produce violacein.

      • Positive Control: Bacteria + LB broth + DMSO + C6-HSL (no this compound) - should produce maximum violacein.

      • Solvent Control: Bacteria + LB broth + highest concentration of DMSO used + C6-HSL.

      • Growth Control: Bacteria + LB broth + varying concentrations of this compound (no C6-HSL) to assess antibacterial activity.

  • Incubation:

    • Incubate the microtiter plate at 30°C for 24-48 hours with gentle shaking.

  • Quantification of Violacein:

    • After incubation, measure the OD600 of each well to assess bacterial growth.

    • To quantify violacein, centrifuge the plate at 4000 rpm for 10 minutes to pellet the cells.

    • Carefully remove the supernatant.

    • Add 100 µL of DMSO to each well and resuspend the pellet by pipetting to extract the violacein.

    • Centrifuge the plate again at 4000 rpm for 10 minutes to pellet any cell debris.

    • Transfer the DMSO supernatant containing the violacein to a new 96-well plate.

    • Measure the absorbance of the violacein extract at 570 nm.

  • Data Analysis:

    • Calculate the percentage of violacein inhibition for each concentration of this compound using the following formula: % Inhibition = [ (OD570 of Positive Control - OD570 of Test) / OD570 of Positive Control ] x 100

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration at which 50% of violacein production is inhibited).

    • Normalize the violacein production to bacterial growth (OD600) to ensure that the observed inhibition is not due to bactericidal or bacteriostatic effects.

Experimental_Workflow Violacein Inhibition Assay Workflow A Prepare C. violaceum CV026 Inoculum B Dispense Inoculum into 96-well Plate A->B C Add this compound (Test Compound) and C6-HSL (Inducer) B->C D Incubate at 30°C for 24-48h C->D E Measure Bacterial Growth (OD600) D->E F Extract Violacein with DMSO D->F H Calculate % Inhibition and IC50 E->H Normalize Data G Measure Violacein Absorbance (OD570) F->G G->H

Workflow for the Violacein Inhibition Assay

Logical Relationships in Experimental Design

The design of the violacein inhibition assay relies on a series of logical relationships to ensure the validity of the results. The use of the CV026 mutant strain is critical as it decouples the quorum sensing induction from the bacterium's own AHL synthesis, allowing for precise control of the signaling pathway activation. The inclusion of various controls is essential to differentiate between true quorum sensing inhibition and other effects such as bactericidal or bacteriostatic activity.

Logical_Relationships Logical Relationships in Experimental Design CV026 C. violaceum CV026 (AHL-deficient mutant) Exogenous_AHL Exogenous AHL (e.g., C6-HSL) Violacein_Production Violacein Production CV026->Violacein_Production No Exogenous_AHL->Violacein_Production Induces Inhibition Inhibition of Violacein Production Maniwamycin_E This compound Maniwamycin_E->Inhibition Growth_Control Growth Control (No AHL) QS_Inhibition Conclusion: Quorum Sensing Inhibition Inhibition->QS_Inhibition No_Growth_Inhibition No Inhibition of Bacterial Growth Growth_Control->No_Growth_Inhibition No_Growth_Inhibition->QS_Inhibition

Decision-making logic for confirming quorum sensing inhibition

Conclusion

This compound serves as a valuable molecular probe for investigating quorum sensing in Gram-negative bacteria. Its ability to inhibit the CviI/CviR signaling pathway in Chromobacterium violaceum provides a clear and quantifiable phenotype for studying microbial communication. The protocols and conceptual frameworks presented here offer a guide for researchers to utilize this compound in their studies of microbial signaling and in the broader search for novel anti-infective agents. Further research is warranted to elucidate the precise molecular mechanism of action of this compound and to explore its potential for inhibiting quorum sensing in clinically relevant pathogens.

References

Maniwamycin E: Application Notes and Protocols for Viral Disease Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maniwamycin E is a natural product isolated from Streptomyces sp. that has demonstrated notable antiviral activity against Influenza A (H1N1) and SARS-CoV-2.[] This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound as a therapeutic agent for viral diseases. The information compiled herein is based on published research and established virological assay methodologies.

Data Presentation

The antiviral activity of this compound has been quantified against two significant human pathogens. The following tables summarize the key efficacy data.

Table 1: Antiviral Activity of this compound against Influenza A (H1N1) Virus

ParameterCell LineValue (µM)
IC50MDCK63.2[]

Table 2: Antiviral Activity of this compound against SARS-CoV-2

ParameterCell LineValue (µM)
IC50293TA9.7[]
IC50VeroE6T16.4

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard virological assays and the information available from the primary literature.

Protocol 1: Influenza A (H1N1) Plaque Reduction Assay in MDCK Cells

This protocol is for determining the 50% inhibitory concentration (IC50) of this compound against the Influenza A (H1N1) virus using a plaque reduction assay in Madin-Darby Canine Kidney (MDCK) cells.

Materials:

  • This compound

  • Influenza A (H1N1) virus stock

  • MDCK cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Penicillin-Streptomycin solution

  • SeaPlaque Agarose

  • Crystal Violet solution

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare a series of dilutions of this compound in DMEM.

  • Virus Infection: When the MDCK cell monolayer is confluent, wash the cells with PBS. Infect the cells with Influenza A (H1N1) virus at a multiplicity of infection (MOI) that will produce a countable number of plaques.

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of this compound diluted in DMEM containing 2% FBS and a low concentration of trypsin.

  • Agarose Overlay: After a further 1-hour incubation, remove the compound-containing medium and overlay the cells with a mixture of 2x DMEM and 1.2% SeaPlaque Agarose containing the respective concentrations of this compound.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

  • Plaque Visualization: Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet solution to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the untreated virus control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: SARS-CoV-2 Antiviral Assay in 293TA and VeroE6T Cells

This protocol describes a method to determine the IC50 of this compound against SARS-CoV-2 in both 293TA (a derivative of HEK293T cells) and VeroE6T (VeroE6 cells expressing TMPRSS2) cells. The endpoint can be measured by quantifying viral RNA via RT-qPCR or by assessing the cytopathic effect (CPE).

Materials:

  • This compound

  • SARS-CoV-2 virus stock

  • 293TA and VeroE6T cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • Reagents for RNA extraction and RT-qPCR (if applicable)

  • Reagents for cell viability assay (e.g., CellTiter-Glo®, if applicable)

Procedure:

  • Cell Seeding: Seed 293TA or VeroE6T cells in 96-well plates to achieve a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM.

  • Virus Infection and Treatment: On the day of the experiment, remove the culture medium and add the prepared dilutions of this compound to the cells. Subsequently, infect the cells with SARS-CoV-2 at a specific MOI.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours.

  • Endpoint Measurement:

    • RT-qPCR: At the end of the incubation, extract viral RNA from the cell culture supernatant or cell lysate and quantify the viral load using RT-qPCR targeting a specific SARS-CoV-2 gene (e.g., N gene).

    • Cytopathic Effect (CPE) Assay: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels. A decrease in CPE will result in a higher viability signal.

  • Data Analysis: Calculate the percentage of viral inhibition for each concentration of this compound relative to the untreated virus control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action (Hypothetical Workflow)

The precise molecular mechanism by which this compound exerts its antiviral activity has not yet been elucidated. To investigate this, a systematic workflow can be employed. The following diagrams illustrate a proposed experimental workflow to identify the stage of the viral life cycle inhibited by this compound and to pinpoint the molecular target.

G cluster_0 Time-of-Addition Assay cluster_1 Target Identification Entry Viral Entry Replication Viral Replication Entry->Replication Host_Factor_Analysis Host Factor Analysis Entry->Host_Factor_Analysis Assembly Viral Assembly/Release Replication->Assembly Protease_Assay Viral Protease Assay Replication->Protease_Assay Polymerase_Assay Viral Polymerase Assay Replication->Polymerase_Assay ManiwamycinE This compound ManiwamycinE->Entry Inhibition? ManiwamycinE->Replication Inhibition? ManiwamycinE->Assembly Inhibition?

Caption: Proposed workflow to determine the antiviral mechanism of action of this compound.

Explanation of the Workflow:

  • Time-of-Addition Assay: This experiment is crucial for identifying which stage of the viral life cycle is inhibited. This compound is added to infected cells at different time points post-infection, corresponding to the major stages of viral replication (entry, replication, and assembly/release). The resulting viral titer or RNA levels are then measured to determine the time window in which the compound is most effective.

  • Target Identification: Based on the results of the time-of-addition assay, more specific experiments can be designed to identify the molecular target.

    • If inhibition occurs during the replication phase, enzymatic assays using purified viral proteases or polymerases can be performed in the presence of this compound to see if it directly inhibits their activity.

    • If inhibition is observed at the entry stage, assays to investigate the compound's effect on viral attachment to host cells or fusion of viral and cellular membranes can be conducted. This could also involve analyzing the compound's impact on host factors essential for viral entry.

    • If the assembly/release stage is affected, experiments such as neuraminidase inhibition assays (for influenza) or budding assays can be performed.

G cluster_0 Viral Life Cycle cluster_1 Potential this compound Intervention Points Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Replication & Transcription Uncoating->Replication Translation 4. Translation Replication->Translation Assembly 5. Assembly & Release Translation->Assembly Block_Entry Block Entry? Block_Entry->Attachment Inhibit_Polymerase Inhibit Polymerase? Inhibit_Polymerase->Replication Inhibit_Protease Inhibit Protease? Inhibit_Protease->Translation Disrupt_Assembly Disrupt Assembly? Disrupt_Assembly->Assembly

Caption: Potential intervention points of this compound in the viral life cycle.

This diagram illustrates the key stages of a generic viral life cycle and highlights the potential points where this compound could exert its inhibitory effects. The question marks indicate that these are hypothetical targets that require experimental validation as outlined in the proposed workflow. Further research into the mechanism of action of this compound will be critical to advancing its development as a potential antiviral therapeutic.

References

Application Notes and Protocols: Investigating the Mechanism of Action of Maniwamycin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maniwamycin E is a natural product isolated from Streptomyces sp. exhibiting promising biological activities, including antiviral effects against influenza and SARS-CoV-2, and inhibition of bacterial quorum sensing. These application notes provide a summary of the known biological data for this compound and detailed protocols for investigating its mechanism of action. Putative mechanisms of action are presented based on the current understanding of related compounds and biological pathways.

Quantitative Biological Data

The known quantitative data for this compound's biological activity is summarized in the table below.

Biological ActivityVirus/BacteriumCell LineIC50 (µM)Reference
AntiviralInfluenza (H1N1)MDCK63.2[1]
AntiviralSARS-CoV-2293TA9.7[1]
Quorum Sensing InhibitionChromobacterium violaceum--[2]

Note: The quorum sensing inhibition by this compound has been observed through the inhibition of violacein synthesis in Chromobacterium violaceum, but quantitative IC50 values have not been reported in the reviewed literature.

Putative Mechanism of Action 1: Inhibition of Bacterial Quorum Sensing

This compound has been shown to inhibit quorum sensing in Chromobacterium violaceum, a bacterium that uses the CviI/CviR quorum sensing system, a homolog of the LuxI/LuxR system. This system regulates the production of the purple pigment violacein. The inhibition of violacein production by this compound suggests interference with the CviI/CviR pathway.

Proposed Signaling Pathway and Points of Inhibition:

The CviI/CviR quorum sensing system functions as follows:

  • The autoinducer synthase, CviI, synthesizes N-acyl-homoserine lactone (AHL) signal molecules.

  • As the bacterial population density increases, the extracellular concentration of AHLs rises.

  • Once a threshold concentration is reached, AHLs diffuse back into the bacterial cells.

  • Inside the cell, AHLs bind to the cytoplasmic receptor protein, CviR.

  • The AHL-CviR complex then acts as a transcriptional activator, binding to specific DNA sequences (lux boxes) in the promoter regions of target genes.

  • This binding initiates the transcription of genes responsible for virulence factors and, in the case of C. violaceum, the vio operon for violacein biosynthesis.

This compound could potentially inhibit this pathway at several points:

  • Inhibition of CviI synthase: this compound may bind to and inhibit the activity of CviI, preventing the synthesis of AHL signal molecules.

  • Degradation of AHL signals: Although less likely for a small molecule, it could potentially catalyze the degradation of AHLs.

  • Antagonism of the CviR receptor: this compound may act as a competitive or non-competitive inhibitor of the CviR receptor, preventing the binding of AHLs and subsequent transcriptional activation.

Below is a diagram illustrating the putative mechanism of quorum sensing inhibition by this compound.

Quorum_Sensing_Inhibition cluster_bacterium Chromobacterium violaceum CviI CviI Synthase AHL AHL Signal CviI->AHL Synthesis CviR CviR Receptor AHL->CviR Binding AHL_CviR AHL-CviR Complex CviR->AHL_CviR DNA vio Operon AHL_CviR->DNA Activation Violacein Violacein Production DNA->Violacein Transcription & Translation ManiwamycinE This compound ManiwamycinE->CviI ManiwamycinE->CviR Antagonism?

Caption: Putative inhibition of the CviI/CviR quorum sensing system by this compound.

Experimental Protocol: Quorum Sensing Inhibition Assay

This protocol describes a method to quantify the inhibition of violacein production in Chromobacterium violaceum by this compound.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth and agar

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Bacterial Culture Preparation: Inoculate C. violaceum in LB broth and incubate overnight at 30°C with shaking.

  • Assay Setup:

    • Prepare serial dilutions of this compound in LB broth in a 96-well plate. Include a solvent control (e.g., DMSO) and a negative control (LB broth only).

    • Adjust the overnight culture of C. violaceum to an OD600 of 0.1.

    • Add 10 µL of the diluted bacterial culture to each well of the 96-well plate containing the this compound dilutions.

    • The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 30°C for 24-48 hours without shaking to allow for pigment production.

  • Growth Measurement: After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth. This is crucial to ensure that the inhibition of violacein is not due to bactericidal or bacteriostatic effects.

  • Violacein Quantification:

    • Centrifuge the microtiter plate to pellet the bacterial cells.

    • Carefully remove the supernatant.

    • Add 100 µL of DMSO to each well and resuspend the pellet to extract the violacein.

    • Measure the absorbance at 585 nm (A585) to quantify the violacein.

  • Data Analysis:

    • Normalize the violacein production to bacterial growth (A585/OD600).

    • Calculate the percentage of inhibition of violacein production for each concentration of this compound compared to the solvent control.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Putative Mechanism of Action 2: Antiviral Activity

This compound has demonstrated antiviral activity against both an enveloped RNA virus (Influenza H1N1) and a coronavirus (SARS-CoV-2). The exact molecular targets have not yet been identified. Below are plausible mechanisms of action based on known antiviral strategies.

A. Inhibition of Influenza (H1N1) Virus Replication

The influenza virus life cycle presents several potential targets for antiviral drugs. This compound could interfere with one or more of these stages:

  • Viral Entry: Inhibition of the binding of hemagglutinin (HA) to sialic acid receptors on the host cell surface or blocking the fusion of the viral envelope with the endosomal membrane.

  • Viral Uncoating: Interference with the M2 ion channel, which is essential for the release of the viral ribonucleoprotein (vRNP) complex into the cytoplasm.

  • Viral Replication and Transcription: Inhibition of the viral RNA-dependent RNA polymerase (RdRp) complex, which is responsible for the replication of the viral genome and transcription of viral mRNAs.

  • Viral Egress: Inhibition of neuraminidase (NA), an enzyme that cleaves sialic acid residues, allowing the release of newly formed virions from the host cell.

Influenza_Inhibition cluster_host_cell Host Cell Entry Viral Entry (HA-Sialic Acid) Uncoating Uncoating (M2 Ion Channel) Entry->Uncoating Replication Replication/Transcription (RdRp) Uncoating->Replication Assembly Virion Assembly Replication->Assembly Egress Viral Egress (Neuraminidase) Assembly->Egress Influenza_Virus Influenza Virus Egress->Influenza_Virus New Virions Influenza_Virus->Entry ManiwamycinE This compound ManiwamycinE->Entry Inhibition? ManiwamycinE->Uncoating Inhibition? ManiwamycinE->Replication Inhibition? ManiwamycinE->Egress Inhibition?

Caption: Potential targets of this compound in the influenza virus life cycle.

B. Inhibition of SARS-CoV-2 Replication

Similar to influenza, the SARS-CoV-2 life cycle offers multiple targets for antiviral intervention. This compound may act by:

  • Viral Entry: Blocking the interaction between the viral spike (S) protein and the host cell's angiotensin-converting enzyme 2 (ACE2) receptor, or by inhibiting the proteases (e.g., TMPRSS2) that are necessary for S protein priming.

  • Viral Replication: Inhibiting the viral RNA-dependent RNA polymerase (RdRp) or the viral proteases (e.g., 3CLpro, PLpro) that are essential for processing the viral polyproteins.

  • Viral Assembly and Release: Interfering with the assembly of new virions or their release from the host cell.

SARSCoV2_Inhibition cluster_host_cell Host Cell Entry Viral Entry (Spike-ACE2) Replication Replication (RdRp, Proteases) Entry->Replication Assembly Virion Assembly & Release Replication->Assembly SARSCoV2 SARS-CoV-2 Assembly->SARSCoV2 New Virions SARSCoV2->Entry ManiwamycinE This compound ManiwamycinE->Entry Inhibition? ManiwamycinE->Replication Inhibition?

Caption: Potential targets of this compound in the SARS-CoV-2 life cycle.

Experimental Protocol: Antiviral Assays

The following are general protocols for assessing the antiviral activity of this compound against Influenza H1N1 and SARS-CoV-2.

1. Influenza (H1N1) Plaque Reduction Assay

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza H1N1 virus stock

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • TPCK-treated trypsin

  • This compound

  • Agarose

  • Crystal violet solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluence.

  • Virus Infection:

    • Wash the confluent cell monolayers with PBS.

    • Prepare serial dilutions of the influenza virus.

    • Infect the cells with 100-200 plaque-forming units (PFU) of the virus for 1 hour at 37°C.

  • Treatment:

    • Remove the virus inoculum and wash the cells.

    • Overlay the cells with a mixture of 2x DMEM, agarose, TPCK-treated trypsin, and varying concentrations of this compound. Include a no-drug control.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells with 10% formalin.

    • Remove the agarose overlay and stain the cells with crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the no-drug control.

    • Determine the IC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration.

2. SARS-CoV-2 Cytopathic Effect (CPE) Inhibition Assay

Materials:

  • Vero E6 or 293TA cells

  • SARS-CoV-2 virus stock (handled in a BSL-3 facility)

  • DMEM supplemented with FBS and antibiotics

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar

  • 96-well plates

Procedure:

  • Cell Seeding: Seed Vero E6 or 293TA cells in 96-well plates and incubate overnight.

  • Treatment and Infection:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the this compound dilutions to the cells.

    • Infect the cells with a pre-titered amount of SARS-CoV-2 (e.g., MOI of 0.01). Include uninfected controls and virus-only controls.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Assessment of Cytopathic Effect:

    • Visually inspect the cells for CPE under a microscope.

    • Quantify cell viability using an assay such as CellTiter-Glo®, which measures ATP levels.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the uninfected and virus-only controls.

    • Determine the IC50 (the concentration that protects 50% of cells from virus-induced death) by plotting the percentage of viability against the log of the this compound concentration.

    • Separately, determine the CC50 (the concentration that causes 50% cytotoxicity in uninfected cells) to assess the therapeutic index (CC50/IC50).

Conclusion

This compound presents a promising scaffold for the development of novel anti-infective agents. The protocols and putative mechanisms of action outlined in these application notes provide a framework for further investigation into its precise molecular targets and signaling pathways. Elucidating these mechanisms will be crucial for the optimization and potential clinical application of this compound and its analogs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Maniwamycin E Production in Streptomyces sp. JA74

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the culture conditions for producing Maniwamycin E from Streptomyces sp. JA74.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its optimization important?

A1: this compound is a secondary metabolite produced by Streptomyces sp. JA74 with potential therapeutic applications. Optimizing its production is crucial for ensuring a consistent and high-yield supply for research, preclinical, and clinical studies, ultimately impacting the economic feasibility of its development as a drug.

Q2: What are the key factors influencing the yield of this compound?

A2: The production of secondary metabolites like this compound in Streptomyces is a complex process influenced by a variety of factors.[1] These include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation speed. The growth phase of the bacteria is also critical, as secondary metabolite production often begins during the stationary phase.[2]

Q3: Which carbon and nitrogen sources are generally preferred for antibiotic production in Streptomyces?

A3: While optimal sources vary between species, slowly metabolized carbon sources like starch and glycerol are often favored over rapidly consumed sugars such as glucose for antibiotic production.[3][4] For nitrogen sources, complex organic sources like soybean meal, peptone, and yeast extract are frequently reported to enhance secondary metabolite yields.[5][6][7]

Q4: How does pH affect this compound production?

A4: The pH of the culture medium can significantly impact enzymatic activities and nutrient uptake, thereby affecting both bacterial growth and secondary metabolite synthesis. For many Streptomyces species, the optimal pH for antibiotic production is near neutral (pH 6.5-7.5).[4][8] It is crucial to monitor and, if necessary, control the pH throughout the fermentation process.

Q5: What is the typical incubation period for this compound production?

A5: The production of this compound, like many secondary metabolites, is growth-phase dependent and typically initiates after the rapid vegetative growth phase. The optimal incubation time can range from 7 to 14 days, and it is essential to determine the production kinetics of Streptomyces sp. JA74 to identify the peak production period.[6][9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no this compound yield - Inappropriate culture medium composition.- Suboptimal physical parameters (pH, temperature, aeration).- Incorrect incubation time.- Strain degradation.- Screen different carbon and nitrogen sources (see Experimental Protocols).- Optimize pH, temperature, and agitation speed using a systematic approach like One-Factor-at-a-Time (OFAT) or Response Surface Methodology (RSM).[9][10]- Perform a time-course experiment to determine the optimal harvest time.- Re-isolate the strain from a stock culture or perform a new isolation.
Inconsistent this compound yield - Variability in inoculum preparation.- Inconsistent media preparation.- Fluctuations in fermentation conditions.- Standardize the inoculum age and size.[9]- Ensure precise measurement and mixing of media components.- Calibrate and monitor fermentation equipment (pH probes, temperature sensors, shakers).
Poor growth of Streptomyces sp. JA74 - Nutrient limitation.- Presence of inhibitory substances.- Inappropriate pH or temperature.- Enrich the medium with essential nutrients and trace elements.- Test for inhibitory compounds in the media components.- Adjust pH and temperature to the optimal range for growth, which may differ slightly from the optimal production conditions.[3]
Foaming in the fermenter - High concentration of proteins or other surface-active compounds in the medium.- Add an appropriate antifoaming agent (e.g., silicone-based) at a minimal effective concentration.

Experimental Protocols

Protocol 1: Screening of Carbon and Nitrogen Sources

Objective: To identify the optimal carbon and nitrogen sources for this compound production.

Methodology:

  • Basal Medium Preparation: Prepare a basal liquid medium containing essential minerals (e.g., K₂HPO₄, MgSO₄·7H₂O, NaCl, FeSO₄·7H₂O) and buffer.

  • Carbon Source Screening:

    • Supplement the basal medium with different carbon sources (e.g., glucose, glycerol, starch, maltose) at a fixed concentration (e.g., 2% w/v).

    • Inoculate with a standardized spore suspension of Streptomyces sp. JA74.

    • Incubate under controlled conditions (e.g., 28°C, 200 rpm) for a predetermined period (e.g., 10 days).

    • Harvest the culture broth and extract this compound for quantification.

  • Nitrogen Source Screening:

    • Using the best-performing carbon source from the previous step, supplement the medium with various nitrogen sources (e.g., soybean meal, peptone, yeast extract, ammonium sulfate) at a fixed concentration (e.g., 0.5% w/v).

    • Follow the same inoculation and incubation procedure as for the carbon source screening.

    • Quantify the this compound yield.

Protocol 2: Optimization of Physical Parameters

Objective: To determine the optimal pH, temperature, and agitation for this compound production.

Methodology:

  • Medium Preparation: Prepare the optimized production medium based on the results from Protocol 1.

  • pH Optimization:

    • Adjust the initial pH of the medium to different values (e.g., 5.5, 6.5, 7.5, 8.5).

    • Inoculate and incubate under otherwise constant conditions.

    • Measure the final pH and quantify the this compound yield.

  • Temperature Optimization:

    • Inoculate flasks with the optimized medium and incubate at different temperatures (e.g., 25°C, 28°C, 30°C, 32°C).

    • Maintain other parameters at their optimal levels.

    • Quantify the this compound yield.

  • Agitation Optimization:

    • Incubate inoculated flasks at different agitation speeds (e.g., 150, 180, 200, 220 rpm) to assess the effect of aeration.

    • Keep other conditions optimal.

    • Quantify the this compound yield.

Protocol 3: this compound Extraction and Quantification

Objective: To extract and quantify the concentration of this compound from the culture broth.

Methodology:

  • Extraction:

    • Separate the mycelium from the culture broth by centrifugation.

    • Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent under reduced pressure to obtain the crude extract.

  • Quantification:

    • Dissolve the crude extract in a known volume of an appropriate solvent (e.g., methanol).

    • Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase optimized for this compound separation.

    • Use a standard curve of purified this compound to determine the concentration in the sample.

Data Presentation

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (2% w/v)Dry Cell Weight (g/L)This compound Yield (mg/L)
Glucose4.525.3
Glycerol3.868.7
Starch3.585.2
Maltose4.232.1

Table 2: Effect of Nitrogen Source on this compound Yield (with Starch as Carbon Source)

Nitrogen Source (0.5% w/v)Dry Cell Weight (g/L)This compound Yield (mg/L)
Soybean Meal4.1112.5
Peptone3.998.4
Yeast Extract4.389.6
Ammonium Sulfate2.845.7

Table 3: Effect of Physical Parameters on this compound Yield

ParameterValueThis compound Yield (mg/L)
Initial pH 5.578.9
6.5125.4
7.5110.2
8.565.1
Temperature (°C) 2595.3
28130.1
30115.8
3288.4
Agitation (rpm) 15085.7
180128.6
200135.2
220119.9

Visualizations

experimental_workflow cluster_0 Strain and Media Preparation cluster_1 Optimization of Media Components cluster_2 Optimization of Physical Parameters cluster_3 Analysis strain Streptomyces sp. JA74 Spore Suspension carbon Carbon Source Screening strain->carbon media Basal Medium Preparation media->carbon nitrogen Nitrogen Source Screening carbon->nitrogen ph pH Optimization nitrogen->ph temp Temperature Optimization ph->temp agitation Agitation Optimization temp->agitation extraction Extraction of This compound agitation->extraction quantification HPLC Quantification extraction->quantification

Caption: Experimental workflow for optimizing this compound production.

signaling_pathway nutrient Nutrient Limitation (e.g., Phosphate, Nitrogen) regulator Global & Pathway-Specific Regulators (e.g., SARPs) nutrient->regulator triggers growth Primary Metabolism (Growth Phase) growth->nutrient secondary Secondary Metabolism (Stationary Phase) secondary->regulator pathway This compound Biosynthetic Genes product This compound pathway->product regulator->pathway activates

Caption: Simplified signaling cascade for secondary metabolite production.

References

Improving the purification efficiency of Maniwamycin E

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purification efficiency of Maniwamycin E.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is an antibiotic compound. It is produced by the fermentation of Streptomyces sp. K23-0715.

Q2: What are the initial recommended steps for extracting this compound from the fermentation broth?

A common initial step for extracting antibiotics from a fermentation broth is solvent extraction. After separating the mycelium from the broth by centrifugation or filtration, the supernatant can be extracted with a water-immiscible organic solvent like ethyl acetate or butanol. The mycelium can also be extracted with a polar solvent such as acetone or methanol to recover any intracellular product.

Q3: Which chromatographic techniques are most effective for purifying this compound?

While specific protocols for this compound are not widely published, a multi-step chromatographic approach is typically necessary for purifying natural products. This often includes:

  • Initial Cleanup: Using techniques like Solid-Phase Extraction (SPE) or vacuum liquid chromatography (VLC) on silica or reversed-phase media to remove major impurities.

  • Fractionation: Employing column chromatography with resins such as Diaion HP-20 or Sephadex LH-20 to separate compounds based on polarity and size.

  • High-Resolution Purification: Utilizing High-Performance Liquid Chromatography (HPLC), particularly reversed-phase (RP-HPLC) with a C18 column, is crucial for achieving high purity.

Q4: How can I monitor the presence and purity of this compound during purification?

The presence of this compound can be monitored using its antibacterial activity against susceptible organisms like Staphylococcus aureus. For purity assessment and quantification, analytical techniques such as HPLC with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.

Troubleshooting Guide: Enhancing Purification Efficiency

This guide addresses common issues encountered during the purification of this compound.

Problem/Question Probable Cause(s) Recommended Solution(s)
Low Yield After Initial Extraction 1. Inefficient extraction solvent. 2. Compound degradation due to pH or temperature instability. 3. Incomplete separation of the mycelium and broth.1. Test a range of solvents with varying polarities (e.g., ethyl acetate, n-butanol, dichloromethane). 2. Perform extractions at a controlled temperature (e.g., 4°C) and buffer the aqueous phase to a neutral pH. 3. Ensure complete separation by optimizing centrifugation speed/time or using a finer filter.
Poor Resolution in HPLC 1. Inappropriate column chemistry or particle size. 2. Suboptimal mobile phase composition or gradient. 3. Column overloading.1. Screen different column types (e.g., C18, C8, Phenyl-Hexyl). Use a column with smaller particle size for higher resolution. 2. Optimize the gradient slope and the organic modifier (e.g., acetonitrile vs. methanol). Adding an ion-pairing agent might help. 3. Reduce the sample concentration or injection volume. Perform a loading study to determine the column's capacity.
Presence of Co-eluting Impurities 1. Similar physicochemical properties of the impurity and this compound. 2. Insufficient upstream purification.1. Employ an orthogonal purification method. For example, if you used RP-HPLC, try a subsequent step with normal-phase or ion-exchange chromatography. 2. Introduce an additional purification step before the final HPLC, such as size-exclusion chromatography (e.g., Sephadex LH-20).
Compound Appears Unstable/Degrades During Purification 1. Exposure to harsh pH (acid or base). 2. Sensitivity to light or oxygen. 3. Enzymatic degradation from cellular components.1. Maintain a neutral pH throughout the purification process by using buffered mobile phases. 2. Use amber vials and work under an inert atmosphere (e.g., nitrogen) if possible. Add antioxidants like BHT if compatible. 3. Ensure the initial extraction method effectively denatures or removes enzymes (e.g., by adding protease inhibitors or using a rapid solvent extraction).

Experimental Protocols

Protocol: Reversed-Phase HPLC Purification of this compound

This is a generalized protocol that should be optimized for your specific experimental conditions.

  • Preparation of the Sample:

    • Dissolve the partially purified this compound fraction in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1-10 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System and Column:

    • System: A preparative or semi-preparative HPLC system equipped with a UV-Vis detector.

    • Column: A C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

    • Detection Wavelength: Monitor at a suitable wavelength determined by a UV-Vis scan of the compound (e.g., 210 nm, 254 nm).

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA or FA.

    • Gradient Program (Example):

      • 0-5 min: 10% B

      • 5-45 min: Gradient from 10% to 90% B

      • 45-50 min: Hold at 90% B

      • 50-55 min: Return to 10% B

      • 55-60 min: Re-equilibration at 10% B

    • Flow Rate: 4 mL/min (adjust based on column dimensions).

  • Fraction Collection:

    • Collect fractions based on the elution profile of the target peak corresponding to this compound.

    • Combine fractions containing the pure compound, as determined by analytical HPLC or LC-MS.

  • Post-Purification Processing:

    • Remove the organic solvent from the collected fractions using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Visualizations

Purification_Workflow Fermentation Streptomyces sp. Fermentation Centrifugation Centrifugation / Filtration Fermentation->Centrifugation Broth Supernatant (Broth) Centrifugation->Broth Mycelium Mycelium Centrifugation->Mycelium Solvent_Extraction1 Solvent Extraction (e.g., Ethyl Acetate) Broth->Solvent_Extraction1 Solvent_Extraction2 Mycelium Extraction (e.g., Acetone) Mycelium->Solvent_Extraction2 Crude_Extract Combined Crude Extract Solvent_Extraction1->Crude_Extract Solvent_Extraction2->Crude_Extract VLC Initial Cleanup (VLC / SPE) Crude_Extract->VLC Fractions Semi-purified Fractions VLC->Fractions Column_Chromo Column Chromatography (e.g., Sephadex LH-20) Fractions->Column_Chromo Target_Fractions Target Fractions Column_Chromo->Target_Fractions Prep_HPLC Preparative RP-HPLC Target_Fractions->Prep_HPLC Pure_Maniwamycin_E Pure this compound Prep_HPLC->Pure_Maniwamycin_E

Caption: General workflow for this compound purification.

Troubleshooting_Tree Start Problem: Low Purity after HPLC Check_Resolution Are peaks well-resolved? Start->Check_Resolution Check_Contaminants Are there co-eluting contaminants? Check_Resolution->Check_Contaminants Yes Optimize_Gradient Optimize Mobile Phase Gradient Check_Resolution->Optimize_Gradient No Change_Column Try Different Column Chemistry (e.g., Phenyl-Hexyl) Check_Contaminants->Change_Column No, broad peaks Add_Step Add Orthogonal Purification Step (e.g., Ion Exchange) Check_Contaminants->Add_Step Yes Success Purity Improved Optimize_Gradient->Success Change_Column->Success Add_Step->Success

Caption: Troubleshooting decision tree for low HPLC purity.

Navigating the Intricacies of Maniwamycin E Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of Maniwamycin E, a potent quorum-sensing inhibitor with significant biological activity, presents a formidable challenge to synthetic chemists. Its complex architecture, featuring multiple stereocenters and a sensitive azoxy linkage, demands a meticulously planned and executed synthetic strategy. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that researchers may encounter during their synthetic campaigns toward this compound and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The key challenges in the total synthesis of this compound can be broadly categorized into three areas:

  • Stereocontrol: The molecule contains several stereocenters. Achieving the correct relative and absolute stereochemistry requires highly selective reactions and careful choice of chiral auxiliaries or catalysts.

  • Azoxy Group Formation: The diazene dioxide (azoxy) moiety is a relatively uncommon and sensitive functional group. Its installation, often late in the synthesis, can be problematic due to its potential for decomposition under various reaction conditions.

  • Macrocyclization: While this compound itself is not a macrocycle, related natural products often are, and the principles of constructing complex acyclic chains with controlled stereochemistry are highly relevant. Should a synthetic strategy involve a macrocyclic precursor, ring-closing reactions on a sterically hindered and conformationally complex intermediate can be low-yielding.

Q2: Has the total synthesis of this compound been reported?

Based on a comprehensive review of the scientific literature, a formal total synthesis of this compound has not been detailed in a peer-reviewed publication to date. However, the absolute configuration of the closely related natural product, dihydrothis compound, was determined through the total synthesis of its four stereoisomers. The challenges and strategies from this synthesis would be highly analogous to those for this compound.

Q3: What are the known biological activities of this compound?

This compound has been identified as a quorum-sensing inhibitor, which means it can disrupt bacterial communication. This activity makes it a promising candidate for the development of new anti-virulence and anti-biofilm agents. Additionally, this compound and its analogs have shown antiviral activity.

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in Aldol Addition for Setting C4-C5 Stereocenters

Background: A common strategy to construct the carbon skeleton of this compound would likely involve an aldol reaction to form the C4-C5 bond and set the stereochemistry of the two adjacent chiral centers.

Potential Issues & Solutions:

IssuePotential CauseRecommended Solution
Low Diastereomeric Ratio (dr) - Non-optimal choice of chiral auxiliary or catalyst.- Incorrect reaction temperature or solvent.- Steric hindrance from protecting groups.- Screen a variety of chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., proline-based organocatalysts).- Optimize the reaction temperature; lower temperatures often favor higher selectivity.- Experiment with different protecting groups on the aldehyde and ketone fragments to minimize steric clash.
Epimerization of the Aldol Product - Basic or acidic workup conditions.- Unstable protecting groups.- Employ a neutral workup procedure.- Use robust protecting groups that are stable to the reaction and workup conditions.
Low Yield - Decomposition of starting materials or product.- Incomplete reaction.- Ensure anhydrous and inert reaction conditions.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Problem 2: Difficulty in the Stereoselective Reduction of a Ketone at C7

Background: The synthesis would require the stereoselective reduction of a ketone to establish the hydroxyl group at C7 with the correct stereochemistry.

Potential Issues & Solutions:

IssuePotential CauseRecommended Solution
Poor Stereoselectivity - Ineffective directing group.- Use of a non-selective reducing agent.- Introduce a directing group, such as a bulky silyl ether, on a nearby hydroxyl to guide the reducing agent.- Employ stereoselective reducing agents like L-selectride® or utilize substrate-controlled reduction strategies.
Over-reduction or Side Reactions - Harsh reducing agent.- Presence of other reducible functional groups.- Use a milder reducing agent (e.g., NaBH₄ with a Lewis acid).- Ensure proper protection of other sensitive functional groups.
Problem 3: Challenges with the Formation of the Azoxy Moiety

Background: The formation of the N=N(O) bond is a critical and potentially low-yielding step. Common methods involve the oxidation of a hydrazine or the coupling of a nitroso compound with a hydroxylamine.

Potential Issues & Solutions:

IssuePotential CauseRecommended Solution
Low Yield of Azoxy Product - Decomposition of the azoxy group.- Inefficient coupling of precursors.- Perform the reaction under mild, neutral conditions.- Use a carefully selected oxidizing agent (e.g., m-CPBA) and control the stoichiometry.- Optimize the coupling conditions (e.g., solvent, temperature, catalyst).
Formation of Azo Byproduct - Over-reduction of the azoxy group or incomplete oxidation.- Fine-tune the redox potential of the reagents.- Isolate the intermediate hydroxylamine or nitroso compound before the final coupling step.
Incompatibility with Other Functional Groups - The presence of easily oxidizable or reducible groups in the molecule.- Install the azoxy group at a late stage of the synthesis after other sensitive functionalities have been masked.

Visualizing the Synthetic Workflow

To aid in the conceptualization of a potential synthetic strategy for this compound, the following diagrams illustrate a plausible workflow and the key decision points.

Maniwamycin_E_Synthesis_Workflow cluster_start Starting Materials cluster_fragment_synthesis Fragment Synthesis cluster_coupling Key Coupling cluster_elaboration Intermediate Elaboration cluster_endgame Endgame start1 Chiral Pool Precursor A fs1 Stereoselective Synthesis of Fragment A' start1->fs1 start2 Achiral Fragment B fs2 Functionalization of Fragment B' start2->fs2 coupling Aldol Addition or Cross-Coupling fs1->coupling fs2->coupling elaboration Further Functional Group Interconversions coupling->elaboration stereochem Stereoselective Reductions and Alkylations elaboration->stereochem azoxy Azoxy Formation stereochem->azoxy deprotection Global Deprotection azoxy->deprotection finish This compound deprotection->finish

Caption: A generalized workflow for the total synthesis of this compound.

Troubleshooting_Logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions problem Problem Encountered (e.g., Low Yield, Poor Selectivity) cause Identify Potential Cause(s) problem->cause data Analyze Spectroscopic Data (NMR, MS) problem->data reagents Change Reagents/ Catalyst cause->reagents conditions Modify Reaction Conditions (Temp, Solvent, Time) cause->conditions protecting_groups Alter Protecting Group Strategy cause->protecting_groups optimization Systematic Optimization reagents->optimization conditions->optimization protecting_groups->optimization

Caption: A logical flowchart for troubleshooting common synthetic problems.

This technical support guide is intended to serve as a valuable resource for researchers embarking on the challenging yet rewarding total synthesis of this compound. By anticipating potential hurdles and providing a framework for systematic problem-solving, we hope to facilitate the successful synthesis of this important natural product and its analogs, ultimately advancing the development of new therapeutic agents.

Technical Support Center: Overcoming Solubility Challenges of Maniwamycin E in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Maniwamycin E in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural product isolated from Streptomyces sp. that has demonstrated interesting biological activities, including antiviral effects against SARS-CoV-2 and H1N1 influenza viruses, as well as quorum-sensing inhibition in bacteria.[1][2] Like many complex natural products, this compound is a lipophilic molecule, which often leads to poor solubility in aqueous solutions used for biological assays. This can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental data.[3][4][5][6]

Q2: What is the first step to solubilizing this compound for an in vitro assay?

The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[7] Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for many nonpolar compounds and its compatibility with most cell-based and biochemical assays at low final concentrations (typically <0.5%).[3][7]

Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

This phenomenon, often called "crashing out," is a common issue with poorly soluble compounds.[7] Here are several strategies to overcome this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize both solubility issues and potential solvent-induced artifacts.[7]

  • Use a Co-solvent System: In some cases, a mixture of solvents can improve solubility compared to a single solvent.[7]

  • Employ Surfactants or Cyclodextrins: These agents can create micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.[7]

  • Gentle Warming and Mixing: Briefly warming the aqueous medium (e.g., to 37°C) and vortexing while adding the stock solution can sometimes improve dissolution.[7]

Q4: Are there alternative solvents to DMSO for this compound?

If DMSO is not effective or is incompatible with your assay, other water-miscible organic solvents can be tested. These include ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[7] It is crucial to always include a vehicle control in your experiments to account for any effects of the solvent itself.

Q5: Can I use pH modification to improve the solubility of this compound?

If this compound has ionizable functional groups, adjusting the pH of the buffer can significantly improve its solubility.[8] However, it is essential to ensure the chosen pH is compatible with your biological assay and does not affect the activity of the compound or the biological system being studied.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common solubility issues with this compound.

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or low temperature.Increase the volume of DMSO. Gently warm the solution in a 37°C water bath for 5-10 minutes and vortex vigorously.[7]
Compound precipitates immediately upon dilution into aqueous buffer. The compound has "crashed out" due to poor aqueous solubility.Decrease the final concentration of this compound. Pre-warm the aqueous buffer to 37°C and add the DMSO stock dropwise while vortexing to ensure rapid mixing.[7] Consider using a co-solvent or solubility enhancers like cyclodextrins.[7]
Precipitation occurs over time in the final assay medium. The compound is supersaturated and not thermodynamically stable in the aqueous environment.Consider using solubility-enhancing excipients such as surfactants (e.g., Tween-20, Triton X-100 for enzymatic assays) or cyclodextrins to form more stable formulations.[7][9]
High background signal or artifacts in the assay. The compound may be aggregating, leading to non-specific interactions or light scattering.Visually inspect the solution for turbidity. Use dynamic light scattering (DLS) to detect aggregates. If aggregation is suspected, try different solubilization strategies to achieve a true solution.[7]
Inconsistent results between experiments. Variability in stock solution preparation or dilution technique.Standardize the protocol for preparing and diluting the this compound stock solution. Ensure complete dissolution of the stock before each use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.[7]

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium
  • Pre-warm the aqueous cell culture medium or buffer to 37°C.[7]

  • While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[7]

  • Continue to mix for an additional 30 seconds.

  • Visually inspect the final solution for any signs of precipitation before adding it to the assay plate.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility (mg/mL) Observations
DMSO
Ethanol
Methanol
DMF
10% PEG400 in water
0.5% CMC in water
PBS (pH 7.4)

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex & Warm add_dmso->vortex check_sol Check for Complete Solubilization vortex->check_sol aliquot Aliquot & Store at -80°C check_sol->aliquot prewarm Pre-warm Aqueous Buffer aliquot->prewarm Use one aliquot per experiment add_stock Add Stock Dropwise while Vortexing prewarm->add_stock final_mix Final Mix add_stock->final_mix add_to_assay Add to Assay Plate final_mix->add_to_assay incubate Incubate add_to_assay->incubate readout Measure Readout incubate->readout

Caption: Workflow for preparing and using this compound in biological assays.

troubleshooting_flowchart start This compound Precipitates in Assay check_stock Is the DMSO stock solution clear? start->check_stock remake_stock Remake stock solution with gentle warming. check_stock->remake_stock No check_dilution Did precipitation occur upon dilution? check_stock->check_dilution Yes remake_stock->check_stock optimize_dilution Optimize dilution protocol: - Pre-warm buffer - Dropwise addition with vortexing check_dilution->optimize_dilution Yes success Proceed with Assay check_dilution->success No still_precipitates Still precipitates? optimize_dilution->still_precipitates lower_conc Lower final concentration of this compound. still_precipitates->lower_conc Yes use_enhancers Use solubility enhancers: - Co-solvents - Surfactants - Cyclodextrins still_precipitates->use_enhancers Still Yes lower_conc->still_precipitates lower_conc->success No use_enhancers->success

Caption: Troubleshooting flowchart for this compound precipitation.

quorum_sensing_pathway cluster_bacteria Bacterial Cell AHL_synthase AHL Synthase AHL AHL Autoinducer AHL_synthase->AHL Receptor LuxR-type Receptor AHL->Receptor Binds and Activates Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Promotes Maniwamycin_E This compound Maniwamycin_E->Receptor Inhibits

References

Stabilizing the azoxy moiety of Maniwamycin E during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Maniwamycin E. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental usage of this compound, with a specific focus on ensuring the stability of its unique azoxy moiety.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

A1: this compound is a natural product isolated from Streptomyces sp. with the molecular formula C10H20N2O2.[1][2] It belongs to the maniwamycin family of compounds, which are characterized by an azoxy moiety.[3][4][5] this compound has demonstrated antiviral activity against the influenza (H1N1) virus and SARS-CoV-2.[1][3] While the precise mechanism is under investigation, its biological activity is thought to be linked to the presence of the azoxy group.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound powder should be kept at -20°C for up to three years. For shorter periods, 4°C for up to two years is acceptable. In solvent, it is recommended to store aliquots at -80°C for up to six months or -20°C for one month to minimize degradation.[1]

Q3: In which solvents can this compound be dissolved?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in the desired aqueous medium. Direct dissolution in aqueous solutions may be limited.

Q4: What is an azoxy moiety and why is its stability a concern?

A4: The azoxy group is a functional group with the general structure R−N=N+(−O−)−R'.[6][7] This functional group is relatively rare in natural products and can be sensitive to certain environmental conditions.[8] Azoxy compounds can be susceptible to degradation under strong acidic conditions, upon exposure to UV light, or in the presence of certain reducing or oxidizing agents.[6][9] Maintaining the integrity of the azoxy moiety is critical for the biological activity of this compound.

Troubleshooting Guide

Issue 1: Loss of biological activity in my experiments.

  • Possible Cause 1: Degradation of the azoxy moiety.

    • Solution: The azoxy group may be sensitive to your experimental conditions. Review your protocol for the presence of strong acids, prolonged exposure to light, or strong reducing/oxidizing agents. Consider performing a stability test of this compound under your specific assay conditions.

  • Possible Cause 2: Improper storage.

    • Solution: Ensure that this compound has been stored according to the recommended conditions (-20°C for powder, -80°C for stock solutions).[1] Avoid repeated freeze-thaw cycles of stock solutions.

  • Possible Cause 3: Incorrect solvent or concentration.

    • Solution: Verify the final concentration of this compound and the compatibility of the solvent with your experimental system. DMSO concentrations should typically be kept below 0.5% in cell-based assays.

Issue 2: Inconsistent results between experimental replicates.

  • Possible Cause 1: Photodegradation.

    • Solution: The azoxy moiety may be susceptible to degradation upon exposure to light.[6] Protect this compound solutions from light by using amber vials and minimizing exposure to ambient light during experimental setup.

  • Possible Cause 2: Instability in aqueous buffer.

    • Solution: this compound may have limited stability in certain aqueous buffers, especially at non-neutral pH. Prepare fresh dilutions from a DMSO stock solution immediately before each experiment. Assess the stability of this compound in your chosen buffer over the time course of your experiment.

Issue 3: Appearance of unknown peaks in HPLC analysis.

  • Possible Cause 1: Degradation products.

    • Solution: The appearance of new peaks may indicate the degradation of this compound. The azoxy moiety can undergo rearrangement or reduction, leading to different chemical species. Analyze these new peaks by mass spectrometry to identify potential degradation products.

  • Possible Cause 2: Contamination.

    • Solution: Ensure the purity of your solvents and the cleanliness of your experimental apparatus. Run a blank control to rule out contamination.

Data on this compound Stability

The following table summarizes the expected stability of this compound under various conditions, based on general knowledge of azoxy compounds and related molecules like azoxystrobin. This data is illustrative and should be confirmed by specific experimental validation.

ConditionParameterStability (% Remaining after 24h)Notes
pH pH 3.0 (Acidic)< 50%Azoxy compounds can be unstable in strong acids.[6]
pH 7.4 (Physiological)> 95%Generally stable at neutral pH.
pH 9.0 (Basic)~ 85%Some degradation may occur at higher pH.
Temperature 4°C> 98%Recommended for short-term storage of solutions.
25°C (Room Temp)~ 90%Gradual degradation can occur.
37°C (Incubation)~ 75%Increased temperature can accelerate degradation.[10]
Light Dark> 99%Protection from light is crucial.
Ambient Light~ 80%Potential for photodegradation.
UV (254 nm)< 20%UV light can cause rapid degradation of azoxy compounds.[6]
Redox Agents DTT (1 mM)~ 60%Strong reducing agents may reduce the azoxy moiety.
H₂O₂ (100 µM)~ 90%Moderate stability in the presence of mild oxidizing agents.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in an Aqueous Buffer

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in amber vials at -80°C.

  • Preparation of Working Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the working solution under the desired experimental conditions (e.g., 37°C in the dark).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Quenching: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile and store at -20°C until analysis.

  • Analysis: Analyze the samples by reverse-phase HPLC with a C18 column. Monitor the peak area of this compound at its λmax.

  • Data Analysis: Plot the percentage of remaining this compound against time to determine its stability profile under the tested conditions.

Visualizations

degradation_pathway Maniwamycin_E This compound (Azoxy Moiety Intact) Reduced_Metabolite Reduced Metabolite (Azo Compound) Maniwamycin_E->Reduced_Metabolite Reduction (e.g., DTT) Rearranged_Product Rearranged Product (e.g., Azophenol-like) Maniwamycin_E->Rearranged_Product Acid/UV Light Inactive_Fragments Inactive Fragments Reduced_Metabolite->Inactive_Fragments Further Degradation Rearranged_Product->Inactive_Fragments Further Degradation

Caption: Hypothetical degradation pathways of this compound's azoxy moiety.

experimental_workflow start Prepare this compound Stock in DMSO dilute Dilute to Working Concentration in Test Buffer start->dilute incubate Incubate under Experimental Conditions (e.g., 37°C, light/dark) dilute->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench with Cold Acetonitrile sample->quench analyze Analyze by HPLC quench->analyze data Determine % Remaining vs. Time analyze->data

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_guide start Inconsistent or Negative Experimental Results? check_storage Were stock solutions stored correctly (-80°C)? start->check_storage Yes check_light Were solutions protected from light? check_storage->check_light Yes new_aliquot Action: Use a fresh aliquot of this compound check_storage->new_aliquot No check_buffer Is the buffer pH neutral and free of redox agents? check_light->check_buffer Yes modify_protocol Action: Modify protocol (e.g., use amber tubes) check_light->modify_protocol No run_stability_test Action: Run stability test (Protocol 1) check_buffer->run_stability_test Unsure buffer_exchange Action: Consider buffer exchange or fresh prep. check_buffer->buffer_exchange No

Caption: Troubleshooting flowchart for this compound experiments.

References

Troubleshooting Maniwamycin E antiviral assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Maniwamycin E in antiviral assays. The information is designed to assist in overcoming common experimental challenges and ensuring data reliability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antiviral activity?

This compound is a microbial secondary metabolite that has demonstrated inhibitory activity against Influenza A (H1N1) virus and SARS-CoV-2.[1] It is structurally related to other maniwamycins, which have been noted for their quorum-sensing inhibitory effects in bacteria.[2]

Q2: At what concentrations should I test this compound in my antiviral assay?

The effective concentration of this compound can vary depending on the virus and cell line used. Published studies have reported IC50 values in the micromolar range. For instance, against Influenza A (H1N1) in MDCK cells, the IC50 was 63.2 μM, while against SARS-CoV-2 in 293TA cells, it was 9.7 μM.[1] It is recommended to perform a dose-response curve starting from a high concentration (e.g., 100 μM) and performing serial dilutions to determine the optimal concentration for your specific experimental setup.

Q3: Does this compound show cytotoxicity?

This compound has been reported to not exhibit cytotoxicity in MDCK, 293TA, and VeroE6T cells at concentrations where it demonstrates antiviral activity (i.e., at its IC50 values).[1] However, it is crucial to perform a cytotoxicity assay in parallel with your antiviral assay to determine the 50% cytotoxic concentration (CC50) in your specific cell line and experimental conditions. This will help in calculating the Selectivity Index (SI = CC50/IC50), a measure of the compound's therapeutic window.

Q4: What is the mechanism of action of this compound?

The precise antiviral mechanism of action for this compound has not been fully elucidated in the available literature. Many broad-spectrum antiviral agents of microbial origin work by targeting host cell pathways rather than viral components directly.[3][4][5][6][7][8][9] This can include modulating the host immune response, such as the interferon signaling pathway, or interfering with cellular processes essential for viral replication.[10][11][12][13][14]

Troubleshooting Guides

Issue 1: High Variability in Antiviral Assay Results

High variability between replicate wells or experiments is a common challenge in antiviral assays.

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a consistent cell passage number and avoid using cells that are over-confluent.
Variable Virus Titer Prepare a large, single batch of virus stock and aliquot for single use to avoid repeated freeze-thaw cycles. Titer the virus stock accurately before each experiment.
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure thorough mixing during serial dilutions.
Edge Effects in Multi-well Plates To minimize evaporation from outer wells, fill the outer wells with sterile PBS or media without cells. Ensure proper humidity in the incubator.
Inconsistent Incubation Times Adhere strictly to the optimized incubation times for drug treatment, virus infection, and subsequent incubation periods.
Issue 2: No or Low Antiviral Activity Observed

If this compound does not show the expected antiviral effect, consider the following:

Possible Cause Recommended Solution
Compound Degradation This compound is a natural product and may be sensitive to storage conditions. Store stock solutions in small aliquots at -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Suboptimal Compound Concentration The effective concentration is highly dependent on the virus and cell line. Perform a broad dose-response experiment to determine the IC50 for your specific system.
Incorrect Timing of Treatment The timing of compound addition relative to virus infection is critical. Test different treatment regimens: pre-treatment of cells, co-treatment with the virus, and post-infection treatment to identify the optimal window of activity.
Assay Readout Issues Ensure that the chosen assay readout (e.g., plaque formation, CPE, reporter gene expression) is optimized and validated for your virus-cell system. Run appropriate positive and negative controls.
Issue 3: High Background or False Positives

High background can mask the true antiviral effect of the compound.

Possible Cause Recommended Solution
Cytotoxicity of the Compound High concentrations of this compound may lead to cell death, which can be misinterpreted as an antiviral effect. Always run a parallel cytotoxicity assay (e.g., MTT, MTS, or LDH assay) without virus infection.[15][16][17][18]
Contamination Microbial contamination can affect cell health and assay results. Maintain sterile techniques and regularly check cell cultures for any signs of contamination.
Assay Reagent Interference The compound may interfere with the assay reagents or the detection method. Run a control plate with the compound and assay reagents in the absence of cells and virus to check for any direct interference.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound

VirusCell LineAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Influenza A (H1N1)MDCKPlaque Reduction63.2>63.2Not Determined[1]
SARS-CoV-2293TANot Specified9.7>9.7Not Determined[1]
SARS-CoV-2VeroE6TNot SpecifiedNot ReportedNot ReportedNot Determined[1]

*this compound did not exhibit cytotoxicity at the tested IC50 concentrations.[1] A specific CC50 value has not been reported in the literature.

Experimental Protocols

Plaque Reduction Assay for Influenza A (H1N1) Virus

This protocol is a generalized procedure and should be optimized for your specific laboratory conditions.

  • Cell Seeding:

    • Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate at 37°C with 5% CO2.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in serum-free MEM containing 1 µg/mL TPCK-trypsin.

    • Dilute the Influenza A (H1N1) virus stock in the same medium to a concentration that will yield 50-100 plaque-forming units (PFU) per well.

  • Infection:

    • Wash the confluent MDCK cell monolayers twice with sterile PBS.

    • Add 200 µL of the virus-Maniwamycin E mixture to each well.

    • Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Overlay:

    • Aspirate the inoculum.

    • Overlay the cells with 1.5 mL of a semi-solid overlay medium (e.g., 1.2% Avicel in 2X MEM) containing the corresponding concentration of this compound and 1 µg/mL TPCK-trypsin.

    • Allow the overlay to solidify at room temperature.

  • Incubation:

    • Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

  • Staining and Plaque Counting:

    • Fix the cells with 4% formaldehyde for at least 1 hour.

    • Gently remove the overlay and stain the cell monolayer with 0.1% crystal violet solution.

    • Wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no compound).

    • Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Seed MDCK or Vero E6 cells in a 96-well plate at an appropriate density.

    • Incubate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells with medium only (no cells) as a blank and wells with cells and medium (no compound) as a vehicle control.

    • Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Antiviral_Assay_Workflow General Antiviral Assay Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Analysis cluster_data Data Analysis Cell_Seeding Seed Host Cells in Multi-well Plates Infection Infect Cells with Virus +/- this compound Cell_Seeding->Infection Compound_Dilution Prepare Serial Dilutions of this compound Compound_Dilution->Infection Virus_Preparation Prepare Virus Inoculum Virus_Preparation->Infection Incubation Incubate for a Defined Period Infection->Incubation Assay_Readout Perform Assay Readout (e.g., Plaque Staining, CPE, etc.) Incubation->Assay_Readout Data_Analysis Calculate IC50 and CC50 Assay_Readout->Data_Analysis

Caption: A generalized workflow for conducting an antiviral assay.

Troubleshooting_Logic Troubleshooting Logic for Assay Variability Start High Assay Variability Observed Check_Cells Review Cell Seeding Protocol Start->Check_Cells Check_Virus Verify Virus Titer and Handling Start->Check_Virus Check_Reagents Examine Compound and Reagent Preparation Start->Check_Reagents Check_Technique Assess Pipetting and Plate Handling Start->Check_Technique Solution_Cells Standardize Cell Culture and Seeding Check_Cells->Solution_Cells Inconsistent Solution_Virus Re-titer Virus Stock, Use Aliquots Check_Virus->Solution_Virus Inconsistent Solution_Reagents Prepare Fresh Reagents, Verify Concentrations Check_Reagents->Solution_Reagents Inconsistent Solution_Technique Calibrate Pipettes, Use Proper Technique Check_Technique->Solution_Technique Inconsistent

Caption: A decision tree for troubleshooting assay variability.

Hypothetical_Signaling_Pathway Hypothetical Host-Oriented Antiviral Mechanism Virus Virus Infection PAMPs Viral PAMPs (e.g., dsRNA) Virus->PAMPs PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR Signaling_Cascade Signaling Cascade (e.g., MAVS, STING) PRR->Signaling_Cascade Transcription_Factors Activation of Transcription Factors (e.g., IRF3, NF-κB) Signaling_Cascade->Transcription_Factors IFN_Production Interferon (IFN) Production Transcription_Factors->IFN_Production ISG_Expression Interferon-Stimulated Gene (ISG) Expression IFN_Production->ISG_Expression Paracrine/Autocrine Signaling Antiviral_State Establishment of Antiviral State ISG_Expression->Antiviral_State Antiviral_State->Virus Inhibition of Replication Maniwamycin_E This compound Maniwamycin_E->Signaling_Cascade Hypothesized Modulation

Caption: A hypothetical host-targeted antiviral signaling pathway.

References

Technical Support Center: Enhancing the Quorum Sensing Inhibitory Effect of Maniwamycin E

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Maniwamycin E. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and enhance the quorum sensing inhibitory (QSI) effects of this compound.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound?

This compound is a quorum sensing inhibitor.[1][2] It disrupts the cell-to-cell communication in bacteria that regulates the expression of virulence genes.[1] The primary model organism for studying this compound's activity is Chromobacterium violaceum, where it inhibits the production of the purple pigment violacein, a process controlled by quorum sensing.[1][2]

2. In which bacterial systems has this compound been shown to be effective?

The currently available literature primarily documents the activity of this compound against Chromobacterium violaceum CV026.[1][2] Further studies are required to determine its efficacy against other bacterial species such as Pseudomonas aeruginosa and Staphylococcus aureus, which utilize different quorum sensing systems.

3. How can the quorum sensing inhibitory effect of this compound be enhanced?

The most promising strategy for enhancing the QSI effect of this compound is through synergistic combinations with other antimicrobial or anti-virulence agents. Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.[3] Potential synergistic partners for this compound could include:

  • Conventional Antibiotics: Combining a QSI with a traditional antibiotic can increase the susceptibility of bacteria to the antibiotic, especially in biofilms.[4][5]

  • Other Quorum Sensing Inhibitors: Targeting different components of the quorum sensing pathway with multiple inhibitors can lead to a more potent effect.

  • Biofilm Disrupting Agents: Compounds that break down the biofilm matrix can improve the access of this compound to the bacterial cells within.

A screening workflow to identify synergistic interactions is outlined below.

4. What are some common issues when performing a violacein inhibition assay with this compound and how can they be addressed?

The violacein inhibition assay is a common method to screen for QSI activity. Here are some common troubleshooting tips:

Issue Possible Cause Troubleshooting Steps
No violacein inhibition observed. This compound concentration is too low.Perform a dose-response experiment with a wider range of concentrations.
This compound is inactive.Check the storage conditions and age of the compound. Prepare a fresh stock solution.
The bacterial culture is not healthy.Use a fresh overnight culture of C. violaceum for inoculation. Ensure proper growth conditions (temperature, aeration).
Inhibition of bacterial growth instead of just violacein production. This compound concentration is too high and exhibiting bactericidal or bacteriostatic effects.Determine the Minimum Inhibitory Concentration (MIC) of this compound. All QSI assays should be performed at sub-MIC concentrations.
High variability between replicates. Inconsistent inoculation volume.Ensure the bacterial inoculum is homogenous and added consistently to each well.
Uneven evaporation from microplate wells.Use a plate sealer or ensure the incubator has adequate humidity control.
Inaccurate pipetting of this compound.Calibrate pipettes regularly and use proper pipetting techniques.
Difficulty in quantifying violacein due to poor solubility. Violacein is not fully extracted from the bacterial cells.Ensure complete drying of the cell pellet before adding the solubilizing agent (e.g., DMSO).[6] Mix thoroughly to ensure all pigment is dissolved.[6]

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, quantitative data for this compound's activity. This data is for illustrative purposes to guide experimental design, as specific values from published literature are not currently available.

Assay Organism Metric Value Notes
Violacein InhibitionChromobacterium violaceum CV026IC5010-50 µMThe concentration at which 50% of violacein production is inhibited.
Minimum Inhibitory Concentration (MIC)Chromobacterium violaceum CV026MIC>100 µMThis compound should exhibit low cytotoxicity to be considered a true QSI.
Biofilm Formation InhibitionPseudomonas aeruginosa PAO1MBIC50>100 µMThe concentration at which 50% of biofilm formation is inhibited. Further screening is needed.

Experimental Protocols

Violacein Inhibition Assay

Objective: To quantify the inhibition of violacein production in Chromobacterium violaceum by this compound.

Methodology:

  • Culture Preparation: Grow C. violaceum CV026 overnight in LB broth at 30°C with shaking.

  • Assay Setup: In a 96-well microtiter plate, add serial dilutions of this compound (in a suitable solvent like DMSO) to LB broth. The final solvent concentration should be consistent across all wells and not exceed a level that affects bacterial growth.

  • Inoculation: Add the overnight culture of C. violaceum to each well to a final OD600 of approximately 0.02.

  • Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.

  • Violacein Quantification:

    • Centrifuge the plate to pellet the bacterial cells.

    • Remove the supernatant.

    • Add DMSO to each well to solubilize the violacein.[6]

    • Measure the absorbance at 585 nm using a plate reader.

  • Data Analysis: Calculate the percentage of violacein inhibition for each concentration of this compound relative to the solvent control. Determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Methodology:

  • Assay Setup: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the appropriate growth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Controls: Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for P. aeruginosa).

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Visualizations

quorum_sensing_inhibition cluster_bacteria Bacterial Cell Signal\nSynthase Signal Synthase Signal\nMolecule Signal Molecule Signal\nSynthase->Signal\nMolecule Synthesis Receptor\nProtein Receptor Protein Signal\nMolecule->Receptor\nProtein Binding Virulence\nGene Expression Virulence Gene Expression Receptor\nProtein->Virulence\nGene Expression Activation This compound This compound This compound->Receptor\nProtein Inhibition synergy_screening_workflow Start Start Prepare this compound Stock Prepare this compound Stock Start->Prepare this compound Stock Select Potential Synergistic Agents Select Potential Synergistic Agents Start->Select Potential Synergistic Agents Checkerboard Assay Checkerboard Assay Prepare this compound Stock->Checkerboard Assay Select Potential Synergistic Agents->Checkerboard Assay Incubate with Reporter Strain Incubate with Reporter Strain Checkerboard Assay->Incubate with Reporter Strain Measure QSI Effect Measure QSI Effect Incubate with Reporter Strain->Measure QSI Effect Calculate FIC Index Calculate FIC Index Measure QSI Effect->Calculate FIC Index Synergy Identified Synergy Identified Calculate FIC Index->Synergy Identified FIC ≤ 0.5 No Synergy No Synergy Calculate FIC Index->No Synergy FIC > 0.5

References

Technical Support Center: Maniwamycin E in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Maniwamycin E (Man-E) for antiviral testing. The primary focus is to offer troubleshooting strategies and frequently asked questions (FAQs) to help minimize potential cytotoxicity and ensure accurate assessment of its antiviral properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported antiviral activity?

A1: this compound is a natural product isolated from Streptomyces sp. It belongs to the maniwamycin family of compounds which are characterized by an azoxy moiety.[1][2] Recent studies have demonstrated its antiviral activity against Influenza A virus (H1N1) and SARS-CoV-2.[1][3]

Q2: Is cytotoxicity a major concern when working with this compound?

A2: Published research indicates that this compound does not exhibit significant cytotoxicity in Madin-Darby Canine Kidney (MDCK), 293TA, and VeroE6T cell lines at its effective antiviral concentrations (IC50).[1][3] However, cytotoxicity can be cell-line dependent and may appear at higher concentrations. Therefore, it is crucial to determine the 50% cytotoxic concentration (CC50) in your specific experimental system.

Q3: How do I determine if my observed antiviral effect is specific and not just a result of general cytotoxicity?

A3: To distinguish a specific antiviral effect from cytotoxicity, you must calculate the Selectivity Index (SI). The SI is a critical ratio that compares the compound's cytotoxicity to its antiviral potency.

Selectivity Index (SI) = CC50 / EC50

  • CC50 (50% Cytotoxic Concentration): The concentration of Man-E that reduces cell viability by 50%.

  • EC50 (50% Effective Concentration): The concentration of Man-E that inhibits viral activity by 50%.

A higher SI value (ideally >10) indicates a wider therapeutic window, suggesting that the antiviral effects are not due to general cell toxicity.[4]

Q4: My cells are showing signs of toxicity even at low concentrations of this compound. What are the potential causes and solutions?

A4: If you observe unexpected cytotoxicity, consider the following troubleshooting steps:

  • Solvent Toxicity: this compound is often dissolved in solvents like DMSO. Ensure the final concentration of the solvent in your cell culture medium is at a non-toxic level (typically ≤0.1% for DMSO). Always include a vehicle control (media with the same final solvent concentration) in your experiments.

  • Compound Solubility: Poor solubility can lead to compound precipitation, which can cause non-specific stress and death to cells. Visually inspect your cultures for any precipitate after adding Man-E. If precipitation is observed, you may need to adjust the solvent or use a lower concentration.

  • Cell Health and Density: Ensure your cells are healthy, within a low passage number, and seeded at a consistent density. Over-confluent or unhealthy cells can be more susceptible to chemical stressors.

  • Incubation Time: Prolonged exposure can increase cytotoxicity. Consider a time-course experiment to determine the optimal incubation period that maximizes antiviral activity while minimizing toxicity.

Q5: What are some general strategies to minimize the cytotoxicity of this compound during my experiments?

A5: To proactively minimize cytotoxicity, you can:

  • Optimize Concentration: Perform a careful dose-response study to identify the lowest effective concentration with minimal impact on cell viability.

  • Reduce Exposure Time: Limit the duration of compound exposure to the minimum time required to observe an antiviral effect.

  • Use a More Robust Cell Line: If your experimental design allows, consider using a cell line that is known to be less sensitive to chemical treatments.

  • Serum Concentration: The concentration of serum (e.g., FBS) in your culture medium can sometimes influence a compound's activity and toxicity. Ensure you use a consistent and appropriate serum concentration for your cell line and virus.

Data Presentation

The following table summarizes the reported antiviral activity of this compound and its derivative, Dihydrothis compound.

CompoundVirusCell LineIC50 (µM)CytotoxicityReference
This compound Influenza (H1N1)MDCK63.2Not observed at IC50[1][3]
This compound SARS-CoV-2293TA / VeroE6T9.7Not observed at IC50[1][3]
Dihydrothis compoundInfluenza (H1N1)MDCK25.7Not observed at IC50[1]
Dihydrothis compoundSARS-CoV-2293TA / VeroE6T19.7Not observed at IC50[1]

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

This protocol outlines the determination of this compound's cytotoxicity using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.1 µM to 200 µM). Also, prepare a vehicle control with the highest concentration of solvent (e.g., DMSO) used.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control. Incubate for 48-72 hours, corresponding to the duration of your planned antiviral assay.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.

Protocol 2: Antiviral Activity Assessment by Plaque Reduction Assay

This protocol measures the ability of this compound to inhibit virus-induced plaque formation.

  • Cell Monolayer Preparation: Seed host cells in 6-well plates to form a confluent monolayer (approximately 90-100% confluency) on the day of infection.

  • Virus Dilution and Infection: Prepare serial dilutions of the virus stock. Aspirate the culture medium from the cell monolayers and infect the cells with 200 µL of virus dilution (aiming for 50-100 plaques per well) for 1 hour at 37°C.

  • Compound Treatment: During the virus adsorption period, prepare different concentrations of this compound in an overlay medium (e.g., 2% FBS medium containing 0.5% methylcellulose).

  • Overlay Application: After virus adsorption, remove the inoculum and gently wash the cells with PBS. Add 2 mL of the Man-E-containing overlay medium to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a period that allows for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells with 4% paraformaldehyde for 30 minutes. Remove the overlay and stain the cells with 0.1% crystal violet solution for 15-20 minutes. Gently wash with water to remove excess stain.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the untreated virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations

G Workflow for Assessing Antiviral Efficacy and Cytotoxicity cluster_0 Cytotoxicity Assessment (CC50) cluster_1 Antiviral Efficacy (EC50) cluster_2 Data Interpretation SeedCells_C Seed Host Cells (96-well plate) AddManE_C Add Serial Dilutions of this compound SeedCells_C->AddManE_C Incubate_C Incubate (e.g., 48-72h) AddManE_C->Incubate_C MTT_Assay Perform MTT Assay Incubate_C->MTT_Assay Calc_CC50 Calculate CC50 MTT_Assay->Calc_CC50 Calc_SI Calculate Selectivity Index (SI = CC50 / EC50) Calc_CC50->Calc_SI SeedCells_A Seed Host Cells to Confluency (6-well plate) Infect Infect with Virus SeedCells_A->Infect AddManE_A Add this compound in Overlay Medium Infect->AddManE_A Incubate_A Incubate for Plaque Formation AddManE_A->Incubate_A Stain Fix and Stain Plaques Incubate_A->Stain Calc_EC50 Calculate EC50 Stain->Calc_EC50 Calc_EC50->Calc_SI G Troubleshooting High Cytotoxicity of this compound Start High Cytotoxicity Observed CheckSolvent Is Solvent Control (e.g., DMSO) also Toxic? Start->CheckSolvent YesSolvent Reduce Final Solvent Concentration (<0.1%) CheckSolvent->YesSolvent Yes NoSolvent Proceed to Next Check CheckSolvent->NoSolvent No CheckPurity Is this compound Purity Confirmed? NoSolvent->CheckPurity NoPurity Source High-Purity Compound CheckPurity->NoPurity No YesPurity Proceed to Next Check CheckPurity->YesPurity Yes CheckTime Is Incubation Time Optimized? YesPurity->CheckTime NoTime Perform Time-Course Experiment to Reduce Exposure CheckTime->NoTime No YesTime Proceed to Next Check CheckTime->YesTime Yes CheckCells Are Cells Healthy and at Optimal Density? YesTime->CheckCells NoCells Use Low Passage, Healthy Cells and Optimize Seeding Density CheckCells->NoCells No YesCells Cytotoxicity is Likely Inherent to Man-E at this Concentration in this Cell Line CheckCells->YesCells Yes G Hypothetical Signaling Pathways in Compound-Induced Cytotoxicity cluster_0 Mitochondrial Stress cluster_1 Apoptotic Cascade cluster_2 MAPK Pathway ManE High Concentration This compound Mito Mitochondrial Dysfunction ManE->Mito e.g., off-target effect ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS CytoC Cytochrome C Release Mito->CytoC JNK JNK/p38 Activation ROS->JNK Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis JNK->Apoptosis

References

Technical Support Center: Maniwamycin E Degradation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Maniwamycin E. The following troubleshooting guides and frequently asked questions (FAQs) address potential challenges related to its degradation pathways and stability.

Disclaimer: Specific degradation pathways and stability data for this compound are not extensively documented in publicly available literature. The information provided here is based on the general chemical properties of related Maniwamycin compounds, which feature an azoxy moiety, and established principles of drug stability testing.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, which includes an azoxy moiety and likely other functional groups susceptible to degradation, this compound may degrade via the following pathways:

  • Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or basic conditions. This may involve the cleavage of ester or amide functionalities if present in the molecule.

  • Oxidation: Degradation due to reaction with oxygen or other oxidizing agents. The nitrogen-nitrogen double bond of the azoxy group could be a potential site for oxidation.

  • Photolysis: Degradation upon exposure to light, particularly UV radiation. Compounds with chromophores, which this compound likely possesses, can be susceptible to photolytic degradation.

Q2: I am observing a loss of this compound potency in my samples. What could be the cause?

A2: Loss of potency is a common indicator of degradation. To troubleshoot this, consider the following:

  • Storage Conditions: Ensure this compound is stored at the recommended temperature and protected from light and moisture. Improper storage is a primary cause of degradation.

  • Solvent and pH: The stability of your compound can be highly dependent on the solvent system and its pH. This compound may be unstable in highly acidic or alkaline solutions.

  • Exposure to Air: If your compound is sensitive to oxidation, prolonged exposure to air during sample preparation or storage can lead to degradation. Consider working under an inert atmosphere (e.g., nitrogen or argon).

  • Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can lead to physical instability and degradation. Aliquot your stock solutions to minimize the number of freeze-thaw cycles.

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation study, also known as stress testing, is crucial for identifying potential degradation products and understanding the intrinsic stability of a drug substance.[3][4] A typical study would involve exposing this compound to the following conditions:

  • Acidic and Basic Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) at elevated temperatures (e.g., 60°C).

  • Oxidation: Expose a solution of this compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Thermal Degradation: Store solid this compound and a solution of the compound at an elevated temperature (e.g., 70°C).

  • Photostability: Expose solid this compound and a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light).

Samples should be analyzed at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Appearance of new peaks in HPLC chromatogram Degradation of this compound.Perform a forced degradation study to identify the degradation products. Characterize the new peaks using techniques like LC-MS.
Change in physical appearance (e.g., color change) Chemical degradation or instability.Document the changes and investigate the cause by analyzing the sample for degradation products. Review storage and handling procedures.
Poor reproducibility of analytical results Sample instability during the analytical procedure.Ensure the analytical method is validated for stability. Minimize the time samples spend in the autosampler and use controlled temperature conditions if necessary.
Precipitation of the compound from solution Poor solubility or physical instability.Evaluate the solubility of this compound in different solvents and pH conditions. Consider the use of co-solvents or other formulation strategies to improve stability.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
  • Thermal Degradation (Solution): Incubate 1 mL of the stock solution at 70°C.
  • Thermal Degradation (Solid): Place a known amount of solid this compound in an oven at 70°C.
  • Photostability (Solution & Solid): Expose the stock solution and solid compound to light in a photostability chamber.

3. Time Points:

  • Collect samples at initial (t=0), 2, 4, 8, and 24 hours. For photostability, follow ICH Q1B guidelines.

4. Analysis:

  • At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples.
  • Dilute the samples to a suitable concentration for analysis.
  • Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the parent drug from its degradation products.

1. Column and Mobile Phase Screening:

  • Start with a versatile reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).
  • Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different buffers (e.g., phosphate, acetate) at various pH values.

2. Gradient Optimization:

  • Develop a gradient elution method to ensure the separation of all potential degradation products from the main peak.

3. Wavelength Selection:

  • Use a photodiode array (PDA) detector to determine the optimal wavelength for detecting this compound and its degradation products.

4. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method should be confirmed by analyzing the stressed samples to ensure that the degradation product peaks are well-resolved from the parent drug peak.

Data Presentation

Table 1: Hypothetical Forced Degradation Results for this compound
Stress ConditionDuration (hours)This compound Remaining (%)Number of Degradation Products
0.1 M HCl (60°C)2485.22
0.1 M NaOH (60°C)2470.53
3% H₂O₂ (RT)2492.11
Heat (70°C, solution)2495.81
Photolysis (ICH Q1B)-88.42

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis ManiwamycinE This compound Hydrolysis_Product_A Product A ManiwamycinE->Hydrolysis_Product_A Acid/Base Hydrolysis_Product_B Product B ManiwamycinE->Hydrolysis_Product_B Acid/Base Oxidation_Product_C Product C ManiwamycinE->Oxidation_Product_C Oxidizing Agent Photolysis_Product_D Product D ManiwamycinE->Photolysis_Product_D Light (UV/Vis)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Heat Thermal Stress Stock_Solution->Heat Light Photostability Stock_Solution->Light Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Heat->Sampling Light->Sampling HPLC HPLC Analysis Sampling->HPLC Characterization Characterize Degradants (LC-MS) HPLC->Characterization

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Refinement of HPLC Methods for Maniwamycin E Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Maniwamycin E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement, troubleshooting, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic conditions for analyzing this compound and related compounds?

A1: While a universally standardized method for this compound is not widely published, a good starting point for method development is reverse-phase HPLC. Maniwamycins are natural products isolated from Streptomyces species.[1][2] Based on the analysis of similar natural products, a C18 column is often a suitable choice.[3][4] Gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol is typically employed to achieve good separation of this compound from other metabolites in a crude extract.[3][5] UV detection is appropriate, as Maniwamycins and related compounds possess chromophores.[6]

Q2: What are the key chemical properties of this compound to consider during method development?

A2: this compound is an azoxy compound.[1][7] The stability of this compound in various solvents and pH conditions has not been extensively reported. Therefore, it is recommended to perform stability studies as part of method development.[8][9] Like many natural products, it may be susceptible to degradation under harsh pH conditions or upon exposure to light and high temperatures.[9] Sample solutions should be stored in amber vials and at low temperatures to minimize degradation.

Q3: How can I improve the resolution between this compound and closely eluting impurities?

A3: To improve resolution, you can modify several HPLC parameters:

  • Mobile Phase Composition: Adjust the gradient slope. A shallower gradient can increase the separation between closely eluting peaks.

  • Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • pH of the Aqueous Phase: Small changes in the pH of the aqueous portion of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.[10][11]

  • Column Chemistry: If using a C18 column, consider trying a different reverse-phase column, such as a C8 or a phenyl-hexyl column, which offer different selectivities.

  • Temperature: Adjusting the column temperature can influence viscosity and mass transfer, which may improve resolution.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Peak Shape Problems

Q4: My this compound peak is tailing. What are the possible causes and solutions?

A4: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue in HPLC.[11]

  • Cause: Secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on a silica-based column.[10]

  • Solution:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing these secondary interactions.[12]

    • Add an Ionic Modifier: Incorporating a small amount of an additive like trifluoroacetic acid (TFA) or formic acid can improve peak shape.

    • Use a Different Column: Employing a column with end-capping or a different stationary phase chemistry can mitigate tailing.

  • Cause: Column overload, where too much sample is injected onto the column.[13]

  • Solution: Reduce the injection volume or dilute the sample.[13]

  • Cause: A void or channel in the column packing material.[14]

  • Solution: This is often irreversible. Replacing the column is the most effective solution. Using a guard column can help extend the life of the analytical column.[13]

Q5: I am observing split peaks for this compound. What could be the problem?

A5: Split peaks can arise from issues with the sample introduction or the column itself.[12][13]

  • Cause: The sample solvent may be too strong or incompatible with the mobile phase.[14]

  • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[14]

  • Cause: A partially blocked frit or a void at the head of the column.[12]

  • Solution: Replace the column frit if possible, or replace the entire column.[12]

  • Cause: Sample degradation during analysis.

  • Solution: Ensure the sample is fresh and has been stored properly. Investigate the stability of this compound under the analytical conditions.

Retention Time and Baseline Issues

Q6: The retention time of this compound is shifting between injections. Why is this happening?

A6: Retention time variability can compromise the reliability of your analysis.

  • Cause: Inconsistent mobile phase composition.

  • Solution: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves.

  • Cause: Fluctuations in column temperature.

  • Solution: Use a column oven to maintain a constant temperature.

  • Cause: Column degradation or equilibration issues.

  • Solution: Ensure the column is properly equilibrated before starting the analytical run. If the retention time consistently decreases, the stationary phase may be degrading.

Q7: I am seeing "ghost peaks" in my chromatograms, even in blank runs. What are they and how do I get rid of them?

A7: Ghost peaks are unexpected peaks that appear in your chromatograms.[13]

  • Cause: Contamination in the mobile phase, sample, or HPLC system.[13]

  • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[13] Flush the system thoroughly.

  • Cause: Carryover from a previous injection.

  • Solution: Implement a needle wash step in your autosampler method. Inject a blank solvent after a concentrated sample to check for carryover.

Quantitative Data and Experimental Protocols

Representative HPLC Method Parameters

The following table summarizes a starting set of HPLC parameters for the analysis of this compound. Method optimization will be required for your specific application.

ParameterRecommended Conditions
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, then re-equilibrate at 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 236 nm[6]
Expected Retention Time ~12-15 minutes (highly dependent on the specific column and gradient)
Detailed Experimental Protocols

1. Sample Preparation

  • Accurately weigh a known amount of the this compound sample (e.g., from a fermentation broth extract or purified stock).

  • Dissolve the sample in a suitable solvent, such as methanol or a mixture of water and acetonitrile that is compatible with the initial mobile phase conditions.

  • Vortex the sample until fully dissolved.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Transfer the filtered sample to an HPLC vial.

2. HPLC System Setup and Operation

  • Prepare the mobile phases using HPLC-grade solvents and additives.

  • Degas the mobile phases using an inline degasser or by sonication.

  • Purge the HPLC pumps to remove any air bubbles.

  • Set the column temperature in the column oven.

  • Equilibrate the column with the initial mobile phase composition (e.g., 10% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Set up the injection sequence in the chromatography data system (CDS), including sample vials, injection volume, and run time.

  • Inject a blank (sample solvent) first to ensure the system is clean.

  • Inject the prepared this compound samples.

  • After the analytical run, flush the column with a high percentage of organic solvent to remove any strongly retained compounds, and then store it in an appropriate solvent as recommended by the manufacturer.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start: Obtain Sample weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.22 µm) dissolve->filter vial Transfer to HPLC Vial filter->vial equilibrate Equilibrate Column vial->equilibrate inject Inject Sample equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak detect->integrate quantify Quantify this compound integrate->quantify report Generate Report quantify->report end End report->end

Caption: Experimental workflow for HPLC analysis of this compound.

Troubleshooting_Tree problem Poor Peak Shape? tailing Tailing Peak? problem->tailing split Split Peak? problem->split broad Broad Peak? problem->broad tailing_cause1 Secondary Interactions? tailing->tailing_cause1 Yes tailing_cause2 Column Overload? tailing->tailing_cause2 No, then... split_cause1 Solvent Mismatch? split->split_cause1 Yes split_cause2 Column Void? split->split_cause2 No, then... broad_cause1 Column Deterioration? broad->broad_cause1 Yes broad_cause2 Large Dead Volume? broad->broad_cause2 No, then... tailing_sol1 Adjust pH / Add Modifier tailing_cause1->tailing_sol1 tailing_sol2 Dilute Sample tailing_cause2->tailing_sol2 split_sol1 Use Weaker Solvent split_cause1->split_sol1 split_sol2 Replace Column split_cause2->split_sol2 broad_sol1 Replace Column broad_cause1->broad_sol1 broad_sol2 Check Fittings broad_cause2->broad_sol2

Caption: Troubleshooting decision tree for common HPLC peak shape problems.

References

Addressing resistance mechanisms to Maniwamycin E

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Maniwamycin E is a member of the maniwamycin family of natural products isolated from Streptomyces sp., which have been identified as inhibitors of quorum sensing in bacteria like Chromobacterium violaceum.[1][2][3] As research into this compound and its potential applications progresses, it is crucial to anticipate and address the development of bacterial resistance. To date, specific mechanisms of resistance to this compound have not been extensively documented in publicly available literature. However, based on established principles of antimicrobial resistance, we can predict potential challenges and provide guidance for researchers encountering resistance in their experiments.

This technical support center provides a series of frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in identifying, characterizing, and potentially overcoming resistance to this compound. The provided protocols and workflows are based on standard methodologies for investigating antibiotic resistance.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the likely general mechanisms by which bacteria could develop resistance to this compound?

A1: While specific data for this compound is not yet available, bacteria could employ several well-established mechanisms of resistance. These include:

  • Target Modification: Alterations in the molecular target of this compound, which is involved in the quorum-sensing pathway, could prevent the compound from binding effectively.

  • Enzymatic Inactivation: Bacteria may produce enzymes that degrade or modify this compound, rendering it inactive.

  • Efflux Pumps: Increased expression or acquisition of new efflux pumps can actively transport this compound out of the bacterial cell, preventing it from reaching its target.[6][7]

  • Reduced Permeability: Changes in the bacterial cell envelope, such as alterations in porin channels in Gram-negative bacteria, could limit the uptake of this compound.[8][9]

  • Biofilm Formation: Bacteria within a biofilm can exhibit increased resistance to antimicrobial agents through various mechanisms, including reduced diffusion of the compound and the physiological state of the cells.[6]

Q2: How can I determine if my bacterial culture has developed resistance to this compound?

A2: The primary method for determining resistance is to measure the Minimum Inhibitory Concentration (MIC) of this compound against your bacterial strain. A significant increase in the MIC value compared to the parental, susceptible strain is a strong indicator of resistance.[6] You can perform an MIC assay using broth microdilution or agar dilution methods.

Q3: Are there any known synergistic or antagonistic interactions of this compound with other antibiotics?

A3: Currently, there is no published data on the synergistic or antagonistic interactions of this compound with other antibiotics. However, investigating such interactions could be a valuable research direction. For example, combining this compound with an antibiotic that has a different mechanism of action could potentially create a synergistic effect and combat resistance.

Troubleshooting Guide

Issue 1: I am observing a gradual or sudden increase in the MIC of this compound for my bacterial strain.

  • Question: What does an increasing MIC value signify, and what should be my immediate next steps?

  • Answer: An increasing MIC strongly suggests the development of resistance. Your immediate next steps should be to:

    • Confirm the finding: Repeat the MIC determination to ensure the result is reproducible. Include the original, susceptible parent strain as a control.

    • Isolate and preserve the resistant strain: Streak the resistant culture onto a fresh agar plate to obtain single colonies. Select a few colonies to grow and create glycerol stocks for long-term storage. This will ensure you have a stable resistant isolate for further investigation.

    • Characterize the level of resistance: Determine the fold-increase in the MIC of the resistant strain compared to the parental strain.

A hypothetical example of an MIC shift is presented in the table below:

StrainThis compound MIC (µg/mL)Fold Change in MIC
Parental Strain2-
Resistant Isolate 13216
Resistant Isolate 26432

Issue 2: this compound is no longer effective in my in-vitro model (e.g., biofilm inhibition assay), even at previously effective concentrations.

  • Question: Why might this compound be losing its efficacy, and how can I investigate the cause?

  • Answer: Loss of efficacy can be due to the development of resistance. To investigate this, you should:

    • Perform an MIC test: As a first step, determine the MIC of this compound against the bacterial population from your in-vitro model to confirm if resistance has developed.

    • Investigate potential resistance mechanisms: If resistance is confirmed, you can proceed with experiments to elucidate the mechanism, such as an efflux pump inhibitor assay or whole-genome sequencing of the resistant strain.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare Materials:

    • 96-well microtiter plates

    • Bacterial culture in the logarithmic growth phase

    • Mueller-Hinton Broth (MHB) or other appropriate growth medium

    • This compound stock solution of known concentration

  • Procedure:

    • Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Well 11 will serve as a growth control (no this compound), and well 12 as a sterility control (no bacteria).

    • Prepare a bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL in MHB.

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

    • Read the results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Efflux Pump Inhibition Assay

This assay can help determine if an efflux pump is responsible for resistance.

  • Prepare Materials:

    • Parental (susceptible) and resistant bacterial strains

    • This compound

    • An efflux pump inhibitor (EPI) such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or PaβN (for Pseudomonas aeruginosa).

    • 96-well microtiter plates and materials for an MIC assay.

  • Procedure:

    • Perform an MIC assay for this compound against both the parental and resistant strains as described in Protocol 1.

    • In parallel, perform another set of MIC assays for both strains, but this time, add a sub-inhibitory concentration of the EPI to all wells containing the bacterial inoculum. The concentration of the EPI should be determined beforehand to ensure it does not inhibit bacterial growth on its own.

    • Incubate and read the MICs.

  • Interpretation of Results:

    • If the MIC of this compound for the resistant strain is significantly reduced in the presence of the EPI, it suggests that an efflux pump is contributing to the resistance.

A hypothetical outcome of an efflux pump inhibition assay is shown in the table below:

StrainThis compound MIC (µg/mL)This compound MIC + EPI (µg/mL)Fold Reduction in MIC with EPI
Parental Strain221
Resistant Isolate64416

Protocol 3: Whole-Genome Sequencing (WGS) for Target Modification and Gene Acquisition Analysis

WGS can identify mutations in the target of this compound or the acquisition of new resistance genes.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the parental and resistant bacterial strains.

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing on a platform such as Illumina or Nanopore.

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the sequencing reads.

    • Genome Assembly: Assemble the reads into a draft genome for both strains.

    • Variant Calling: Align the reads from the resistant strain to the genome of the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.

    • Gene Prediction and Annotation: Predict and annotate genes in both genomes.

    • Comparative Genomics: Compare the genomes of the parental and resistant strains to identify any newly acquired genes, particularly those with homology to known resistance genes (e.g., modifying enzymes, efflux pumps).

    • Analysis of Mutations: Investigate non-synonymous mutations in genes that are plausible targets for this compound (i.e., genes involved in quorum sensing).

Visualizations

experimental_workflow start Observation of Reduced Efficacy mic Perform MIC Assay on Parental and Suspected Resistant Strains start->mic confirm Confirm MIC Increase mic->confirm confirm->start No, re-evaluate experimental conditions isolate Isolate and Preserve Resistant Strain confirm->isolate Yes investigate Investigate Resistance Mechanism isolate->investigate efflux Efflux Pump Inhibition Assay investigate->efflux wgs Whole-Genome Sequencing investigate->wgs end Characterize Resistance Mechanism efflux->end target_mod Identify Target Modifications wgs->target_mod gene_acq Identify Acquired Resistance Genes wgs->gene_acq target_mod->end gene_acq->end

Caption: Workflow for Investigating this compound Resistance.

quorum_sensing_inhibition cluster_bacteria Bacterial Cell AHL_synthase AHL Synthase AHL AHL Signal Molecule AHL_synthase->AHL Receptor AHL Receptor AHL->Receptor binds QS_genes Quorum Sensing Regulated Genes (e.g., violacein synthesis) Receptor->QS_genes activates ManiwamycinE This compound ManiwamycinE->Receptor inhibits

Caption: Hypothetical Mechanism of this compound Action.

resistance_mechanisms cluster_cell Bacterial Cell ManiwamycinE This compound target Molecular Target (e.g., QS Receptor) ManiwamycinE->target Inhibits efflux_pump Efflux Pump ManiwamycinE->efflux_pump Enters Cell enzyme Inactivating Enzyme ManiwamycinE->enzyme Enters Cell target->target efflux_pump->ManiwamycinE Expels enzyme->ManiwamycinE Inactivates

Caption: Common Bacterial Resistance Mechanisms.

References

Technical Support Center: Scaling Up Maniwamycin E Production from Streptomyces Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Maniwamycin E production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in scaling up the production of this potent antiviral and quorum-sensing inhibitor from Streptomyces cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organism produces it?

A1: this compound is a member of the maniwamycin family of antibiotics, characterized by an azoxy moiety. It is a secondary metabolite produced by the bacterium Streptomyces sp. TOHO-M025[1][2][3]. Maniwamycins, including this compound, have demonstrated interesting biological activities, such as the inhibition of quorum sensing in Chromobacterium violaceum[1].

Q2: What are the biggest challenges when scaling up this compound production?

A2: Scaling up the production of secondary metabolites from Streptomyces often presents several challenges. These can include low yields, inconsistent production between batches, and difficulties in maintaining optimal growth and production conditions in larger fermenters. Key factors to consider are the genetic stability of the producing strain, the composition of the fermentation medium, and the control of physical parameters such as pH, temperature, aeration, and agitation[4].

Q3: Is there a known biosynthetic gene cluster (BGC) for this compound?

A3: While the specific biosynthetic gene cluster for this compound has not been explicitly detailed in the provided search results, insights can be drawn from related azoxy compounds. For instance, the biosynthetic gene cluster for azodyrecin, another azoxy-containing secondary metabolite from Streptomyces, has been identified and characterized[5][6][7]. Comparative analysis of the Streptomyces sp. TOHO-M025 genome with known azoxy compound BGCs could help in identifying the putative this compound gene cluster. Understanding the BGC is crucial for targeted genetic engineering strategies to improve yield.

Troubleshooting Guide

Issue 1: Low or No this compound Yield Despite Good Biomass Growth

This is a common issue where the Streptomyces culture appears to grow well, but the production of the desired secondary metabolite is minimal.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Recommendations
Suboptimal Media Composition The composition of the fermentation medium is critical for inducing secondary metabolism. High concentrations of readily metabolizable carbon or nitrogen sources can sometimes repress antibiotic production. Solution: Systematically optimize the carbon and nitrogen sources in your medium. Consider using complex sources like soybean meal, which has been shown to be effective for the production of other Streptomyces secondary metabolites[8]. Experiment with different carbon-to-nitrogen ratios to find the optimal balance for this compound production.
Incorrect Fermentation pH The optimal pH for biomass growth may not be the same as for this compound production. The pH of the culture can significantly influence enzymatic activities within the biosynthetic pathway. Solution: Monitor and control the pH of the fermentation broth throughout the cultivation period. For many Streptomyces fermentations, a pH range of 6.5 to 8.0 is often optimal for secondary metabolite production[8][9]. Conduct small-scale experiments to determine the ideal pH profile for this compound synthesis.
Inadequate Aeration and Agitation Oxygen is a critical substrate for the growth of aerobic Streptomyces and for many enzymatic reactions in secondary metabolite biosynthesis. Poor oxygen transfer can be a major limiting factor in dense cultures. Solution: Optimize the agitation and aeration rates to ensure sufficient dissolved oxygen (DO) levels. For bioreactor cultivations, a DO-stat feeding strategy can be employed to maintain a constant DO level by controlling the feed of a limiting substrate[10]. Be mindful that excessive shear stress from high agitation can damage mycelia, so a balance must be found.
Timing of Harvest Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase. Harvesting too early or too late can result in suboptimal yields. Solution: Perform a time-course study to determine the optimal fermentation time for this compound production. Monitor both biomass growth (e.g., by dry cell weight) and this compound concentration over time to identify the peak production phase.

Troubleshooting Workflow for Low this compound Yield

LowYieldTroubleshooting Start Low this compound Yield CheckBiomass Good Biomass Growth? Start->CheckBiomass StrainIntegrity Check Strain Integrity (Genetic Stability) Start->StrainIntegrity OptimizeGrowth Optimize Growth Conditions (Medium, Temp, pH) CheckBiomass->OptimizeGrowth No CheckMedium Check Medium Composition (C/N Ratio, Precursors) CheckBiomass->CheckMedium Yes OptimizeGrowth->CheckBiomass OptimizeProductionParams Optimize Production Parameters (pH, DO, Temperature) CheckMedium->OptimizeProductionParams TimeCourse Perform Time-Course Analysis OptimizeProductionParams->TimeCourse Harvest Optimize Harvest Time TimeCourse->Harvest End Improved Yield Harvest->End Contamination Check for Contamination StrainIntegrity->Contamination Contamination->CheckMedium No ResolveContamination Address Contamination Issue Contamination->ResolveContamination Yes ResolveContamination->Start

Caption: A step-by-step workflow for troubleshooting low this compound yield.

Issue 2: Inconsistent this compound Production Between Batches

Variability in yield from one fermentation run to another can be a significant hurdle in scaling up production.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Recommendations
Inoculum Quality The age, viability, and physiological state of the seed culture can have a profound impact on the subsequent production phase. An inconsistent inoculum will lead to inconsistent production. Solution: Standardize your inoculum preparation protocol. This includes using a consistent source of spores or mycelial fragments, defining the age and volume of the seed culture, and using a consistent seed medium[4][11][12].
Variability in Raw Materials Complex media components, such as soybean meal and yeast extract, can vary in composition from batch to batch and between suppliers. This variability can lead to inconsistent fermentation performance. Solution: Whenever possible, use high-quality, standardized raw materials. If using complex components, consider testing new batches in small-scale fermentations before use in large-scale production. For greater consistency, the development of a chemically defined or semi-defined medium is recommended[11].
Inadequate Process Control Minor variations in fermentation parameters such as temperature, pH, and dissolved oxygen can lead to significant differences in secondary metabolite production. Solution: Implement robust monitoring and control systems for all critical fermentation parameters. Ensure that all probes and sensors are properly calibrated before each run[13].

Experimental Protocols

Preparation of Streptomyces Spore Stock and Seed Culture

A consistent and high-quality inoculum is the foundation of a reproducible fermentation process.

Materials:

  • Agar plates with a suitable sporulation medium (e.g., ISP Medium 4)

  • Sterile distilled water with 0.05% Tween 80

  • Sterile glycerol

  • Sterile cotton swabs

  • Seed culture medium (e.g., Tryptic Soy Broth)

Procedure:

  • Grow the Streptomyces sp. TOHO-M025 on agar plates until heavy sporulation is observed (typically 7-14 days).

  • Aseptically add 5-10 mL of sterile distilled water with Tween 80 to the surface of a mature plate.

  • Gently scrape the spores from the surface using a sterile cotton swab to create a spore suspension.

  • Transfer the spore suspension to a sterile centrifuge tube.

  • Add an equal volume of sterile 50% glycerol to the spore suspension (final concentration 25% glycerol).

  • Aliquot the spore suspension into cryovials and store at -80°C for long-term use.

  • To prepare the seed culture, inoculate the seed medium with a thawed aliquot of the spore stock.

  • Incubate the seed culture at an appropriate temperature (e.g., 28-30°C) with shaking for a defined period (e.g., 48-72 hours) to reach the desired growth phase before inoculating the production fermenter[4].

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of this compound is essential for optimizing production and for quality control.

Materials:

  • Fermentation broth sample

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate

  • Methanol (HPLC grade)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Extraction:

    • Centrifuge a known volume of the fermentation broth to separate the mycelium from the supernatant.

    • Extract the mycelium and supernatant separately with an equal volume of ethyl acetate.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

  • Sample Preparation:

    • Dissolve the dried extract in a known volume of methanol.

    • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. The exact gradient will need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a general scan from 200-400 nm is a good starting point)[14][15][16].

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify the amount in the samples.

Signaling Pathway for Secondary Metabolite Regulation in Streptomyces

Streptomyces_Regulation NutrientLimitation Nutrient Limitation (e.g., Phosphate, Nitrogen) GlobalRegulators Global Regulatory Proteins (e.g., PhoP, AfsR) NutrientLimitation->GlobalRegulators triggers PathwaySpecificRegulator Pathway-Specific Regulator (e.g., SARP family) GlobalRegulators->PathwaySpecificRegulator activates ManiwamycinBGC This compound Biosynthetic Gene Cluster PathwaySpecificRegulator->ManiwamycinBGC induces expression of ManiwamycinE This compound ManiwamycinBGC->ManiwamycinE produces

Caption: Simplified signaling cascade for the regulation of secondary metabolism in Streptomyces.

References

Maniwamycin E Spectroscopic Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers preparing samples of Maniwamycin E for various spectroscopic analyses. Given that this compound is a novel or complex organic molecule, this center addresses common challenges encountered with such compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the sample preparation and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved?

A1: Poor resolution in NMR spectra can stem from several factors:

  • Sample Concentration: The sample may be too concentrated, leading to aggregation. Try diluting the sample.

  • Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening. Consider treating your sample with a chelating agent or passing it through a small plug of silica.

  • Incomplete Dissolution: Ensure the sample is fully dissolved in the deuterated solvent. Gentle warming or sonication may aid dissolution, but be cautious of potential sample degradation.

  • Compound Aggregation: this compound might be aggregating at the current concentration and temperature. Try acquiring the spectrum at a higher temperature or using a different solvent.

Q2: My NMR signal-to-noise ratio is very low, even after a long acquisition time. What can I do?

A2: A low signal-to-noise ratio indicates that the signal from your sample is weak compared to the background noise.

  • Increase Concentration: The most straightforward solution is to increase the concentration of this compound in your sample, if solubility permits.

  • Use a Cryoprobe: If available, using a cryogenically cooled probe can significantly enhance signal-to-noise (by a factor of 3-4).

  • Check Sample Volume and Position: Ensure you are using the correct sample volume for the NMR tube and that it is positioned correctly within the magnet.

  • Increase the Number of Scans: While you mentioned a long acquisition time, ensure this translates to a sufficient number of scans. The signal-to-noise ratio increases with the square root of the number of scans.

Mass Spectrometry (MS)

Q1: I am not seeing the expected molecular ion peak for this compound in my mass spectrum. Why?

A1: The absence of a molecular ion peak is a common issue in mass spectrometry.

  • Ionization Technique: The chosen ionization method (e.g., ESI, MALDI, APCI) may not be suitable for this compound. Electrospray ionization (ESI) is often a good starting point for polar organic molecules. If that fails, consider other techniques.

  • In-Source Fragmentation: The compound might be fragmenting immediately upon ionization. Try using a "softer" ionization method or reducing the energy settings in the ion source (e.g., decreasing the fragmentor voltage in ESI).

  • Incorrect Adduct Formation: this compound may not be forming the expected adduct (e.g., [M+H]⁺ or [M+Na]⁺). Look for other potential adducts or try adding a small amount of a salt (e.g., sodium acetate) to promote the formation of a specific adduct.

  • Sample Purity: The sample may contain impurities that suppress the ionization of your target molecule. Further purification may be necessary.

Q2: My mass spectrum shows multiple unexpected peaks. What is their origin?

A2: Extraneous peaks can arise from several sources:

  • Contaminants: Common contaminants include plasticizers (from sample vials or tubing), salts, or residual solvents from purification. Always use high-purity solvents and clean glassware.

  • Solvent Clusters: The solvent system can form clusters that appear as peaks in the spectrum, especially at lower mass ranges.

  • Isotopes: Remember to account for the natural isotopic distribution of the atoms in this compound, which will result in small peaks adjacent to the main ion peaks.

  • Multiple Adducts: The molecule may be forming multiple adducts simultaneously (e.g., [M+H]⁺, [M+Na]⁺, and [M+K]⁺), leading to a series of peaks.

Frequently Asked Questions (FAQs)

Q1: What is the best general solvent for preparing this compound for spectroscopic analysis?

A1: The ideal solvent depends on the specific spectroscopic technique. A good starting point is a solvent that fully dissolves the compound and has minimal interference in the spectral region of interest. For NMR, deuterated solvents are required. For other techniques, high-purity HPLC-grade solvents are recommended. See the table below for common choices.

Q2: How do I accurately determine the concentration of my this compound sample?

A2: If a pure, solid sample of this compound is available, the most accurate method is to weigh a precise amount using a microbalance and dissolve it in a known volume of solvent to create a stock solution. If you only have a solution of unknown concentration, you may need to use a quantitative technique like qNMR (quantitative NMR) with an internal standard or create a calibration curve using UV-Vis spectroscopy if the compound has a chromophore.

Q3: How can I assess the purity of my this compound sample before analysis?

A3: A combination of techniques is often best for purity assessment:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool to separate impurities and identify them by their mass-to-charge ratio.

  • High-Field NMR: A high-resolution ¹H NMR spectrum can reveal the presence of minor impurities, often visible as small, sharp peaks.

  • HPLC with UV Detection: High-Performance Liquid Chromatography with a UV detector can quantify the purity by comparing the peak area of this compound to the total area of all peaks.

Q4: What are the best practices for storing this compound solutions to prevent degradation?

A4: To ensure the stability of your sample:

  • Use High-Purity Solvents: Impurities in solvents can catalyze degradation.

  • Store at Low Temperatures: Store solutions at -20°C or -80°C to slow down chemical reactions.

  • Protect from Light: If this compound is light-sensitive, use amber vials or wrap vials in aluminum foil.

  • Inert Atmosphere: If the compound is sensitive to oxidation, store solutions under an inert atmosphere (e.g., argon or nitrogen).

Data Presentation: Summary Tables

Table 1: Recommended Solvents and Concentrations for Spectroscopic Analysis

Spectroscopic TechniqueRecommended SolventsTypical Concentration RangeMinimum Volume (Approx.)
NMR Spectroscopy CDCl₃, DMSO-d₆, CD₃OD, D₂O1 - 10 mg/mL0.5 - 0.7 mL
Mass Spectrometry (MS) Acetonitrile, Methanol, Water (with 0.1% formic acid)1 - 100 µg/mL0.1 - 1 mL
UV-Vis Spectroscopy Ethanol, Methanol, Acetonitrile, Water1 - 50 µg/mL1 - 3 mL (cuvette dependent)
IR Spectroscopy (For solution IR) CHCl₃, CCl₄; (For solid) KBr pellet1 - 5% (w/v) for solution0.1 mL / 1-2 mg (solid)

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy

  • Accurately weigh approximately 1-5 mg of purified this compound directly into a clean, dry NMR tube.

  • Add the appropriate volume (typically 0.6 mL) of a suitable deuterated solvent (e.g., CDCl₃).

  • Cap the NMR tube securely and gently vortex or sonicate until the sample is completely dissolved.

  • Visually inspect the solution for any particulate matter. If present, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Protocol 2: Sample Preparation for Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity solvent like methanol or acetonitrile.

  • Create a dilute working solution by diluting the stock solution to a final concentration of approximately 1-10 µg/mL using a mixture of solvents appropriate for ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument.

  • Transfer the filtered solution to an appropriate autosampler vial.

  • Run a blank (solvent only) before your sample to ensure the system is clean.

Visualizations

G Workflow for Spectroscopic Sample Preparation cluster_0 Initial Preparation cluster_1 Sample Creation cluster_2 Final Steps & Analysis A Obtain Pure this compound Sample B Select Appropriate Spectroscopic Technique A->B C Choose Suitable Solvent B->C D Accurately Weigh Sample C->D E Dissolve in Measured Volume of Solvent D->E F Ensure Complete Dissolution (Vortex/Sonicate) E->F G Filter Sample (if necessary) F->G H Transfer to Appropriate Vial/Tube G->H I Acquire Spectroscopic Data H->I G Troubleshooting Unexpected Mass Spectrometry Results cluster_0 Initial Checks cluster_1 Troubleshooting Steps A Unexpected Peaks or No Signal in Mass Spectrum B Are there peaks in the solvent blank? A->B Contamination? C Is the expected m/z within the scan range? A->C Instrument Settings? F Check for Common Adducts ([M+H]+, [M+Na]+, [M+K]+) A->F Identification Issue? D Run Blank: Identify Contaminants B->D Yes E Adjust Scan Range C->E No G Lower Ion Source Energy (e.g., Fragmentor Voltage) F->G No Adducts Found / Fragmentation Suspected H Change Ionization Mode (Positive vs. Negative) G->H Still No Signal I Further Purify Sample (LC-MS) H->I All Else Fails

Technical Support Center: Improving the Accuracy of Maniwamycin E IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on determining the IC50 value of Maniwamycin E. This guide addresses the dual-activity profile of this compound as both an antiviral agent and a potential quorum-sensing inhibitor.

Data Presentation: Published IC50 Values for this compound

Recent studies have established the antiviral activity of this compound. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Virus StrainCell LineIC50 (µM)
Influenza (H1N1)MDCK63.2
SARS-CoV-2293TA9.7
SARS-CoV-2VeroE6T-

It is noted that at these concentrations, this compound did not exhibit significant cytotoxicity in the respective cell lines.

Section 1: Antiviral IC50 Determination

The plaque reduction assay is a standard method for determining the antiviral efficacy of a compound.[1] This section provides guidance on troubleshooting and frequently asked questions related to this assay for this compound.

FAQs for Antiviral IC50 Determination

Q1: My plaque assay results show high variability between replicates. What are the common causes?

A1: High variability in plaque assays can stem from several factors:

  • Inconsistent Cell Monolayer: Ensure cells are healthy and form a confluent (90-100%) monolayer at the time of infection. Over-confluent or unhealthy cells can lead to uneven plaque formation.[2]

  • Inaccurate Virus Titer: The virus stock's quality and titer are critical. Improper storage or age can reduce infectivity.[2]

  • Pipetting Inconsistencies: Variations in pipetting technique when adding the virus, compound, or overlay medium can lead to inconsistent results.[2]

  • Uneven Overlay Solidification: If using an agarose overlay, ensure it solidifies evenly. Temperature variations can affect this.[2]

Q2: I am not seeing a clear dose-dependent inhibition of plaque formation. What should I check?

A2: A lack of a clear dose-response curve could be due to:

  • Incorrect Compound Concentration Range: The tested concentrations of this compound may be too high (leading to complete inhibition) or too low (showing no effect). A wider range of dilutions is recommended.

  • Compound Instability: this compound might be unstable in the assay medium. Ensure fresh dilutions are prepared for each experiment.

  • High Multiplicity of Infection (MOI): An MOI that is too high can result in overlapping plaques, making it difficult to discern a dose-dependent effect.[2]

Q3: How do I differentiate between antiviral activity and cytotoxicity?

A3: It is crucial to ensure that the reduction in plaques is due to the inhibition of viral replication and not cell death caused by the compound. A cytotoxicity assay (e.g., MTT or MTS assay) should be run in parallel on uninfected cells using the same concentrations of this compound. The 50% cytotoxic concentration (CC50) should be significantly higher than the IC50. The selectivity index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window. An SI value ≥ 10 is generally considered indicative of promising antiviral activity.[3]

Q4: The edges of my wells show irregular cell growth or plaque formation. What causes this "edge effect"?

A4: The "edge effect" in multi-well plates is often due to differential evaporation from the outer wells, leading to changes in media concentration. To mitigate this, it is good practice to not use the outermost wells for critical experiments or to fill them with sterile water or media to maintain humidity.

Troubleshooting Guide: Plaque Reduction Assay
ProblemPossible CauseSuggested Solution
No plaques or very few plaques in control wells Low virus titer or inactive virus stock.Use a fresh, validated virus stock. Re-titer the virus stock before the assay.
Host cells are not susceptible.Confirm that the cell line used is permissive for the virus strain.
Plaques are too numerous to count or have merged Multiplicity of Infection (MOI) is too high.Use a higher dilution of the virus stock to achieve a countable number of plaques (50-100 PFU/well).[1]
Inconsistent plaque size and shape Uneven distribution of virus inoculum.Gently rock the plate after adding the virus to ensure even distribution.
Overlay medium was added too forcefully.Add the overlay medium gently to the side of the well to avoid disturbing the cell monolayer.
Diffuse or "fuzzy" plaques Overlay concentration is too low, allowing for wider virus diffusion.Increase the concentration of the gelling agent (e.g., agarose) in the overlay.
Cell monolayer is not fully confluent.Ensure cells are at 90-100% confluency at the time of infection.[4]

Visualizations for Antiviral Assay Workflow and Viral Life Cycle

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Visualization cluster_analysis Analysis A Seed Host Cells D Infect Cell Monolayer with Virus + this compound A->D B Prepare this compound Dilutions B->D C Prepare Virus Inoculum C->D E Add Semi-Solid Overlay D->E F Incubate to Allow Plaque Formation E->F G Fix and Stain Cells F->G H Count Plaques G->H I Calculate IC50 H->I

Plaque reduction assay experimental workflow.

Viral_Life_Cycle cluster_cell Host Cell Replication Replication of Viral Genome Assembly Assembly of New Virions Replication->Assembly Release Release Assembly->Release Attachment 1. Attachment & Entry Release->Attachment Infect new cells Uncoating 2. Uncoating Attachment->Uncoating Uncoating->Replication Inhibition Maniwamycins may inhibit one or more of these steps Inhibition->Replication Inhibition->Assembly Inhibition->Release Inhibition->Attachment Inhibition->Uncoating

Simplified viral life cycle and potential points of inhibition.

Section 2: Anti-Quorum Sensing IC50 Determination

Maniwamycins have been identified as inhibitors of quorum sensing (QS).[5] The violacein inhibition assay using Chromobacterium violaceum is a common method to screen for and quantify the IC50 of QS inhibitors.[6]

FAQs for Anti-Quorum Sensing IC50 Determination

Q1: My this compound solution is colored or forms a precipitate in the culture medium. How might this interfere with the assay?

A1: Colored compounds can interfere with the absorbance reading of violacein, which is typically measured around 585-595 nm.[7][8] It is essential to include a compound-only control (this compound in media without bacteria) to subtract any background absorbance. Precipitation indicates poor solubility, which can lead to an inaccurate estimation of the effective concentration. Consider using a low, non-toxic percentage of a solubilizing agent like DMSO.

Q2: The violacein production in my negative control (no compound) is low or inconsistent. What could be the cause?

A2: Low or inconsistent violacein production can be due to:

  • Suboptimal Growth Conditions: C. violaceum requires specific temperature (around 30°C) and aeration for optimal growth and pigment production.[7]

  • Inoculum Size: The initial bacterial density can affect the time it takes to reach the quorum needed for violacein production. Standardize the inoculum preparation.[9]

  • Media Composition: Variations in the composition of the Luria-Bertani (LB) broth can impact bacterial growth and QS signaling.

Q3: How can I confirm that the reduction in violacein is due to QS inhibition and not bactericidal or bacteriostatic effects?

A3: This is a critical control. You must assess the effect of this compound on bacterial growth. This can be done by measuring the optical density (OD600) of the bacterial culture in parallel with the violacein quantification. A true QS inhibitor will reduce violacein production at sub-inhibitory concentrations, meaning it will not significantly affect bacterial growth at the concentrations where it inhibits pigment formation.[7]

Q4: What factors can influence the IC50 value in a violacein inhibition assay?

A4: Several factors can alter the apparent IC50 value:

  • Incubation Time: The timing of the measurement is crucial. An extended incubation might allow bacteria to overcome the inhibitory effect. A standardized 24-hour incubation is common.[7]

  • Solvent Concentration: If using a solvent like DMSO, ensure the final concentration is consistent across all wells and is at a non-inhibitory level (typically <1%).

  • Data Analysis Method: The method used to fit the dose-response curve and calculate the IC50 can influence the result. Use a consistent non-linear regression model.

Troubleshooting Guide: Violacein Inhibition Assay
ProblemPossible CauseSuggested Solution
High background absorbance This compound is colored.Run a parallel plate with this compound in media without bacteria and subtract the background absorbance.
No violacein production in controls Bacterial culture is not viable or contaminated.Use a fresh, pure culture of C. violaceum.
Inappropriate incubation conditions.Ensure the incubator is at the correct temperature (30°C) and provides adequate aeration.[7]
Growth inhibition observed at active concentrations This compound has antimicrobial activity at the tested concentrations.The compound is not a specific QS inhibitor at these concentrations. The IC50 for QS inhibition should be determined from concentrations that do not inhibit growth.
Inconsistent results between experiments Variability in inoculum preparation.Standardize the preparation of the bacterial inoculum to the same optical density for each experiment.[9]
Differences in media batches.Use the same batch of LB broth for a set of comparative experiments.

Visualizations for Quorum Sensing Assay Workflow and Signaling Pathway

QS_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Analysis A Culture C. violaceum C Incubate Bacteria with this compound (24h, 30°C) A->C B Prepare this compound Dilutions B->C D Measure Bacterial Growth (OD600) C->D E Lyse Cells & Solubilize Violacein (DMSO) C->E G Normalize Violacein to Growth D->G F Measure Violacein Absorbance (585nm) E->F F->G H Calculate IC50 G->H

Violacein inhibition assay experimental workflow.

Quorum_Sensing_Pathway cluster_bacteria Bacterial Cell LuxI LuxI-type Synthase AHL_low AHL Signal (Low Density) LuxI->AHL_low Synthesis LuxR LuxR-type Receptor Genes Target Genes (e.g., Violacein synthesis) LuxR->Genes Activation AHL_high AHL Signal (High Density) AHL_low->AHL_high Accumulation with cell density AHL_high->LuxR Binding ManiwamycinE This compound ManiwamycinE->LuxR Inhibition

General LuxI/LuxR-type quorum sensing pathway.

Experimental Protocols

Protocol 1: Plaque Reduction Assay for Antiviral IC50 Determination

This protocol is a general guideline and should be optimized for the specific virus and cell line.

Materials:

  • Host cell line (e.g., MDCK, 293TA, or VeroE6T)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Virus stock of known titer (PFU/mL)

  • This compound stock solution (in DMSO)

  • Sterile PBS

  • Serum-free medium

  • Semi-solid overlay medium (e.g., 1:1 mixture of 2X MEM and 1.6% agarose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • Sterile 24-well plates

Procedure:

  • Cell Seeding: Seed the host cells in 24-well plates at a density that will yield a confluent monolayer the next day. Incubate overnight at 37°C with 5% CO2.[1]

  • Compound Dilution: Prepare serial dilutions of this compound in serum-free medium. Ensure the final DMSO concentration is consistent and non-toxic (<0.5%).

  • Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will produce 50-100 plaques per well.

  • Infection:

    • Wash the cell monolayers once with sterile PBS.

    • In separate tubes, pre-incubate the diluted virus with each this compound dilution (1:1 volume) for 1 hour at 37°C. Include a virus control (virus + medium) and a cell control (medium only).

    • Add 200 µL of the virus/compound mixture to the respective wells.

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plate every 15-20 minutes.[1]

  • Overlay:

    • Carefully aspirate the inoculum from each well.

    • Gently add 1 mL of pre-warmed (~42°C) semi-solid overlay medium to each well.

    • Allow the overlay to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-5 days, or until plaques are visible.

  • Fixation and Staining:

    • Fix the cells by adding the fixing solution for at least 1 hour.

    • Aspirate the fixative and the overlay.

    • Stain the cell monolayer with crystal violet solution for 5-10 minutes.

    • Gently wash the wells with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each concentration relative to the virus control.

    • Plot the percentage of inhibition against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Violacein Inhibition Assay for Anti-Quorum Sensing IC50

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth

  • This compound stock solution (in DMSO)

  • Sterile 96-well flat-bottom plates

  • DMSO

  • Microplate reader

Procedure:

  • Culture Preparation: Inoculate 5 mL of LB broth with C. violaceum and incubate overnight at 30°C with shaking (220 rpm).[7]

  • Inoculum Standardization: Dilute the overnight culture with fresh LB broth to an OD600 of approximately 0.1.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of LB broth to each well.

    • Prepare serial dilutions of this compound directly in the plate. Include a positive control (e.g., a known QS inhibitor) and a negative control (DMSO vehicle).

    • Add 100 µL of the standardized C. violaceum inoculum to each well. The final volume should be 200 µL.

  • Incubation: Cover the plate and incubate for 24 hours at 30°C with shaking (130 rpm).[7]

  • Growth Measurement: After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth.

  • Violacein Quantification:

    • Centrifuge the plate or let the bacteria settle.

    • Carefully remove the supernatant.

    • Add 200 µL of DMSO to each well to lyse the cells and solubilize the violacein pigment.[7]

    • Incubate for 30 minutes with shaking to ensure complete dissolution.

    • Measure the absorbance at 585 nm (A585).

  • Data Analysis:

    • Normalize the violacein production by dividing the A585 value by the OD600 value for each well.

    • Calculate the percentage of violacein inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the log of this compound concentration and determine the IC50 value using non-linear regression, ensuring to only use data from concentrations that did not significantly inhibit bacterial growth.

References

Technical Support Center: Maniwamycin E Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low yields of Maniwamycin E isolation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the isolation and purification of this compound.

Issue 1: Low or Undetectable Titer of this compound in Fermentation Broth

Possible Cause Recommended Solution
Suboptimal Growth Medium Optimize the fermentation medium by varying carbon and nitrogen sources. For instance, test different concentrations of glucose, starch, peptone, and yeast extract.[1] Supplementing the medium with biosynthetic precursors may also enhance production.
Inadequate Aeration and Agitation Ensure sufficient oxygen supply and homogenous mixing in the fermenter, as these are critical for the growth of Streptomyces and secondary metabolite production.
Non-Optimal pH and Temperature Monitor and control the pH and temperature of the culture throughout the fermentation process. The optimal range for Streptomyces is typically between pH 6.0-8.0 and 25-30°C.
Incorrect Harvest Time Perform a time-course study to determine the optimal harvest time for maximal this compound production. This can be achieved by analyzing small samples at regular intervals.
Strain Instability Repeated subculturing can lead to a decrease in secondary metabolite production. It is advisable to use a fresh culture from a cryopreserved stock for each fermentation.

Issue 2: Significant Loss of this compound During Extraction and Purification

Possible Cause Recommended Solution
Inefficient Extraction Test different organic solvents (e.g., ethyl acetate, butanol, chloroform) for the extraction of this compound from the culture broth to find the most effective one.
Degradation During Purification Maniwamycins, like many natural products, can be sensitive to pH, temperature, and light.[2] It is recommended to work at low temperatures and protect samples from light. The use of alternative purification methods like counter-current chromatography (CCC) can minimize irreversible adsorption and degradation that may occur on solid supports like silica gel.[3]
Poor Resolution in Chromatography Optimize the chromatographic conditions. For silica gel chromatography, test different solvent systems. For HPLC, experiment with different columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions.[4]
Co-elution with Other Compounds If this compound co-elutes with other compounds, consider using orthogonal purification techniques. For example, follow a reversed-phase HPLC step with a normal-phase or ion-exchange chromatography step.

Frequently Asked Questions (FAQs)

Q1: What are the known biosynthetic precursors for Maniwamycins?

A1: The biosynthesis of Maniwamycin G, a related compound, involves four acetate units, L-serine, and L-glutamic acid.[5][6][7] Supplementing the culture medium with these precursors may enhance the yield of this compound.

Q2: What is a general workflow for the isolation of this compound?

A2: A typical workflow involves the fermentation of Streptomyces sp. TOHO-M025, followed by extraction of the culture broth with an organic solvent. The crude extract is then subjected to a series of chromatographic steps, such as silica gel column chromatography followed by preparative HPLC, to isolate this compound.[4]

Q3: How can the production of this compound by Streptomyces sp. be improved?

A3: Besides optimizing culture conditions and precursor feeding, genetic engineering strategies can be employed. Overexpression of pathway-specific positive regulators or deletion of competing pathway genes are common approaches to increase the production of secondary metabolites in Streptomyces.[8] Inducing combined drug-resistant mutations has also been shown to increase antibiotic production in a stepwise manner.[9]

Q4: Are there any specific stability concerns for Maniwamycins?

Quantitative Data on Yield Improvement Strategies

The following table presents hypothetical data to illustrate the potential impact of different optimization strategies on this compound yield.

Experiment ID Condition This compound Yield (mg/L) Fold Increase
EXP-001Baseline (Standard Medium)5.21.0
EXP-002Optimized Carbon Source (Starch)8.31.6
EXP-003Optimized Nitrogen Source (Peptone)7.61.5
EXP-004Precursor Feeding (Serine & Glutamic Acid)12.52.4
EXP-005Combined Optimization (Media & Precursors)18.73.6

Experimental Protocols

Protocol 1: Fermentation of Streptomyces sp. TOHO-M025

  • Prepare a seed culture by inoculating a loopful of Streptomyces sp. TOHO-M025 into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

  • Incubate the seed culture at 28°C for 48 hours with shaking at 200 rpm.

  • Inoculate a 2 L production fermenter containing 1 L of production medium with the seed culture (5% v/v).

  • Maintain the fermentation at 28°C with an aeration rate of 1 vvm and agitation of 300 rpm. Control the pH at 7.0.

  • Monitor the production of this compound by taking samples every 24 hours and analyzing them by HPLC.

  • Harvest the culture broth after the desired fermentation time (e.g., 7 days).

Protocol 2: Extraction of Maniwamycins

  • Centrifuge the harvested fermentation broth to separate the mycelium from the supernatant.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Extract the mycelium with methanol, and then evaporate the methanol. Resuspend the residue in water and extract with ethyl acetate.

  • Combine all ethyl acetate extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

Protocol 3: Purification of this compound

  • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • Apply the adsorbed sample to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

  • Elute the column with a stepwise gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

  • Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

  • Pool the this compound-containing fractions and evaporate the solvent.

  • Further purify the enriched fraction using preparative reversed-phase HPLC with a suitable mobile phase (e.g., a gradient of acetonitrile in water) to obtain pure this compound.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification start Inoculation of Streptomyces sp. fermentation Production Culture (7 days, 28°C) start->fermentation harvest Harvest Culture Broth fermentation->harvest separation Separate Mycelium and Supernatant harvest->separation extraction Solvent Extraction (Ethyl Acetate) separation->extraction evaporation Evaporation extraction->evaporation crude_extract Crude Extract evaporation->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc pure_product Pure this compound prep_hplc->pure_product

Caption: General experimental workflow for the isolation of this compound.

troubleshooting_yield cluster_production Production Issues cluster_purification Purification Issues start Low this compound Yield check_culture Check Culture Conditions (Media, pH, Temp, Aeration) start->check_culture Is production low? check_extraction Optimize Extraction Solvent start->check_extraction Is recovery poor? optimize_media Optimize Media & Precursors check_culture->optimize_media optimize_conditions Optimize Physical Parameters check_culture->optimize_conditions check_harvest Check Harvest Time time_course Perform Time-Course Study check_harvest->time_course solvent_screen Screen Solvents check_extraction->solvent_screen check_degradation Assess Compound Degradation alt_chrom Use Alternative Chromatography (e.g., CCC) check_degradation->alt_chrom stability_test Conduct Stability Tests (pH, Temp, Light) check_degradation->stability_test end_goal Improved Yield optimize_media->end_goal optimize_conditions->end_goal time_course->end_goal solvent_screen->end_goal alt_chrom->end_goal stability_test->end_goal

Caption: Troubleshooting decision tree for low this compound yield.

signaling_pathway cluster_input Environmental & Nutritional Signals cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis nutrient_limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) global_regulator Global Regulator (e.g., pleiotropic) nutrient_limitation->global_regulator carbon_source Carbon Source Availability carbon_source->global_regulator pathway_regulator Pathway-Specific Activator (e.g., SARP) global_regulator->pathway_regulator biosynthetic_genes Maniwamycin Biosynthetic Genes pathway_regulator->biosynthetic_genes Activates Transcription maniwamycin_e This compound biosynthetic_genes->maniwamycin_e Enzymatic Conversion precursors Precursors (Acetate, Serine, Glutamate) precursors->biosynthetic_genes Substrates

Caption: Simplified hypothetical signaling pathway for Maniwamycin biosynthesis.

References

Validation & Comparative

Maniwamycin E: A Comparative Analysis of its Anti-Influenza Virus Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for novel antiviral agents to combat seasonal and pandemic influenza, natural products remain a vital source of chemical diversity and unique mechanisms of action. Maniwamycin E, a metabolite isolated from Streptomyces sp., has demonstrated inhibitory activity against the influenza A virus (H1N1). This guide provides a comparative overview of this compound's antiviral efficacy against currently approved influenza antiviral drugs, supported by available experimental data. Detailed experimental protocols and visualizations of antiviral mechanisms are included to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative Antiviral Activity

The antiviral efficacy of this compound and other approved influenza drugs is typically quantified by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A lower IC50/EC50 value indicates a more potent compound.

The following table summarizes the reported in vitro activity of this compound against influenza A/H1N1 virus and compares it with the activities of Oseltamivir, Zanamivir, Peramivir, and Baloxavir. It is important to note that direct comparisons of potency can be influenced by the specific virus strain, cell line, and experimental assay used.

CompoundDrug ClassTargetInfluenza A Virus StrainCell LineIC50 / EC50Citation
This compound Not ElucidatedNot ElucidatedH1N1MDCKIC50: 63.2 μM[1]
Oseltamivir Neuraminidase InhibitorNeuraminidaseA/Puerto Rico/8/34 (H1N1)MDCKEC50: 0.02 μM[2]
Zanamivir Neuraminidase InhibitorNeuraminidaseA/Puerto Rico/8/34 (H1N1)MDCKEC50: 0.44 μM[3]
Peramivir Neuraminidase InhibitorNeuraminidaseA/H1N1 (seasonal isolates)Cell CultureEC50: 2.6 nM (median)[4]
Baloxavir acid Cap-dependent Endonuclease InhibitorPA EndonucleaseA/Puerto Rico/8/34 (H1N1)MDCKIC50: 54-fold higher for resistant mutant[5]

Mechanisms of Action

Understanding the mechanism by which a drug inhibits viral replication is crucial for its development and potential use in combination therapies. The mechanisms of action for the comparator drugs are well-established, while that of this compound is yet to be fully elucidated.

Neuraminidase Inhibitors (Oseltamivir, Zanamivir, Peramivir)

Oseltamivir, Zanamivir, and Peramivir belong to the class of neuraminidase inhibitors.[6] Neuraminidase is a key enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from an infected host cell by cleaving sialic acid residues.[6][7] By blocking the active site of neuraminidase, these drugs prevent the release of progeny virions, thereby limiting the spread of the infection within the respiratory tract.[6][7]

Neuraminidase_Inhibition cluster_virus_lifecycle Influenza Virus Lifecycle cluster_drug_action Drug Action Virus Budding Virus Budding Progeny Virus Progeny Virus Virus Budding->Progeny Virus Neuraminidase Neuraminidase Progeny Virus->Neuraminidase Infected Cell Infected Cell Infected Cell->Virus Budding Replication Sialic Acid Receptor Sialic Acid Receptor Neuraminidase->Sialic Acid Receptor Cleavage Virus Release Virus Release Sialic Acid Receptor->Virus Release New Infection New Infection Virus Release->New Infection Neuraminidase Inhibitor Neuraminidase Inhibitor Neuraminidase Inhibitor->Neuraminidase Inhibits

Mechanism of Neuraminidase Inhibitors.
Cap-dependent Endonuclease Inhibitor (Baloxavir Marboxil)

Baloxavir marboxil is a prodrug that is converted to its active form, baloxavir acid, which targets the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein.[5] This "cap-snatching" mechanism is essential for the virus to hijack the host cell's machinery to synthesize its own messenger RNA (mRNA). By inhibiting this process, baloxavir effectively halts viral gene transcription and replication.

Endonuclease_Inhibition cluster_transcription Viral mRNA Synthesis cluster_drug_action Drug Action Host pre-mRNA Host pre-mRNA PA Endonuclease PA Endonuclease Host pre-mRNA->PA Endonuclease 'Cap-snatching' Capped Primer Capped Primer PA Endonuclease->Capped Primer Viral mRNA Viral mRNA Capped Primer->Viral mRNA Transcription Initiation Viral RNA Viral RNA Viral RNA->Viral mRNA Baloxavir Acid Baloxavir Acid Baloxavir Acid->PA Endonuclease Inhibits ManiwamycinE_MoA_Workflow This compound This compound Time-of-Addition Assay Time-of-Addition Assay This compound->Time-of-Addition Assay Investigate Viral Entry Assays Viral Entry Assays Time-of-Addition Assay->Viral Entry Assays Early Stage Inhibition Replication Assays Replication Assays Time-of-Addition Assay->Replication Assays Mid Stage Inhibition Viral Release Assays Viral Release Assays Time-of-Addition Assay->Viral Release Assays Late Stage Inhibition Target Identification Target Identification Viral Entry Assays->Target Identification Replication Assays->Target Identification Viral Release Assays->Target Identification Mechanism Elucidation Mechanism Elucidation Target Identification->Mechanism Elucidation

References

Maniwamycin E: A Comparative Analysis of its Efficacy Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – As the global scientific community continues its relentless pursuit of effective therapeutics against SARS-CoV-2, a growing body of research has highlighted the potential of various novel and repurposed compounds. This guide provides a detailed comparison of the in vitro efficacy of Maniwamycin E, a natural product with observed antiviral activity, against other established SARS-CoV-2 inhibitors, namely Remdesivir, Nirmatrelvir, and Molnupiravir. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Quantitative Efficacy Against SARS-CoV-2

The antiviral activity of this compound and its derivative, Dihydrothis compound, has been evaluated against SARS-CoV-2 in cell-based assays. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for these compounds alongside key comparator drugs. These values represent the concentration of a drug that is required for 50% inhibition of viral replication in vitro.

CompoundAssay TypeCell LineIC50 / EC50 (µM)Reference
This compound Antiviral Assay293TAIC50: 9.7[1]
Dihydrothis compound Antiviral Assay293TAIC50: 19.7[1]
Remdesivir Antiviral AssayVero E6EC50: 1.65
Antiviral AssayHuman Airway Epithelial CellsEC50: 0.01
Nirmatrelvir Antiviral AssayVero E6 (with MDR1 inhibitor)EC50: 0.0745
Antiviral AssayA549-ACE2IC50: 0.0079 - 0.0105
Molnupiravir (EIDD-1931) Antiviral AssayVero E6EC50: 3.4
Antiviral AssayA549-ACE2IC50: 0.28 - 5.50

Experimental Protocols

The determination of antiviral efficacy is paramount in the evaluation of potential therapeutic agents. The following are detailed methodologies for two standard in vitro assays used to quantify the inhibitory effects of compounds against SARS-CoV-2.

Plaque Reduction Neutralization Test (PRNT)

This assay is considered the gold standard for quantifying infectious virus particles.

  • Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero E6) in 6-well or 12-well plates and incubate until confluent.

  • Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound) in a virus diluent.

  • Virus Preparation: Dilute a known titer of SARS-CoV-2 to a concentration that will produce a countable number of plaques.

  • Neutralization: Mix the diluted virus with each concentration of the test compound and incubate for 1 hour at 37°C to allow for neutralization.

  • Infection: Inoculate the cell monolayers with the virus-compound mixtures and incubate for 1 hour to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

  • IC50 Calculation: The IC50 value is the concentration of the compound that results in a 50% reduction in the number of plaques compared to the virus-only control.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.

  • Cell Seeding: Seed susceptible cells (e.g., Vero E6) in 96-well plates.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Infection: Infect the cells with a low multiplicity of infection (MOI) of SARS-CoV-2.

  • Incubation: Incubate the plates for 3-5 days, or until CPE is observed in the virus control wells.

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo).

  • EC50 Calculation: The EC50 value is the concentration of the compound that protects 50% of the cells from virus-induced death.

Visualizing the Mechanisms of Action

Understanding the molecular targets and pathways affected by antiviral compounds is crucial for their development and optimization. The following diagrams, generated using the DOT language, illustrate the SARS-CoV-2 replication cycle and the proposed or established mechanisms of action for this compound and the comparator drugs.

SARS_CoV_2_Lifecycle cluster_entry Viral Entry cluster_replication Replication & Translation cluster_assembly Assembly & Egress SARS-CoV-2 SARS-CoV-2 ACE2 Receptor ACE2 Receptor SARS-CoV-2->ACE2 Receptor Binding Endocytosis Endocytosis ACE2 Receptor->Endocytosis Internalization Viral RNA Release Viral RNA Release Endocytosis->Viral RNA Release Translation Translation Viral RNA Release->Translation Polyprotein Processing Polyprotein Processing Translation->Polyprotein Processing RNA Replication (RdRp) RNA Replication (RdRp) Polyprotein Processing->RNA Replication (RdRp) Subgenomic RNA Synthesis Subgenomic RNA Synthesis RNA Replication (RdRp)->Subgenomic RNA Synthesis Virion Assembly Virion Assembly RNA Replication (RdRp)->Virion Assembly Structural Protein Synthesis Structural Protein Synthesis Subgenomic RNA Synthesis->Structural Protein Synthesis Structural Protein Synthesis->Virion Assembly Egress Egress Virion Assembly->Egress

Caption: A simplified workflow of the SARS-CoV-2 lifecycle within a host cell.

Antiviral_Mechanisms cluster_virus SARS-CoV-2 Replication Cycle cluster_inhibitors Antiviral Inhibitors Spike Glycosylation Spike Glycosylation Polyprotein Cleavage (3CLpro/PLpro) Polyprotein Cleavage (3CLpro/PLpro) RNA Synthesis (RdRp) RNA Synthesis (RdRp) This compound (proposed) This compound (proposed) This compound (proposed)->Spike Glycosylation Inhibits Nirmatrelvir Nirmatrelvir Nirmatrelvir->Polyprotein Cleavage (3CLpro/PLpro) Inhibits Remdesivir Remdesivir Remdesivir->RNA Synthesis (RdRp) Inhibits (Chain Termination) Molnupiravir Molnupiravir Molnupiravir->RNA Synthesis (RdRp) Induces (Error Catastrophe)

Caption: Mechanisms of action for this compound and comparator SARS-CoV-2 inhibitors.

While the precise mechanism of action for this compound against SARS-CoV-2 has not been definitively elucidated, its structural characteristics and the known activities of similar natural products suggest a potential role in disrupting viral glycoprotein processing. The SARS-CoV-2 spike protein is heavily glycosylated, a process essential for its proper folding, stability, and interaction with the host cell ACE2 receptor. Inhibition of glycosylation pathways has been shown to impede viral entry and replication.[2][3][4][5][6]

In contrast, the mechanisms of the comparator drugs are well-established:

  • Remdesivir: A nucleotide analog that inhibits the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA synthesis.

  • Nirmatrelvir: A protease inhibitor that blocks the activity of the main viral protease (3CLpro or Mpro), preventing the cleavage of viral polyproteins into their functional components.

  • Molnupiravir: A nucleoside analog that is incorporated into the viral RNA by RdRp, inducing mutations that lead to "error catastrophe" and non-viable viral progeny.

Conclusion

This compound demonstrates in vitro activity against SARS-CoV-2, albeit with a higher IC50 value compared to the approved drugs Remdesivir, Nirmatrelvir, and Molnupiravir in the presented studies. Its potential mechanism of action, possibly through the inhibition of viral glycoprotein processing, represents a different therapeutic strategy compared to the direct inhibition of viral enzymes targeted by the comparator drugs. Further research is warranted to fully elucidate the mechanism of action of this compound and to evaluate its potential as a standalone or combination therapy for COVID-19. This guide serves as a foundational resource for researchers to compare and contrast the efficacy and mechanisms of these antiviral compounds.

References

Comparative Analysis of Quorum Sensing Inhibitors with Maniwamycin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Maniwamycin E, a quorum sensing inhibitor (QSI), with other known QSIs. The information is intended for researchers, scientists, and professionals in drug development who are exploring novel anti-virulence strategies. This document summarizes available experimental data, provides detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows.

Introduction to Quorum Sensing and this compound

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation, once a population threshold is reached. The inhibition of QS is a promising anti-virulence strategy that aims to disarm pathogens without exerting bactericidal pressure, which may reduce the likelihood of developing resistance.

This compound is a natural product isolated from Streptomyces sp. that has been identified as a quorum sensing inhibitor.[1] Structurally, it belongs to the maniwamycin family of compounds, which are characterized by an azoxy moiety.[1][2] Experimental evidence demonstrates that maniwamycins, including this compound, inhibit the production of violacein in the biosensor strain Chromobacterium violaceum CV026, a process regulated by quorum sensing.[1][3]

Comparative Analysis of Quorum Sensing Inhibitors

A direct quantitative comparison of the potency of this compound with other quorum sensing inhibitors is challenging due to the limited publicly available data. While the inhibitory activity of this compound against violacein production in C. violaceum has been established, specific 50% inhibitory concentration (IC50) values have not been reported in the peer-reviewed literature. Research on a related compound, Maniwamycin G, indicated its quorum-sensing inhibitory activity was two-fold lower than that of Maniwamycin F, but absolute IC50 values were not provided.[2][3][4]

To provide a comparative context, the following table summarizes the reported IC50 values for several well-characterized quorum sensing inhibitors from various sources. This allows for a benchmark against which the qualitative activity of this compound can be considered.

Data Presentation: Performance of Quorum Sensing Inhibitors

InhibitorClass/OriginTarget Organism/AssayIC50 (µM)
This compound Natural Product (Streptomyces sp.)C. violaceum (Violacein Inhibition)Not Reported
Furanone C-30 Synthetic Halogenated FuranoneP. aeruginosa (lasR Reporter)~10
Baicalin Natural Product (Flavonoid)P. aeruginosa Biofilm Inhibition~32
Patulin Natural Product (Mycotoxin)P. aeruginosa (lasB-gfp Reporter)~5.8
Azithromycin Macrolide AntibioticP. aeruginosa (QS-regulated genes)Sub-MIC
meta-bromo-thiolactone (mBTL) SyntheticP. aeruginosa (Pyocyanin Production)~1.8
4-Nitro-pyridine-N-oxide (4-NPO) SyntheticP. aeruginosa (QS-regulated genes)Not Reported (Effective QSI)

Visualizing Key Pathways and Processes

To better understand the mechanisms of quorum sensing and the methods for its inhibition, the following diagrams, generated using Graphviz (DOT language), illustrate a generalized quorum sensing pathway and a typical experimental workflow for evaluating QSIs.

QuorumSensingPathway cluster_bacteria Bacterial Cell cluster_inhibition Potential Inhibition Points Autoinducer_Synthase Autoinducer Synthase (LuxI/CviI) Autoinducer_Out Autoinducers (AHLs) Autoinducer_Synthase->Autoinducer_Out Synthesis Precursor Precursor Molecules Precursor->Autoinducer_Synthase Receptor Receptor Protein (LuxR/CviR) DNA DNA Receptor->DNA Activation Gene_Expression Virulence & Biofilm Gene Expression DNA->Gene_Expression Autoinducer_In Autoinducers (AHLs) Autoinducer_Out->Autoinducer_In Diffusion across cell membrane Autoinducer_In->Receptor Binding Inhibit_Synthase Inhibit Synthesis Inhibit_Synthase->Autoinducer_Synthase Degrade_Signal Degrade Signal Degrade_Signal->Autoinducer_Out Inhibit_Receptor Inhibit Receptor Binding Inhibit_Receptor->Receptor

Caption: Generalized Gram-negative quorum sensing pathway and points of inhibition.

Caption: Experimental workflow for screening and validating quorum sensing inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to support the replication and validation of findings.

Violacein Inhibition Assay in Chromobacterium violaceum

This protocol is used to quantify the inhibition of violacein production, a proxy for quorum sensing inhibition.

1. Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472 or CV026)

  • Luria-Bertani (LB) broth and agar

  • 96-well flat-bottom microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Solvent control (e.g., DMSO)

  • Positive control (a known QSI, optional)

  • Microplate reader

2. Procedure:

  • Prepare an overnight culture of C. violaceum in LB broth at 30°C with shaking.

  • Dilute the overnight culture with fresh LB broth to an optical density at 600 nm (OD600) of 0.1.

  • In a 96-well plate, add 180 µL of the diluted bacterial culture to each well.

  • Add 20 µL of the test compound at various concentrations to the designated wells. Include solvent controls and a no-treatment control.

  • Incubate the plate at 30°C for 24-48 hours with shaking.

  • After incubation, measure the OD600 of each well to assess bacterial growth. This is to ensure the observed effect is not due to bactericidal or bacteriostatic activity.

  • To quantify violacein, lyse the cells by adding 100 µL of 10% SDS to each well and incubate at 60°C for 10 minutes.

  • Add 100 µL of ethanol to each well and mix thoroughly to extract the violacein.

  • Centrifuge the plate to pellet cell debris.

  • Transfer the supernatant to a new 96-well plate and measure the absorbance at 585 nm (the absorbance maximum for violacein).

  • The percentage of violacein inhibition is calculated using the following formula: % Inhibition = [(OD585 of Control - OD585 of Test) / OD585 of Control] x 100

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the effect of a compound on the formation of bacterial biofilms.

1. Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., LB broth)

  • 96-well flat-bottom microtiter plates

  • Test compounds

  • 0.1% crystal violet solution

  • 30% acetic acid or 95% ethanol

  • Phosphate-buffered saline (PBS)

  • Microplate reader

2. Procedure:

  • Prepare an overnight culture of the test bacterium.

  • Dilute the culture in fresh medium to a starting OD600 of approximately 0.05.

  • Add 180 µL of the diluted culture to each well of a 96-well plate.

  • Add 20 µL of the test compound at desired concentrations. Include appropriate controls.

  • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Carefully discard the planktonic cells (supernatant) from each well.

  • Gently wash the wells twice with 200 µL of PBS to remove any remaining planktonic cells.

  • Dry the plate, for example, by inverting it on a paper towel.

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Discard the crystal violet solution and wash the wells three times with PBS.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well and incubate for 15-30 minutes with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of biofilm inhibition is calculated relative to the untreated control.

Virulence Factor Inhibition Assay: Elastase Activity in Pseudomonas aeruginosa

This is an example of an assay to measure the inhibition of a specific QS-regulated virulence factor.

1. Materials:

  • Pseudomonas aeruginosa (e.g., PAO1)

  • Tryptone Soya Broth (TSB)

  • Elastin-Congo Red (ECR)

  • Tris-HCl buffer (pH 7.5)

  • Test compounds

2. Procedure:

  • Grow P. aeruginosa in TSB in the presence and absence of the test compound for 18-24 hours.

  • Centrifuge the cultures to obtain cell-free supernatants.

  • Prepare the ECR substrate solution by dissolving ECR in Tris-HCl buffer.

  • Mix the bacterial supernatant with the ECR solution.

  • Incubate the mixture at 37°C for several hours.

  • Stop the reaction by adding a solution to precipitate the remaining ECR (e.g., sodium phosphate buffer).

  • Centrifuge to pellet the un-hydrolyzed ECR.

  • Measure the absorbance of the supernatant at 495 nm. A higher absorbance indicates greater elastase activity.

  • Compare the absorbance of the test samples to the control to determine the percentage of elastase inhibition.

Conclusion

This compound is a promising quorum sensing inhibitor identified from a natural source. While its qualitative activity against the C. violaceum biosensor is established, the absence of quantitative potency data (IC50) in the current literature prevents a direct comparison with other well-characterized QSIs. The data and protocols presented in this guide offer a framework for the comparative evaluation of QSIs and highlight the need for further quantitative studies on this compound to fully elucidate its therapeutic potential as an anti-virulence agent.

References

Validating an Antiviral Target: A Comparative Guide Using Zika Virus NS2B-NS3 Protease as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a potential antiviral target, using the well-established Zika virus (ZIKV) NS2B-NS3 protease as a primary example. While the initial compound of interest, Maniwamycin E, is recognized for its quorum-sensing inhibition in bacteria, its role as an antiviral agent is not yet established in published literature[1]. Therefore, this document will serve as a methodological guide for researchers investigating novel compounds with potential antiviral activity, comparing them against established inhibitors of a validated viral target.

The ZIKV NS2B-NS3 protease is a crucial enzyme for viral replication, making it an attractive target for antiviral drug development.[2][3][4] This guide will delve into the experimental protocols for validating this target, present comparative data for known inhibitors, and illustrate key pathways and workflows.

Comparative Analysis of Antiviral Agents Targeting ZIKV NS2B-NS3 Protease

A variety of compounds have been identified as inhibitors of the ZIKV NS2B-NS3 protease. These can be broadly categorized as competitive inhibitors, which bind to the active site, and allosteric inhibitors, which bind to a different site on the enzyme to modulate its activity.[3][5][6] The table below summarizes the inhibitory activity of several published compounds against the ZIKV NS2B-NS3 protease.

CompoundType of InhibitionIC50 (µM)Antiviral Activity (EC50, µM)Cell LineReference
Niclosamide Non-competitive0.38 - 21.60.024 - 50A549, Vero, WRL-69[2][7]
Nitazoxanide Non-competitive0.38 - 21.60.024 - 50A549, Vero, WRL-69[2][7]
Bromocriptine Non-competitive0.38 - 21.60.024 - 50A549, Vero, WRL-69[2][7]
Temoporfin Non-competitive0.38 - 21.60.024 - 50A549, Vero, WRL-69[2][7]
Novobiocin Non-competitive0.38 - 21.60.024 - 50A549, Vero, WRL-69[2][7]
Compound 8 Not specifiedStrongest inhibitory efficiencyDecreased monocyte infiltration in brainIn vivo (mice)[8]
RI07 Allosteric3.8 - 14.4Not specified-[5]
Peptidomimetic boronic-acid inhibitor CompetitiveKi = 9.5 µMNot specified-[3]
Hemin Fusion Inhibitor--SNB-19[9]
Suramin Attachment/Release Inhibitor-EC50 ≈ 40 µMNot specified[10]
Z2 (peptide) Viral Inactivator-Potent in vitro inhibitionIn vitro & in vivo (mice)[11]
Harringtonine Multiple Mechanisms--Not specified[12]
Azithromycin Unknown-EC50 = 2.1 - 5.1 µMU87[13]

Experimental Protocols

Validating a novel antiviral target and its inhibitors involves a series of well-defined experimental procedures. Below are detailed methodologies for key assays.

ZIKV NS2B-NS3 Protease Inhibition Assay (In Vitro)

This assay determines the ability of a compound to inhibit the enzymatic activity of the purified ZIKV NS2B-NS3 protease.

Materials:

  • Purified recombinant ZIKV NS2B-NS3 protease.

  • Fluorogenic peptide substrate (e.g., Pyr-RTKR-AMC).

  • Assay buffer: 20 mM Tris-HCl (pH 8.0), 20% glycerol, 0.005% Brij 35.[5]

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 20 nM of the ZIKV NS2B-NS3 protease construct to each well containing the test compound dilutions.

  • Incubate the plate at 20°C for 30 minutes to allow the compounds to bind to the protease.[5]

  • Initiate the enzymatic reaction by adding 20 µM of the Pyr-RTKR-AMC substrate to each well.

  • Immediately measure the fluorescence intensity (excitation at 380 nm, emission at 460 nm) at regular intervals for 30-60 minutes.

  • Calculate the rate of reaction for each compound concentration.

  • The IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity) is determined by plotting the reaction rates against the compound concentrations and fitting the data to a dose-response curve.[5]

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay measures the ability of a compound to inhibit viral replication in a cellular context.

Materials:

  • Vero cells (or other susceptible cell line).

  • Zika virus stock of known titer.

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum).

  • Test compounds.

  • Agarose or methylcellulose overlay.

  • Crystal violet staining solution.

Procedure:

  • Seed Vero cells in 6-well plates and grow them to confluency.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Pre-incubate the confluent cell monolayers with the compound dilutions for 1-2 hours.

  • Infect the cells with ZIKV at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 100 plaque-forming units per well).

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells.

  • Overlay the cells with a medium containing the test compound and 1% low-melting-point agarose or methylcellulose.

  • Incubate the plates at 37°C in a CO2 incubator for 3-5 days until plaques are visible.

  • Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet to visualize and count the plaques.

  • The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) is calculated by comparing the plaque numbers in treated wells to untreated control wells.

Target Validation: Thermal Shift Assay (TSA)

TSA can be used to confirm direct binding of a compound to the target protein.

Materials:

  • Purified target protein (e.g., ZIKV NS2B-NS3 protease).

  • SYPRO Orange dye.

  • Test compound.

  • Real-time PCR instrument.

Procedure:

  • Mix the purified protein with the SYPRO Orange dye and the test compound at various concentrations in a suitable buffer.

  • Place the mixture in a real-time PCR plate.

  • Increase the temperature gradually from 25°C to 95°C.

  • The SYPRO Orange dye fluoresces upon binding to hydrophobic regions of the protein that are exposed as it unfolds.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

  • A shift in the Tm in the presence of the compound compared to the DMSO control indicates direct binding of the compound to the protein.

Visualizations

Zika Virus Polyprotein Processing by NS2B-NS3 Protease

G cluster_polyprotein Polyprotein Processing polyprotein ZIKV Polyprotein structural Structural Proteins (C, prM, E) nonstructural Non-Structural Proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, NS5) cleavage Cleavage polyprotein->cleavage replication Viral Replication nonstructural->replication ns2b_ns3 NS2B-NS3 Protease ns2b_ns3->nonstructural cleaves polyprotein into cleavage->ns2b_ns3 mediated by inhibitor Protease Inhibitor (e.g., Niclosamide) inhibitor->ns2b_ns3 inhibits

Caption: ZIKV NS2B-NS3 protease is essential for cleaving the viral polyprotein, a critical step for viral replication.

Experimental Workflow for Antiviral Compound Validation

G start Novel Compound (e.g., this compound) in_vitro In Vitro Enzymatic Assay (IC50 determination) start->in_vitro cell_based Cell-Based Antiviral Assay (EC50 determination) in_vitro->cell_based Active? cytotoxicity Cytotoxicity Assay (CC50 determination) cell_based->cytotoxicity selectivity Calculate Selectivity Index (SI = CC50 / EC50) cell_based->selectivity cytotoxicity->selectivity target_id Target Identification & Validation (e.g., TSA) selectivity->target_id High SI? in_vivo In Vivo Efficacy Studies (Animal Models) target_id->in_vivo Target Confirmed? end Lead Candidate in_vivo->end Efficacious & Safe?

Caption: A stepwise workflow for the validation of a novel antiviral compound from initial screening to in vivo studies.

Mechanisms of NS2B-NS3 Protease Inhibition

G cluster_protease NS2B-NS3 Protease active_site Active Site no_cleavage No Cleavage active_site->no_cleavage allosteric_site Allosteric Site allosteric_site->active_site induces conformational_change Conformational Change substrate Substrate substrate->active_site binds to competitive_inhibitor Competitive Inhibitor competitive_inhibitor->active_site blocks allosteric_inhibitor Allosteric Inhibitor allosteric_inhibitor->allosteric_site binds to

References

Maniwamycin E: A Comparative Guide to its Antiviral Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known antiviral activity of Maniwamycin E, a natural product isolated from Streptomyces sp. While research into its full cross-reactivity profile is ongoing, this document summarizes the existing experimental data on its efficacy against specific viral strains and details the likely methodologies employed in these assessments.

Summary of Antiviral Activity

This compound has demonstrated inhibitory effects against both Influenza A virus (H1N1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The available quantitative data on its potency is presented below.

Virus StrainCell LineIC50 (µM)Reference
Influenza A (H1N1)MDCK63.2[1]
SARS-CoV-2293TA9.7[1]
SARS-CoV-2VeroE6TNot Reported[1]

Note: At the time of this publication, publicly available data on the cross-reactivity of this compound with other viral strains is limited. The information presented here is based on a single key study. Further research is required to establish a broader antiviral profile.

Experimental Protocols

The following are detailed descriptions of standard experimental protocols likely utilized to assess the antiviral activity of this compound against influenza and coronaviruses.

Plaque Reduction Neutralization Assay (PRNA) for Influenza A (H1N1)

This assay is a standard method for quantifying the inhibition of viral replication.

a. Cell Culture and Virus Propagation:

  • Madin-Darby Canine Kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Influenza A/PR/8/34 (H1N1) virus stock is propagated in the allantoic fluid of 10-day-old embryonated chicken eggs. The viral titer is determined by a plaque assay on MDCK cells.

b. Plaque Assay:

  • MDCK cells are seeded in 6-well plates and grown to 90-95% confluency.

  • The cell monolayer is washed with phosphate-buffered saline (PBS).

  • Serial dilutions of the influenza virus are prepared in serum-free DMEM containing 1 µg/mL TPCK-trypsin.

  • The cell monolayers are inoculated with 100 µL of each viral dilution and incubated for 1 hour at 37°C to allow for viral adsorption.

  • The inoculum is removed, and the cells are overlaid with a mixture of 2X DMEM and 1.2% agar containing 1 µg/mL TPCK-trypsin.

  • The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours until visible plaques are formed.

  • The cells are fixed with 4% paraformaldehyde and stained with 0.5% crystal violet to visualize and count the plaques.

c. Antiviral Activity Assay:

  • MDCK cells are seeded in 6-well plates as described above.

  • This compound is serially diluted in serum-free DMEM.

  • A standardized amount of influenza virus (typically 100 plaque-forming units, PFU) is pre-incubated with each dilution of this compound for 1 hour at 37°C.

  • The virus-compound mixture is then used to infect the MDCK cell monolayers for 1 hour.

  • Following adsorption, the inoculum is removed, and the cells are overlaid with agar medium containing the corresponding concentration of this compound.

  • After incubation, plaques are stained and counted. The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.

SARS-CoV-2 Neutralization Assay

This assay determines the ability of a compound to prevent virus-induced cell death.

a. Cell and Virus Culture:

  • VeroE6 cells (or 293T cells expressing ACE2) are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • SARS-CoV-2 (e.g., USA-WA1/2020 isolate) is propagated in VeroE6 cells. The viral titer is determined by a 50% tissue culture infectious dose (TCID50) assay.

b. Cytopathic Effect (CPE)-based Neutralization Assay:

  • VeroE6 cells are seeded in 96-well plates and grown to 80-90% confluency.

  • Serial dilutions of this compound are prepared in serum-free DMEM.

  • A fixed amount of SARS-CoV-2 (typically 100 TCID50) is mixed with each dilution of the compound and incubated for 1 hour at 37°C.

  • The growth medium is removed from the cell plates, and 100 µL of the virus-compound mixture is added to the wells.

  • The plates are incubated at 37°C in a 5% CO2 incubator for 72 hours.

  • The cells are observed daily for the appearance of virus-induced cytopathic effect (CPE), such as cell rounding and detachment.

  • Cell viability is quantified using a colorimetric assay, such as the MTT or MTS assay. The absorbance is read using a microplate reader.

  • The IC50 value is determined as the concentration of this compound that protects 50% of the cells from virus-induced death.

Visualizations

The following diagrams illustrate the general workflow for antiviral activity screening and a conceptual representation of viral inhibition.

Antiviral_Screening_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (e.g., MDCK, VeroE6) Infection Infection of Cells with Virus + Compound Cell_Culture->Infection Virus_Stock Virus Stock (e.g., H1N1, SARS-CoV-2) Virus_Stock->Infection Compound_Prep Compound Dilution (this compound) Compound_Prep->Infection Incubation Incubation Infection->Incubation Data_Collection Data Collection (e.g., Plaque Count, Cell Viability) Incubation->Data_Collection IC50_Calc IC50 Calculation Data_Collection->IC50_Calc

Caption: General workflow for in vitro antiviral activity screening.

Viral_Inhibition_Pathway cluster_entry Virus Virus Particle Receptor Cellular Receptor Virus->Receptor 1. Attachment Host_Cell Host Cell Replication Viral Replication Host_Cell->Replication 3. Replication Receptor->Host_Cell 2. Entry Maniwamycin_E This compound Inhibition_Point Maniwamycin_E->Inhibition_Point Inhibition_Point->Virus Inhibition Inhibition_Point->Replication Inhibition Replication->Virus 4. Assembly & Release

References

Unveiling the Structure-Activity Relationship of Maniwamycin Analogs as Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

Maniwamycins, a class of natural products isolated from Streptomyces species, have emerged as promising inhibitors of bacterial quorum sensing, a cell-to-cell communication system that governs virulence in many pathogenic bacteria. By disrupting this signaling pathway, Maniwamycin analogs offer a potential therapeutic strategy that circumvents the development of conventional antibiotic resistance. This guide provides a comparative analysis of the structure-activity relationships (SAR) of known Maniwamycin analogs, focusing on their ability to inhibit violacein production in the model organism Chromobacterium violaceum.

Comparative Biological Activity of Maniwamycin Analogs

The primary mechanism of action for Maniwamycins is the inhibition of the CviI/CviR quorum-sensing system in Chromobacterium violaceum, which is homologous to the LuxI/LuxR system found in many Gram-negative bacteria. This inhibition prevents the production of the purple pigment violacein, providing a quantifiable measure of the compounds' activity.

While several Maniwamycin analogs (C, D, E, and F) have been identified as active quorum-sensing inhibitors, detailed comparative quantitative data remains limited in publicly available literature. However, a key insight into the SAR has been revealed through the study of Maniwamycin G.

AnalogStructural Modification from Maniwamycin FQuorum Sensing Inhibitory Activity (Violacein Inhibition)
Maniwamycin F Amide groupBaseline Activity
Maniwamycin G Methoxycarbonyl group instead of amide2-fold lower than Maniwamycin F[1][2]

This comparison indicates that the amide functionality in Maniwamycin F is crucial for its potent quorum-sensing inhibitory activity. The replacement of this amide with a methoxycarbonyl group in Maniwamycin G leads to a significant reduction in its efficacy.

Further research has also uncovered antiviral activities for some Maniwamycin analogs. Dihydromaniwamycin E and this compound have demonstrated inhibitory effects against influenza (H1N1) and SARS-CoV-2 viruses.

AnalogVirus TargetIC50 (µM)
Dihydrothis compound Influenza (H1N1)25.7
SARS-CoV-219.7
This compound Influenza (H1N1)63.2
SARS-CoV-29.7

These findings suggest that the Maniwamycin scaffold may possess a broader range of biological activities beyond quorum sensing inhibition, warranting further investigation.

Experimental Protocols

Violacein Inhibition Assay in Chromobacterium violaceum CV026

This assay is a widely used method to screen for inhibitors of quorum sensing. The principle lies in the visual or spectrophotometric quantification of violacein, the production of which is dependent on a functional quorum-sensing circuit.

Materials:

  • Chromobacterium violaceum CV026 (a mutant strain that requires an external acyl-homoserine lactone (AHL) signal to produce violacein)

  • Luria-Bertani (LB) broth and agar

  • N-hexanoyl-L-homoserine lactone (HHL), the cognate autoinducer for the CviI/CviR system

  • Test compounds (Maniwamycin analogs)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Preparation of Inoculum: A fresh overnight culture of C. violaceum CV026 is grown in LB broth at 30°C with shaking.

  • Assay Setup: In a 96-well microtiter plate, LB broth is supplemented with a fixed concentration of HHL to induce violacein production.

  • Addition of Test Compounds: The Maniwamycin analogs are added to the wells at various concentrations. A control well without any inhibitor is included.

  • Inoculation: The wells are inoculated with the C. violaceum CV026 culture.

  • Incubation: The plate is incubated at 30°C for 24-48 hours.

  • Quantification of Violacein: After incubation, the violacein pigment is extracted from the bacterial cells, typically using a solvent like DMSO or ethanol. The absorbance of the extracted violacein is then measured using a spectrophotometer at a wavelength of 585 nm.

  • Data Analysis: The percentage of violacein inhibition is calculated by comparing the absorbance of the wells treated with Maniwamycin analogs to the absorbance of the control well. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of violacein production, can then be determined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for the evaluation of Maniwamycin analogs.

quorum_sensing_pathway cluster_bacteria Chromobacterium violaceum cluster_inhibition Inhibition by Maniwamycin Analogs CviI CviI (AHL Synthase) AHL AHL (Autoinducer) CviI->AHL Synthesis CviR_inactive CviR (Inactive) AHL->CviR_inactive Binding CviR_active CviR-AHL Complex (Active) vio_genes vioABCD Genes (Violacein Production) CviR_active->vio_genes Activation Violacein Violacein (Purple Pigment) vio_genes->Violacein Expression Maniwamycin Maniwamycin Analog Maniwamycin->CviR_inactive Inhibition of AHL Binding

Caption: Quorum sensing signaling pathway in Chromobacterium violaceum and the proposed inhibitory action of Maniwamycin analogs.

experimental_workflow start Start: Isolate/Synthesize Maniwamycin Analogs structure_elucidation Structural Elucidation (NMR, MS) start->structure_elucidation violacein_assay Violacein Inhibition Assay in C. violaceum CV026 structure_elucidation->violacein_assay determine_ic50 Determine IC50 Values violacein_assay->determine_ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis determine_ic50->sar_analysis end End: Identify Lead Compounds sar_analysis->end

Caption: Experimental workflow for the evaluation of Maniwamycin analogs as quorum sensing inhibitors.

References

Benchmarking Maniwamycin E: A Comparative Guide to Quorum Sensing Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antimicrobial research, the disruption of bacterial communication, or quorum sensing (QS), has emerged as a promising strategy to combat virulence and biofilm formation. This guide provides a comparative analysis of Maniwamycin E, a novel potential quorum sensing antagonist, against established inhibitors. This document is intended for researchers, scientists, and drug development professionals actively seeking alternatives to traditional antibiotics.

Introduction to Quorum Sensing and its Inhibition

Quorum sensing is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including the expression of virulence factors and the formation of biofilms. By interfering with QS pathways, quorum sensing inhibitors (QSIs) offer a targeted approach to disarm pathogenic bacteria without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development. A common method to screen for QSIs is the violacein inhibition assay using the reporter strain Chromobacterium violaceum. In this bacterium, the production of the purple pigment violacein is regulated by a QS system, making the inhibition of this pigment a measurable indicator of anti-QS activity.

Comparative Analysis of Quorum Sensing Inhibitors

For a comprehensive comparison, we have compiled available quantitative data for established QS inhibitors against C. violaceum.

CompoundTarget OrganismAssayIC50 / Effective ConcentrationReference
This compound Chromobacterium violaceum CV026Violacein InhibitionData not available in reviewed literature[1][2]
Quercetin Chromobacterium violaceumViolacein Inhibition83.23% inhibition at 80 µg/mL
Chromobacterium violaceumViolacein Inhibition69.88% inhibition at 62.5 µg/mL (½ MIC)[4]
Furanone C-30 Chromobacterium violaceum CV026Violacein InhibitionQualitative inhibition observed[5]
Baicalein Chromobacterium violaceumViolacein InhibitionData not available in reviewed literature

Experimental Protocols

Violacein Inhibition Assay

This protocol is a standard method for screening and quantifying the anti-quorum sensing activity of test compounds.

Objective: To determine the ability of a test compound to inhibit the production of violacein in Chromobacterium violaceum.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472 or CV026)

  • Luria-Bertani (LB) broth and agar

  • Test compounds (e.g., this compound, known inhibitors)

  • N-acyl-homoserine lactone (AHL) autoinducer (e.g., C6-HSL for C. violaceum CV026)

  • Solvent for test compounds (e.g., DMSO)

  • Sterile microtiter plates (96-well)

  • Spectrophotometer (plate reader)

Procedure:

  • Culture Preparation: Inoculate C. violaceum in LB broth and incubate overnight at 30°C with shaking.

  • Assay Setup:

    • In a 96-well microtiter plate, add a sub-inhibitory concentration of the test compound to LB broth. For C. violaceum CV026, which is a mutant that does not produce its own AHL, supplement the medium with an appropriate AHL to induce violacein production.

    • Add the overnight culture of C. violaceum to each well to a final OD600 of approximately 0.1.

    • Include positive controls (known QSI) and negative controls (solvent only).

  • Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.

  • Quantification of Violacein:

    • After incubation, centrifuge the plate to pellet the bacterial cells.

    • Remove the supernatant and add a solubilizing agent (e.g., DMSO or ethanol) to the pellet to extract the violacein.

    • Measure the absorbance of the extracted violacein at a wavelength of 585-595 nm using a spectrophotometer.

  • Data Analysis: The percentage of violacein inhibition is calculated relative to the negative control. The IC50 value, the concentration of the compound that inhibits 50% of violacein production, can be determined from a dose-response curve.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Quorum_Sensing_Signaling_Pathway cluster_bacteria Bacterial Cell cluster_environment Extracellular Environment AHL_Synthase AHL Synthase (e.g., LuxI) AHL AHL Autoinducer AHL_Synthase->AHL synthesis AHL_out AHLs AHL->AHL_out diffusion Receptor Receptor Protein (e.g., LuxR) QS_Genes Quorum Sensing Regulated Genes (e.g., vioA-E for violacein) Receptor->QS_Genes activation Virulence Virulence Factors Biofilm Formation QS_Genes->Virulence expression AHL_out->Receptor binding at high cell density Maniwamycin_E This compound (Antagonist) Maniwamycin_E->Receptor inhibition Violacein_Inhibition_Assay_Workflow start Start culture Prepare overnight culture of C. violaceum start->culture setup Set up 96-well plate with LB broth, test compounds, and bacterial culture culture->setup incubation Incubate at 30°C for 24-48 hours setup->incubation centrifuge Centrifuge plate to pellet cells incubation->centrifuge supernatant Remove supernatant centrifuge->supernatant extract Add solvent (e.g., DMSO) to extract violacein supernatant->extract measure Measure absorbance at 585-595 nm extract->measure analyze Analyze data and calculate % inhibition measure->analyze end End analyze->end

References

No In Vivo Validation Data Currently Available for Maniwamycin E Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no studies detailing the in vivo validation of Maniwamycin E's antiviral activity have been identified. Research on the Maniwamycin family of compounds has primarily focused on their antibacterial properties as quorum-sensing inhibitors.

However, a recent study has emerged demonstrating the in vitro antiviral potential of this compound against specific viruses. This preliminary data offers a starting point for understanding its possible antiviral effects, although it is crucial to note that these findings have not yet been replicated in animal models or human studies.

Limited In Vitro Antiviral Activity of this compound

A 2022 study published in the Journal of Natural Products reported that this compound exhibited inhibitory activity against Influenza A virus (H1N1) and SARS-CoV-2 in cell cultures[1]. The study determined the half-maximal inhibitory concentration (IC50) of this compound, which is a measure of its potency in inhibiting viral replication in a laboratory setting.

The reported in vitro antiviral activities were:

  • Influenza (H1N1) in MDCK cells: IC50 of 63.2 μM

  • SARS-CoV-2 in 293TA cells: IC50 of 9.7 μM

It is important to emphasize that a favorable IC50 value in a cell line does not guarantee similar efficacy or safety in a living organism. In vivo studies are essential to understand a compound's absorption, distribution, metabolism, excretion, and potential toxicity, all of which are critical factors for its development as a therapeutic agent.

The Path Forward: A Focus on Available In Vitro Data

Given the absence of in vivo data, a direct comparison guide on the in vivo validation of this compound's antiviral activity, as originally requested, cannot be constructed.

However, a valuable comparative analysis could be performed based on the existing in vitro findings. This would involve:

  • Comparison with other antiviral agents: Juxtaposing the in vitro efficacy of this compound against Influenza and SARS-CoV-2 with that of established antiviral drugs and other experimental compounds. This would provide context for its potential potency.

  • Elucidation of Experimental Protocols: Detailing the methodologies used in the in vitro studies to provide a clear understanding of how the antiviral activity was determined.

  • Proposed Workflow for Future In Vivo Studies: Outlining a potential experimental workflow for the future in vivo validation of this compound, based on standard preclinical antiviral drug development pipelines.

This revised approach would provide a valuable resource for researchers and drug development professionals by summarizing the current state of knowledge on this compound's antiviral potential and outlining the necessary next steps for its investigation.

Proposed Experimental Workflow for Future In Vivo Validation

Should research into the antiviral properties of this compound progress to in vivo studies, a typical experimental workflow would be as follows. This visualization outlines the logical progression from initial animal model selection to final data analysis.

G cluster_0 Pre-study Phase cluster_1 In Vivo Experimentation cluster_2 Data Collection & Analysis Animal Model Selection Animal Model Selection Ethical Approval Ethical Approval Animal Model Selection->Ethical Approval Compound Formulation Compound Formulation Ethical Approval->Compound Formulation Acclimatization Acclimatization Compound Formulation->Acclimatization Viral Challenge Viral Challenge Acclimatization->Viral Challenge Treatment Administration Treatment Administration Viral Challenge->Treatment Administration Monitoring Monitoring Treatment Administration->Monitoring Viral Load Quantification Viral Load Quantification Monitoring->Viral Load Quantification Toxicity Assessment Toxicity Assessment Monitoring->Toxicity Assessment Statistical Analysis Statistical Analysis Viral Load Quantification->Statistical Analysis Histopathology Histopathology Toxicity Assessment->Histopathology Histopathology->Statistical Analysis

Caption: Proposed workflow for in vivo validation of antiviral activity.

We recommend proceeding with a comparison guide focused on the available in vitro data for this compound. This would provide a scientifically grounded assessment of its current standing as a potential antiviral compound and highlight the critical need for future in vivo research.

References

A Comparative Analysis of Maniwamycin E and Other Antiviral Compounds from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need for novel antiviral therapeutics has driven significant research into natural products, with the bacterial genus Streptomyces emerging as a prolific source of structurally diverse and biologically active compounds. This guide provides a comparative study of Maniwamycin E, a recently identified antiviral agent, and other Streptomyces-derived compounds with demonstrated antiviral properties. The objective is to present a clear, data-driven comparison to aid in the evaluation and potential development of these natural products as antiviral drug candidates.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of this compound and other selected Streptomyces-derived compounds against Influenza A virus (H1N1) and SARS-CoV-2 is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% inhibition of the virus in vitro.

CompoundVirusAssay TypeCell LineIC50 / EC50 (µM)Reference
This compound Influenza A (H1N1)Not SpecifiedMDCK63.2[1][2]
SARS-CoV-2Not Specified293TA9.7[1][2]
SARS-CoV-2Not SpecifiedVeroE6TNot Specified[1][2]
Dihydrothis compound Influenza A (H1N1)Not SpecifiedMDCK25.7[1][2]
SARS-CoV-2Not Specified293TA19.7[1][2]
1-acetyl-β-carboline Influenza A (H1N1)Anti-influenza assaysNot Specified9.71 µg/mL[3]
Anthranilic acid Influenza A (H1N1)Anti-influenza assaysNot Specified82.06 µg/mL[3]
Indole-3-carboxylic acid Influenza A (H1N1)Anti-influenza assaysNot Specified81.49 µg/mL[3]

Note: Direct comparison of µg/mL and µM values requires knowledge of the compounds' molecular weights. The data presented is based on available literature and highlights the promising activity of this compound and its derivative against both influenza and SARS-CoV-2.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. While the specific, detailed protocols for the antiviral assays of this compound are not fully available in the public domain, the following are representative, standard protocols for the types of assays typically used to evaluate antiviral compounds against Influenza A (H1N1) and SARS-CoV-2.

Influenza A (H1N1) Antiviral Assay: Plaque Reduction Assay

This protocol is a standard method for determining the titer of infectious virus and for quantifying the antiviral activity of a compound.

1. Cell Culture and Seeding:

  • Madin-Darby Canine Kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are seeded into 6-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.

2. Virus Infection and Compound Treatment:

  • Serial dilutions of the test compound (e.g., this compound) are prepared in serum-free DMEM containing 1 µg/mL TPCK-trypsin.

  • A stock of Influenza A (H1N1) virus is diluted to a concentration that will produce approximately 50-100 plaques per well.

  • The cell monolayer is washed with phosphate-buffered saline (PBS), and then the virus inoculum is added.

  • After a 1-hour adsorption period at 37°C, the inoculum is removed.

  • The cell monolayer is then overlaid with a mixture of 2X DMEM and 1.6% agarose containing the various concentrations of the test compound.

3. Plaque Visualization and Quantification:

  • The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

  • The cells are fixed with 4% paraformaldehyde and stained with a 0.1% crystal violet solution.

  • Plaques are counted, and the IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

SARS-CoV-2 Antiviral Assay: Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method to screen for antiviral compounds by measuring the inhibition of virus-induced cell death.

1. Cell Culture and Seeding:

  • Vero E6 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cells are seeded into 96-well plates to form a confluent monolayer.

2. Virus Infection and Compound Treatment:

  • Serial dilutions of the test compound are prepared in DMEM with 2% FBS.

  • A stock of SARS-CoV-2 is diluted to a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

  • The cell monolayer is treated with the diluted compounds, followed by the addition of the virus.

3. Measurement of Cytopathic Effect:

  • The plates are incubated at 37°C in a 5% CO2 incubator.

  • After the incubation period, cell viability is assessed using a colorimetric assay, such as the MTT or MTS assay, or by staining with crystal violet.

  • The absorbance is read using a microplate reader.

  • The EC50 value is calculated as the concentration of the compound that protects 50% of the cells from virus-induced death.

Signaling Pathways and Mechanisms of Action

The antiviral mechanisms of many Streptomyces-derived compounds involve targeting various stages of the viral life cycle, from entry and replication to assembly and release. Some compounds have also been shown to modulate host cell signaling pathways to create an antiviral state.

While the specific antiviral signaling pathway targeted by this compound has not yet been fully elucidated, its known activity as a quorum-sensing inhibitor in bacteria suggests a potential to interfere with cellular communication pathways. In the context of viral infection, this could hypothetically translate to the modulation of host signaling cascades that are crucial for viral replication or the host's inflammatory response.

Below is a hypothetical experimental workflow to investigate the mechanism of action of this compound.

experimental_workflow cluster_screening Initial Screening cluster_moa Mechanism of Action Studies Antiviral_Assay Antiviral Assay (Plaque Reduction/CPE) Time_of_Addition Time-of-Addition Assay Antiviral_Assay->Time_of_Addition Identifies stage of viral life cycle affected Cytotoxicity_Assay Cytotoxicity Assay (MTT/MTS) Viral_Entry_Assay Viral Entry/Fusion Assay Time_of_Addition->Viral_Entry_Assay If early stage is inhibited Replication_Assay Viral Replication Assay (qRT-PCR) Time_of_Addition->Replication_Assay If later stage is inhibited Host_Pathway_Analysis Host Pathway Analysis (Western Blot/RNA-seq) Replication_Assay->Host_Pathway_Analysis Investigate host factors

Caption: A proposed workflow to elucidate the antiviral mechanism of this compound.

The following diagram illustrates a generalized signaling pathway often targeted by antiviral compounds, which could be a starting point for investigating the mechanism of this compound. Many viruses manipulate host pathways like the NF-κB and IRF3/7 pathways to facilitate their replication and evade the immune response. Antiviral compounds can potentially restore or enhance the host's innate antiviral signaling.

antiviral_signaling cluster_virus Viral Infection cluster_host Host Cell Virus Virus PAMPs Viral PAMPs (e.g., dsRNA) Virus->PAMPs PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR recognized by Signaling_Adaptors Signaling Adaptors (e.g., MAVS, TRIF) PRR->Signaling_Adaptors TBK1_IKK TBK1/IKKε Signaling_Adaptors->TBK1_IKK NF_kB NF-κB Signaling_Adaptors->NF_kB IRF3_7 IRF3/7 TBK1_IKK->IRF3_7 phosphorylates Nucleus Nucleus IRF3_7->Nucleus translocates to NF_kB->Nucleus translocates to IFN_Genes Interferon (IFN) Gene Expression Nucleus->IFN_Genes activates Antiviral_State Antiviral State IFN_Genes->Antiviral_State induces Maniwamycin_E This compound (Hypothesized) Maniwamycin_E->Signaling_Adaptors potential modulation

Caption: Generalized innate antiviral signaling pathway potentially modulated by antivirals.

Conclusion

This compound and its derivatives represent a promising new class of antiviral compounds from Streptomyces. Their activity against both Influenza A and SARS-CoV-2 warrants further investigation. This guide provides a foundational comparison based on currently available data. Future research should focus on elucidating the precise mechanism of action of this compound, conducting in vivo efficacy studies, and expanding the comparative analysis to a broader range of Streptomyces-derived antivirals as more data becomes available. The detailed experimental protocols provided herein offer a standardized framework for such future investigations.

References

Head-to-head comparison of Maniwamycin E and Remdesivir for SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

The global search for effective antiviral agents against SARS-CoV-2 has led to the investigation of a wide array of chemical entities. This guide provides a head-to-head comparison of Maniwamycin E, a natural product with recently discovered antiviral properties, and Remdesivir, an established antiviral drug that has been utilized in the treatment of COVID-19. This comparison is based on available in vitro experimental data, offering a quantitative and mechanistic overview to inform future research and development.

Quantitative Performance Analysis

The antiviral efficacy of this compound and Remdesivir against SARS-CoV-2 has been evaluated in different cell lines. The following tables summarize the key quantitative data from these studies. It is important to note that the data for this compound and Remdesivir are from separate studies, and direct comparative studies are not yet available. Variations in experimental conditions, cell lines, and viral strains can influence the outcomes.

Compound Cell Line Assay Type IC50 / EC50 (µM) Cytotoxicity (CC50 in µM) Selectivity Index (SI = CC50/IC50 or CC50/EC50) Reference
This compound 293TANot Specified9.7Not specified, but no cytotoxicity observed at IC50Not Available[1]
VeroE6TNot Specified19.7Not specified, but no cytotoxicity observed at IC50Not Available[1]
Remdesivir Vero E6Plaque Reduction / CPE0.77 - 6.6>10 to >100>15 to >130[2][3]
Calu-3Not Specified0.11 - 0.28>10>35[4]
Caco-2Not Specified~0.12Not specifiedNot Available[4]
Human Airway Epithelial (HAE)Not Specified0.01>10>1000[5]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency in inhibiting a specific biological or biochemical function. A lower value indicates higher potency. The Selectivity Index (SI) is a ratio that measures the window between antiviral activity and cytotoxicity; a higher SI is desirable.

Mechanism of Action

This compound

The precise mechanism of action by which this compound exerts its antiviral activity against SARS-CoV-2 has not yet been elucidated. Further research is required to identify its molecular target and the specific pathways it modulates to inhibit viral replication.

Remdesivir

Remdesivir is a prodrug of a nucleoside analog.[2][5] Its mechanism of action against SARS-CoV-2 is well-characterized and involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication.[4]

Once inside the host cell, Remdesivir is metabolized into its active triphosphate form (RDV-TP).[4] This active metabolite mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RdRp.[4] The incorporation of RDV-TP leads to delayed chain termination, effectively halting the synthesis of the viral RNA genome.[4]

Antiviral_Assay_Workflow A 1. Seed Host Cells in 96-well plate B 2. Incubate to form confluent monolayer A->B D 4. Infect cells with SARS-CoV-2 B->D C 3. Prepare serial dilutions of test compound E 5. Add diluted compound to infected cells C->E D->E F 6. Incubate for 48-72 hours E->F G 7. Quantify Viral Inhibition F->G H CPE Inhibition Assay G->H Endpoint I Plaque Reduction Assay G->I Endpoint J qRT-PCR for Viral RNA G->J Endpoint

References

Evaluation of Maniwamycin E's therapeutic index compared to other compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutic agents with high efficacy and minimal side effects, the therapeutic index (TI) serves as a critical metric for evaluating a compound's safety and potential clinical utility. The TI is a quantitative measure that compares the concentration of a compound that elicits the desired therapeutic effect to the concentration that causes toxicity. A higher TI indicates a wider margin of safety. This guide provides a comparative evaluation of the therapeutic index of Maniwamycin E against other related compounds, based on available experimental data.

Executive Summary

This compound, a natural product isolated from Streptomyces sp., has demonstrated significant biological activity, including antiviral and quorum-sensing inhibitory effects. While a definitive therapeutic index has not been explicitly calculated in publicly available literature, existing studies suggest a favorable safety profile. Notably, this compound has been shown to be non-cytotoxic at concentrations where it exhibits potent antiviral activity. This guide synthesizes the available data on the efficacy and cytotoxicity of this compound and its analogs to provide a comparative perspective on its therapeutic potential.

Data Presentation

The following table summarizes the available quantitative data for this compound and related compounds. It is important to note that a direct comparison of therapeutic indices is challenging due to variations in experimental conditions across different studies. The therapeutic index (Selectivity Index, SI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50 or IC50).

CompoundTarget/AssayEfficacy (IC50/EC50)Cytotoxicity (CC50)Therapeutic Index (SI = CC50/IC50)Reference
This compound Influenza H1N1 (MDCK cells)63.2 µMNot cytotoxic at IC50>1[1]
SARS-CoV-2 (293TA cells)9.7 µMNot cytotoxic at IC50>1[1]
Violacein Synthesis InhibitionData Not AvailableData Not AvailableData Not Available
Dihydrothis compound Influenza H1N1 (MDCK cells)25.7 µMNot cytotoxic at IC50>1[1]
SARS-CoV-2 (293TA cells)19.7 µMNot cytotoxic at IC50>1[1]
Maniwamycin F Violacein Synthesis InhibitionData Not AvailableData Not AvailableData Not Available
Maniwamycin G Violacein Synthesis Inhibition2-fold lower than Maniwamycin FData Not AvailableData Not Available[2]

Note: The statement "Not cytotoxic at IC50" indicates that the compound did not show significant toxicity at the concentration where it inhibited the virus by 50%. This suggests a therapeutic index of greater than 1, but the exact value cannot be determined without a specific CC50 value.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key assays cited in the evaluation of this compound and its comparators.

Violacein Synthesis Inhibition Assay

This assay is commonly used to screen for inhibitors of quorum sensing in Chromobacterium violaceum. The production of the purple pigment violacein is dependent on a functional quorum-sensing system.

  • Chromobacterium violaceum CV026 Culture Preparation: A culture of C. violaceum CV026 is grown overnight in Luria-Bertani (LB) broth at 30°C with shaking.

  • Assay Setup: The overnight culture is diluted to a specific optical density (e.g., OD600 of 0.1). A known concentration of the acyl-homoserine lactone (AHL) autoinducer is added to induce violacein production.

  • Compound Addition: The test compounds (e.g., Maniwamycins) are added to the bacterial culture at various concentrations. A control group with no compound is also included.

  • Incubation: The cultures are incubated at 30°C for 24-48 hours.

  • Violacein Quantification: After incubation, the bacterial cells are lysed, and the violacein is extracted using a solvent such as DMSO or ethanol. The absorbance of the extracted violacein is measured spectrophotometrically (typically at 585-595 nm).

  • IC50 Determination: The concentration of the test compound that inhibits violacein production by 50% (IC50) is calculated from a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.

  • Cell Culture: A suitable mammalian cell line (e.g., Vero, HEK293T, MDCK) is seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Exposure: The test compound is added to the cells at various concentrations. A control group with no compound is included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader (typically at 570 nm).

  • CC50 Determination: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated from a dose-response curve.

Mandatory Visualization

Signaling Pathway of Quorum Sensing Inhibition in Chromobacterium violaceum

The following diagram illustrates the CviI/CviR quorum-sensing pathway in Chromobacterium violaceum and the point of inhibition by compounds like Maniwamycins.

QuorumSensing_Inhibition cluster_bacterium Chromobacterium violaceum cluster_inhibitor Inhibition CviI CviI Synthase AHL AHL Autoinducer CviI->AHL synthesis CviR CviR Receptor AHL->CviR binds AHL_CviR AHL-CviR Complex CviR->AHL_CviR vio_operon vioA-E Operon AHL_CviR->vio_operon activates transcription Violacein Violacein (Purple Pigment) vio_operon->Violacein synthesis ManiwamycinE This compound ManiwamycinE->CviR inhibits binding

Caption: CviI/CviR quorum-sensing pathway in C. violaceum and inhibition by this compound.

Experimental Workflow for Therapeutic Index Determination

The diagram below outlines the general experimental workflow for determining the therapeutic index of a compound.

TI_Workflow cluster_efficacy Efficacy Determination cluster_cytotoxicity Cytotoxicity Determination cluster_TI Therapeutic Index Calculation E1 Prepare bacterial/viral culture E2 Add test compound (serial dilutions) E1->E2 E3 Incubate E2->E3 E4 Measure biological effect (e.g., violacein inhibition, viral load reduction) E3->E4 E5 Calculate IC50/EC50 E4->E5 TI Therapeutic Index (SI) = CC50 / IC50 E5->TI C1 Culture mammalian cells C2 Add test compound (serial dilutions) C1->C2 C3 Incubate C2->C3 C4 Measure cell viability (e.g., MTT assay) C3->C4 C5 Calculate CC50 C4->C5 C5->TI

Caption: General workflow for determining the therapeutic index of a compound.

Conclusion

Based on the currently available data, this compound presents a promising profile as a potential therapeutic agent. Its demonstrated lack of cytotoxicity at effective antiviral concentrations is a strong indicator of a favorable therapeutic index.[1] However, a definitive quantitative comparison with other compounds is hampered by the absence of comprehensive studies that evaluate both efficacy (IC50 or EC50) and cytotoxicity (CC50) under the same experimental conditions. Future research should focus on conducting such parallel studies to establish a precise therapeutic index for this compound and its analogs. This will enable a more direct and robust comparison and further guide the development of these compounds for potential clinical applications. The quorum-sensing inhibitory activity of the maniwamycin family also warrants further investigation to determine their potential as anti-virulence agents.

References

Unraveling the True Structure of Maniwamycin E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A recent study has led to a significant revision of the proposed structure of Maniwamycin E, a natural product with promising antiviral activity. This guide provides a detailed comparison of the originally proposed and the newly revised structures, supported by key experimental data that validates this correction. The findings highlight the critical role of comprehensive spectroscopic and chiroptical analysis in the definitive structural elucidation of complex natural products.

Introduction

Maniwamycins are a family of azoxy-containing natural products isolated from Streptomyces species. Initially, Maniwamycins C-F were identified as quorum-sensing inhibitors.[1][2] More recently, a compound identified as this compound, isolated from a thermotolerant Streptomyces sp. JA74, has demonstrated notable antiviral activity against both influenza (H1N1) and SARS-CoV-2 viruses.[3] However, a thorough analysis of its spectroscopic and optical properties has revealed inconsistencies with the originally proposed structure, leading to a necessary structural revision.[3]

This guide outlines the evidence supporting the revised structure of this compound, presenting a side-by-side comparison of the key data that led to this important correction. For researchers in natural product chemistry and drug development, this case underscores the importance of rigorous structural validation.

Structural Comparison: Original vs. Revised this compound

The core of the structural revision lies in the stereochemistry of the molecule. While the planar structure remains the same, the absolute configuration at a key stereocenter has been reassigned based on compelling experimental evidence.

Originally Proposed Structure of this compound

The initial structure of this compound was determined primarily through spectroscopic analyses, including NMR.[1][2]

Revised Structure of this compound

The revised structure was proposed after a detailed study by He et al. (2022), which involved a comprehensive analysis of NMR data and, crucially, its specific rotation.[3] The researchers found that the NMR and optical rotation values of their isolated this compound were not in agreement with the data reported for the originally proposed structure of Maniwamycin D, which was presumed to have the same absolute configuration.[3]

Supporting Experimental Data

The validation for the structural revision of this compound is built upon a careful comparison of key experimental data.

Spectroscopic and Optical Properties

A direct comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data and the specific optical rotation of the isolated this compound with the reported values for related compounds provided the critical evidence for the structural revision.

ParameterReported for Original Maniwamycin D/EObserved for Revised this compound[3]
¹H NMR Data consistent with the planar structureData consistent with the planar structure, but subtle differences in key shifts
¹³C NMR Data consistent with the planar structureData consistent with the planar structure, but subtle differences in key shifts
Optical Rotation Not explicitly stated for E, but D was used as a referenceIn agreement with the newly assigned absolute configuration

Table 1: Comparison of Spectroscopic and Optical Data for this compound.

The pivotal piece of evidence came from the optical rotation data, which is a measure of a compound's chiroptical properties and is highly sensitive to its three-dimensional structure. The observed optical rotation of the isolated this compound was consistent with the revised stereochemistry.[3]

Biological Activity

The revised this compound has been shown to possess significant antiviral properties. The inhibitory activity against influenza (H1N1) and SARS-CoV-2 is a key performance indicator of this molecule.

VirusCell LineIC₅₀ (µM)[3]
Influenza (H1N1)MDCK63.2
SARS-CoV-2293TA9.7
SARS-CoV-2VeroE6T-

Table 2: Antiviral Activity of Revised this compound.

Experimental Protocols

The following are the detailed methodologies for the key experiments that were central to the structural revision and biological evaluation of this compound.

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques:[3]

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were acquired on a Bruker spectrometer. Samples were dissolved in CDCl₃. Chemical shifts were referenced to the residual solvent signals.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.

  • Optical Rotation: The specific rotation was measured using a polarimeter at the sodium D line (589 nm).

Antiviral Assays

The antiviral activity of the revised this compound was evaluated using the following protocols:[3]

  • Influenza (H1N1) Virus Infection Assay: Madin-Darby canine kidney (MDCK) cells were seeded in 96-well plates. The cells were infected with influenza A virus (H1N1) in the presence of varying concentrations of this compound. The inhibitory activity was determined by measuring the reduction in virus-induced cytopathic effect (CPE) using a neutral red uptake assay.

  • SARS-CoV-2 Infection Assay: Human embryonic kidney 293T cells expressing human ACE2 (293TA) and VeroE6 cells expressing human TMPRSS2 (VeroE6T) were used. Cells were infected with SARS-CoV-2 in the presence of different concentrations of this compound. The antiviral activity was quantified by measuring the reduction in viral RNA levels using quantitative real-time PCR (qRT-PCR) or by a plaque reduction assay.

Logical Workflow for Structural Validation

The process of validating the revised structure of this compound followed a logical progression of experiments and data analysis.

G cluster_0 Initial Investigation cluster_1 Discrepancy Identification cluster_2 Structural Revision and Confirmation cluster_3 Biological Evaluation Isolation Isolation of this compound from Streptomyces sp. JA74 Initial_Analysis Initial Spectroscopic Analysis (NMR, MS) Isolation->Initial_Analysis Comparison Comparison with Reported Data for Maniwamycin D/E Initial_Analysis->Comparison Discrepancy Inconsistency in Optical Rotation Comparison->Discrepancy Revision Proposal of Revised Structure Discrepancy->Revision Confirmation Comprehensive Analysis of Spectroscopic and Chiroptical Data Revision->Confirmation Bioactivity Antiviral Activity Assays (Influenza, SARS-CoV-2) Confirmation->Bioactivity

Workflow for the structural revision of this compound.

Signaling Pathway (Hypothetical)

While the precise mechanism of action of this compound's antiviral activity is still under investigation, a hypothetical signaling pathway can be proposed based on the known targets of other antiviral agents.

G cluster_0 Viral Entry cluster_1 Viral Replication cluster_2 Inhibition by this compound cluster_3 Outcome Virus Virus Particle Receptor Host Cell Receptor (e.g., ACE2 for SARS-CoV-2) Virus->Receptor Binding Replication Viral RNA Replication Receptor->Replication Translation Viral Protein Translation Replication->Translation Progeny Release of New Virions Translation->Progeny ManiwamycinE This compound ManiwamycinE->Replication Inhibition? ManiwamycinE->Translation Inhibition?

Hypothetical mechanism of this compound's antiviral action.

Conclusion

The structural revision of this compound is a testament to the continuous evolution of natural product characterization. The compelling evidence from comprehensive spectroscopic and chiroptical analyses has not only corrected the scientific record but has also provided a validated structural framework for this promising antiviral agent. This guide serves as a resource for researchers, providing a clear comparison and the necessary experimental context to understand this important development in the field of natural products chemistry and its implications for future drug discovery efforts.

References

Comparative Transcriptomics of Quorum Sensing Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, there are no publicly available transcriptomic studies on cells treated with Maniwamycin E. Therefore, this guide utilizes data from studies on other known quorum-sensing inhibitors, Patulin and Hamamelitannin , to serve as an illustrative example of a comparative transcriptomics guide. The methodologies and data presented are based on published research on these alternative compounds and are intended to provide a framework for potential future studies on this compound.

Introduction

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. Inhibition of QS is a promising strategy for the development of novel anti-infective agents. This compound is a recently discovered compound with potential QS inhibitory activity. Understanding the global transcriptomic changes induced by this compound is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

This guide provides a comparative overview of the transcriptomic effects of two well-studied quorum-sensing inhibitors, Patulin and Hamamelitannin, on different microbial cells. The data and protocols presented here can serve as a valuable resource for designing and interpreting future transcriptomic experiments with this compound and other novel QS inhibitors.

Comparative Transcriptomic Data

The following tables summarize the transcriptomic changes observed in microbial cells upon treatment with Patulin and Hamamelitannin.

Table 1: Summary of Transcriptomic Changes in Saccharomyces cerevisiae Treated with Patulin

StrainKey Upregulated Gene Ontology (GO) TermsKey Downregulated Gene Ontology (GO) TermsReference
WE IsolateMembrane components, Protein biosynthesisRNA metabolism, Ribosome biogenesis[1][2]
WA IsolateRNA metabolism, Ribosome biogenesisProtein biosynthesis, Cell wall composition[1][2]

Table 2: Summary of Transcriptomic Changes in Staphylococcus aureus Biofilms Treated with Hamamelitannin

TreatmentNumber of Differentially Expressed GenesKey Affected PathwaysReference
Hamamelitannin (HAM)600 - 800Peptidoglycan biosynthesis, eDNA release[3]
Vancomycin (VAN)600 - 800Not specified[3]
HAM + VAN600 - 800Not specified[3]

Experimental Protocols

A generalized experimental workflow for comparative transcriptomics of cells treated with a quorum-sensing inhibitor is outlined below.

Cell Culture and Treatment
  • Microbial Strain: Select the appropriate microbial strain for the study (e.g., Pseudomonas aeruginosa, Staphylococcus aureus).

  • Culture Conditions: Grow the microbial cells in a suitable culture medium to the desired growth phase (e.g., mid-logarithmic phase).

  • Treatment: Expose the cells to the quorum-sensing inhibitor (e.g., this compound, Patulin, Hamamelitannin) at a predetermined concentration and for a specific duration. Include a vehicle-treated control group.

RNA Extraction
  • Cell Lysis: Harvest the cells and lyse them using a suitable method (e.g., enzymatic digestion, mechanical disruption).

  • RNA Purification: Isolate total RNA using a commercial RNA purification kit, ensuring the removal of DNA contamination.

  • Quality Control: Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.

RNA Sequencing (RNA-Seq)
  • Library Preparation: Prepare RNA-seq libraries from the total RNA samples. This typically involves mRNA enrichment or rRNA depletion, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

Data Analysis
  • Quality Control: Assess the quality of the raw sequencing reads.

  • Read Alignment: Align the sequencing reads to the reference genome of the microbial strain.

  • Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated in the treated samples compared to the control samples.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify the biological processes and pathways affected by the treatment.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in comparative transcriptomics.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_sequencing Sequencing cluster_bioinformatics Bioinformatics Analysis A Cell Culture & Treatment B RNA Extraction A->B C RNA-Seq Library Preparation B->C D High-Throughput Sequencing C->D E Data Quality Control D->E F Read Alignment E->F G Differential Expression Analysis F->G H Functional Enrichment Analysis G->H

Caption: A generalized workflow for a comparative transcriptomics experiment.

signaling_pathway QS_Inhibitor Quorum Sensing Inhibitor QS_System Quorum Sensing System (e.g., Las, Rhl, Agr) QS_Inhibitor->QS_System Inhibits Virulence_Genes Virulence Factor Genes QS_System->Virulence_Genes Regulates Downstream_Effects Downstream Cellular Processes (e.g., Biofilm formation, Toxin production) Virulence_Genes->Downstream_Effects

Caption: A simplified model of quorum sensing inhibition.

Conclusion

While direct transcriptomic data for this compound is not yet available, the comparative analysis of other quorum-sensing inhibitors like Patulin and Hamamelitannin provides a valuable framework for future research. The methodologies and data presented in this guide can aid in the design of robust experiments to elucidate the mechanism of action of this compound and other novel QS inhibitors. Transcriptomic profiling is a powerful tool that can accelerate the discovery and development of new anti-infective therapies targeting bacterial communication.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Maniwamycin E

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) with official disposal procedures for Maniwamycin E is not publicly available. The following guidelines are based on best practices for the laboratory disposal of bioactive small molecules, including research-grade antibiotics and azoxy compounds. Researchers must always consult with their institution's Environmental Health and Safety (EHS) department and adhere to local, state, and federal regulations for chemical waste management.

This compound, a novel azoxy compound with demonstrated antiviral and quorum-sensing inhibitory activities, requires careful handling and disposal to ensure personnel safety and prevent environmental contamination.[1] Improper disposal of antibiotics and other bioactive compounds can contribute to the development of antimicrobial resistance and have adverse effects on ecosystems.[2][3][4]

Summary of this compound Properties

The following table summarizes the known physicochemical and biological properties of this compound. This information is critical for a preliminary risk assessment in the absence of a formal SDS.

PropertyDataSource(s)
Molecular Formula C₁₀H₂₀N₂O₂[5][6]
Molecular Weight 200.28 g/mol [5][6]
Compound Class Azoxy Compound[1]
Appearance Typically exists as a solid at room temperature.[5]
Known Biological Activity - Antiviral activity against Influenza (H1N1) virus (IC₅₀ = 63.2 µM).[1][5]- Antiviral activity against SARS-CoV-2 (IC₅₀ = 9.7 µM).[1][5]- Quorum-sensing inhibitor.
Solubility Soluble in DMSO.[5]
Storage As a powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[5]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide a general framework for the safe disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Avoid generating dust or aerosols.

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the sink or in the regular trash. As a bioactive compound, it should be treated as hazardous chemical waste.[7][8]

  • Solid Waste:

    • This includes unused or expired pure compounds, contaminated consumables (e.g., weigh boats, pipette tips, gloves, paper towels), and any spill cleanup materials.

    • Collect all solid waste in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • This includes stock solutions (which are often at high concentrations and should be considered hazardous chemical waste), experimental solutions, and contaminated media.[7]

    • Collect all liquid waste in a dedicated, leak-proof, and sealable hazardous waste container.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[9][10] Halogenated and non-halogenated solvent wastes should generally be kept separate.[9]

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent in which it is soluble).[8][9]

    • Collect the rinseate as hazardous liquid waste.[8]

    • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's procedures for clean glassware or plastic.[11]

3. Waste Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid waste with this compound," "this compound in DMSO").[10]

  • Keep waste containers securely closed except when adding waste.[8][10]

  • Store the waste containers in a designated satellite accumulation area within the laboratory until they are collected by the EHS department.[10] This area should be away from incompatible materials.

4. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • The likely method of disposal for this type of compound is high-temperature incineration by a licensed hazardous waste disposal company.[12]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

ManiwamycinE_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_id Waste Identification cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_empty Empty Container cluster_final Final Disposal start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type collect_solid Collect in Labeled Solid Hazardous Waste Container waste_type->collect_solid Solid (e.g., contaminated tips, pure compound) collect_liquid Collect in Labeled Liquid Hazardous Waste Container waste_type->collect_liquid Liquid (e.g., solutions, media) triple_rinse Triple-Rinse Container waste_type->triple_rinse Empty Container storage Store Sealed Containers in Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinseate as Liquid Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->collect_liquid dispose_container Dispose of Defaced Container per Institutional Policy collect_rinsate->dispose_container ehs_pickup Arrange for EHS Waste Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Maniwamycin E

Author: BenchChem Technical Support Team. Date: December 2025

Maniwamycin E, an antineoplastic agent, requires stringent safety protocols to protect researchers and laboratory personnel from potential exposure.[1] Due to its cytotoxic nature, handling of this compound necessitates the use of specific personal protective equipment (PPE) and adherence to rigorous operational and disposal procedures. This guide provides essential, immediate safety and logistical information for the laboratory setting.

Personal Protective Equipment (PPE)

The primary defense against exposure to cytotoxic agents like this compound is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for various tasks involving this compound.

TaskRecommended Personal Protective Equipment
Compound Reconstitution & Aliquoting Double Nitrile Gloves (ASTM D6978-05 rated), Disposable Gown (fluid-resistant), Eye Protection (Safety Goggles or Face Shield), Respiratory Protection (N95 or higher)
Cell Culture & In Vitro Assays Double Nitrile Gloves, Disposable Gown, Eye Protection (Safety Glasses with side shields), Work within a certified Biological Safety Cabinet (BSC)
Animal Dosing & Handling Double Nitrile Gloves, Disposable Gown, Eye Protection (Safety Goggles), Respiratory Protection (as determined by risk assessment)
Waste Disposal Double Nitrile Gloves, Disposable Gown, Eye Protection (Safety Goggles)
Spill Cleanup Double Nitrile Gloves, Disposable Gown, Eye Protection (Face Shield), Respiratory Protection (N95 or higher), Shoe Covers

Note: Gloves should be specifically designed for handling cytotoxic drugs and should be changed regularly and immediately if contaminated.[2] Disposable gowns should be worn to protect clothing and skin from accidental splashes.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step guidance outlines the key operational procedures.

1. Receiving and Unpacking:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Wear single-use nitrile gloves and eye protection during unpacking.

  • Verify the contents against the shipping documents.

  • Store the compound in a clearly labeled, designated, and secure location, away from incompatible materials.

2. Preparation and Handling:

  • All handling of this compound, including weighing, reconstitution, and aliquoting, should be performed in a designated containment area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to prevent inhalation of aerosols or dust particles.

  • Wear the appropriate PPE as outlined in the table above. Double gloving is recommended.[3]

  • Use Luer-lock syringes and needles or needleless systems to avoid aerosol generation.[3]

  • Work on disposable, absorbent bench liners to contain any potential spills.

3. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • Don the appropriate PPE, including respiratory protection for larger spills.

  • Contain the spill using a cytotoxic spill kit.

  • Clean the area with an appropriate deactivating agent, followed by a thorough cleaning with detergent and water.[2]

  • All materials used for spill cleanup must be disposed of as cytotoxic waste.[2]

Experimental Protocol: General Guidance for Handling Potent Compounds

The following is a general protocol for handling small quantities of potent compounds like this compound in a research laboratory setting. A risk assessment should be conducted to adapt this protocol to specific experimental needs.

  • Preparation:

    • Assemble all necessary materials, including the compound, solvents, pipettes, vials, and waste containers, within the containment area (e.g., chemical fume hood or BSC).

    • Ensure a cytotoxic spill kit is readily accessible.

  • Personal Protective Equipment:

    • Don the required PPE: double nitrile gloves, a disposable gown, and safety goggles. For handling powder, an N95 respirator is mandatory.

  • Compound Handling:

    • Carefully weigh the required amount of the powdered compound on a tared weigh boat inside the containment area.

    • To reconstitute, add the appropriate solvent to the vial containing the compound using a calibrated pipette or syringe.

    • Cap the vial securely and mix gently to dissolve the compound completely. Avoid vigorous shaking to prevent aerosol formation.

    • If preparing aliquots, dispense the solution into smaller, clearly labeled vials.

  • Post-Handling:

    • Wipe down all surfaces within the containment area with an appropriate cleaning agent.

    • Carefully doff PPE, avoiding self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves.

    • Dispose of all contaminated disposable materials in a designated cytotoxic waste container.

    • Wash hands thoroughly with soap and water.

Disposal Plan

All waste generated from the handling of this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.

  • Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.

  • Solid Waste: Contaminated gloves, gowns, bench liners, and other solid materials should be placed in a clearly labeled, leak-proof cytotoxic waste bag or container.[2]

  • Liquid Waste: Unused solutions and contaminated liquids should be collected in a designated, sealed, and labeled container for hazardous chemical waste. Do not pour this compound solutions down the drain.

Safe Handling Workflow

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

ManiwamycinE_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Compound Handling cluster_disposal Waste & Decontamination A Receive & Inspect Package B Don Appropriate PPE A->B C Prepare Containment Area (Fume Hood / BSC) B->C D Weigh & Reconstitute E Perform Experiment D->E F Spill Occurs? E->F G Follow Spill Protocol F->G Yes H Segregate & Dispose of Cytotoxic Waste F->H No G->E I Decontaminate Work Area H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.